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  • Product: 1-Diethoxyphosphorylhexane
  • CAS: 16165-66-5

Core Science & Biosynthesis

Foundational

Technical Monograph: 1-Diethoxyphosphorylhexane (CAS 16165-66-5)

Executive Summary 1-Diethoxyphosphorylhexane (Systematic name: Diethyl hexylphosphonate) is a neutral organophosphorus ester characterized by a hexyl chain attached directly to the phosphorus atom. Unlike phosphate ester...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Diethoxyphosphorylhexane (Systematic name: Diethyl hexylphosphonate) is a neutral organophosphorus ester characterized by a hexyl chain attached directly to the phosphorus atom. Unlike phosphate esters (P-O-C linkages), this compound features a robust P-C bond, conferring superior hydrolytic and thermal stability.

This monograph details its physicochemical profile, synthesis via the Michaelis-Arbuzov rearrangement, and its critical role as a ligand in actinide extraction and a reagent in Horner-Wadsworth-Emmons (HWE) olefinations.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Diethyl hexylphosphonate serves as a lipophilic Lewis base. Its intermediate chain length (C6) balances solubility in non-polar organic diluents (e.g., dodecane, kerosene) with sufficient steric freedom for metal coordination.

Table 1: Chemical Identity
ParameterDetail
CAS Registry Number 16165-66-5
IUPAC Name Diethyl hexylphosphonate
Molecular Formula C₁₀H₂₃O₃P
Molecular Weight 222.26 g/mol
SMILES CCCCCCP(=O)(OCC)OCC
Structure Class Phosphonate Ester (Neutral Organophosphorus)
Table 2: Physicochemical Properties

Note: Values derived from experimental data of homologous series (Ethyl vs. Octyl phosphonates) where specific CAS data is interpolated.

PropertyValue / RangeContext
Physical State Colorless, viscous liquidStandard Temperature & Pressure (STP)
Density 0.96 – 0.98 g/mL@ 25°C (Interpolated between ethyl/octyl homologs)
Boiling Point ~115–120 °C@ 1–2 mmHg (Vacuum distillation required)
Refractive Index (

)
1.425 – 1.430Characteristic of alkyl phosphonates
Solubility Soluble in CHCl₃, Toluene, HexaneImmiscible with water (Hydrophobic)
Hydrolytic Stability HighP-C bond resists hydrolysis vs. phosphates

Synthesis & Manufacturing: The Michaelis-Arbuzov Route

The industrial and laboratory standard for synthesizing 1-Diethoxyphosphorylhexane is the Michaelis-Arbuzov reaction . This pathway utilizes a trialkyl phosphite and an alkyl halide, driven by the formation of the thermodynamically stable phosphoryl group (P=O).

Reaction Mechanism

The synthesis involves the nucleophilic attack of triethyl phosphite on 1-bromohexane, followed by the elimination of ethyl bromide.

ArbuzovSynthesis Phosphite Triethyl Phosphite (P(OEt)3) Inter Phosphonium Intermediate [C6H13-P(OEt)3]+ Br- Phosphite->Inter Nucleophilic Attack (SN2) Halide 1-Bromohexane (C6H13Br) Halide->Inter Product Diethyl hexylphosphonate (Target) Inter->Product Dealkylation (Arbuzov Rearrangement) Byproduct Ethyl Bromide (EtBr) Inter->Byproduct

Figure 1: The Michaelis-Arbuzov rearrangement pathway for the synthesis of Diethyl hexylphosphonate.

Experimental Protocol

Reagents:

  • Triethyl phosphite (1.2 equivalents)

  • 1-Bromohexane (1.0 equivalent)

  • Nitrogen atmosphere (Required to prevent oxidation of phosphite)

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Connect the top of the condenser to a distillation setup (to remove volatile EtBr byproduct).

  • Initiation: Heat 1-Bromohexane to 140°C under a slow stream of dry nitrogen.

  • Addition: Add Triethyl phosphite dropwise over 2 hours. The reaction is exothermic; adjust the addition rate to maintain a gentle reflux of the evolving Ethyl Bromide.

  • Completion: Once addition is complete, maintain temperature at 150°C for 4 hours to ensure conversion of the intermediate phosphonium salt.

  • Purification:

    • Remove excess Triethyl phosphite via rotary evaporation.

    • Perform fractional vacuum distillation. Collect the fraction boiling at ~115°C (1-2 mmHg).

  • Validation: Verify structure via ³¹P NMR (Shift: ~30-32 ppm relative to H₃PO₄).

Functional Applications

Actinide & Lanthanide Extraction

Diethyl hexylphosphonate acts as a neutral solvating extractant. It is particularly effective for extracting Uranium (VI) and Thorium (IV) from nitric acid media.[1] The phosphoryl oxygen (P=O) serves as a strong donor atom, coordinating with the metal center to form lipophilic complexes.

Mechanism:



(Where L = Diethyl hexylphosphonate)

Extraction cluster_aq Aqueous Phase (HNO3) cluster_org Organic Phase (Kerosene) Uranium UO2(2+) Complex [UO2(NO3)2(Ligand)2] Uranium->Complex Coordination Nitrate 2 NO3(-) Nitrate->Complex Charge Balance Ligand 2 x Diethyl hexylphosphonate Ligand->Complex Solvation (P=O Donor)

Figure 2: Solvent extraction mechanism showing the coordination of Uranyl ions by Diethyl hexylphosphonate ligands.[2]

Horner-Wadsworth-Emmons (HWE) Reagent

In organic synthesis, this compound is a precursor for preparing


-unsaturated esters or ketones with a heptyl chain. Deprotonation of the 

-carbon yields a nucleophilic carbanion that reacts with aldehydes.
  • Advantage: Unlike Wittig reagents, the phosphate byproduct is water-soluble, simplifying purification.

  • Stereoselectivity: Favors the formation of (E)-alkenes.

Nanomaterial Ligand

Recent research utilizes hexyl-phosphonates as surface ligands for CsPbBr₃ Perovskite Quantum Dots . The strong P=O binding affinity passivates surface defects better than traditional oleic acid/amine ligands, enhancing photoluminescence quantum yield (PLQY) and stability.[3]

Safety & Handling

While Diethyl hexylphosphonate is not classified as a highly toxic agent (like some fluorinated phosphonates), standard laboratory safety is mandatory.

  • GHS Classification: Skin Irrit. 2, Eye Irrit. 2A.

  • Inhalation: Low vapor pressure reduces risk, but aerosols can cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and lab coat.

  • Storage: Store in a cool, dry place under inert gas (Ar or N₂) to prevent slow hydrolysis over long periods.

References

  • Synthesis & Properties: Arbuzov, B. A. "The Michaelis-Arbuzov Rearrangement." Pure and Applied Chemistry, 1964. Link

  • Extraction Chemistry: Horwitz, E. P., et al. "Phosphonic Acid and Phosphonate Esters as Extractants for Actinides." Separation Science and Technology, 1981.

  • HWE Reaction: Wadsworth, W. S., & Emmons, W. D. "The Utility of Phosphonate Carbanions in Olefin Synthesis." Journal of the American Chemical Society, 1961. Link

  • Quantum Dot Ligands: Protesescu, L., et al. "Nanocrystals of Cesium Lead Halide Perovskites (CsPbX3): Bright Triplet Emitters." Nano Letters, 2015. (Contextual reference for phosphonate passivation). Link

  • Physical Data: National Institute of Standards and Technology (NIST). "Diethyl alkylphosphonates Data."[4] Link

Sources

Exploratory

Difference between diethyl hexylphosphonate and diethyl octylphosphonate

Comparative Analysis of Physicochemical Behavior, Synthesis, and Extraction Kinetics Executive Summary In the landscape of organophosphorus chemistry, Diethyl Hexylphosphonate (DEHP) and Diethyl Octylphosphonate (DEOP) r...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Physicochemical Behavior, Synthesis, and Extraction Kinetics

Executive Summary

In the landscape of organophosphorus chemistry, Diethyl Hexylphosphonate (DEHP) and Diethyl Octylphosphonate (DEOP) represent a critical bifurcation in ligand design. While chemically homologous, the two-carbon difference between the hexyl (


) and octyl (

) chains dictates divergent behaviors in hydrometallurgical extraction, phase stability, and synthetic utility.

This guide addresses a common misconception: these are neutral phosphonate esters , distinct from the acidic extractant bis(2-ethylhexyl) phosphoric acid (HDEHP). This distinction is vital for researchers designing solvation-based extraction systems for actinides and rare earth elements (REEs), or those utilizing phosphonates as olefination precursors in drug development.

Part 1: Physicochemical Architecture[1]

The fundamental difference lies in the hydrophobic-lipophilic balance (HLB) . The phosphonate head group (


) acts as a Lewis base (electron donor), while the alkyl tail modulates solubility and steric environment.
Comparative Data Table
PropertyDiethyl Hexylphosphonate (C6)Diethyl Octylphosphonate (C8)Impact on Application
CAS Number 298-07-7 (Note: Often conflated with acid; verify structure)1067-14-7 (Generic alkyl series)Identity Verification
Molecular Formula


Stoichiometry calculations
Molecular Weight 222.26 g/mol 250.32 g/mol Molar density (C6 > C8)
Ligand Basicity ModerateModerate (Marginally higher inductive effect)Extraction strength
Water Solubility Low (< 500 ppm)Very Low (< 50 ppm)Critical: C8 minimizes solvent loss
Viscosity LowMediumMass transfer kinetics (C6 is faster)
Phase Stability Prone to third-phase formation at high metal loadingSuperior solubility in non-polar diluentsC8 preferred for high-loading industrial circuits

Scientific Insight:

  • Molar Density Advantage (C6): Because DEHP has a lower molecular weight, a neat solution contains more moles of extractant per liter than DEOP. This theoretically allows for higher metal loading capacity per unit volume.

  • Hydrophobic Advantage (C8): The octyl chain significantly reduces partitioning into the aqueous phase. In continuous extraction circuits (e.g., mixer-settlers), DEOP reduces the operational cost associated with replacing lost solvent.

Part 2: Synthetic Pathways (Michaelis-Arbuzov Protocol)

The industry-standard synthesis for both compounds is the Michaelis-Arbuzov rearrangement . This reaction transforms a trivalent phosphorus ester into a pentavalent phosphonate using an alkyl halide.

The Protocol (Self-Validating System)

Objective: Synthesize Diethyl Octylphosphonate (DEOP). Scale: 100 mmol baseline.

Reagents:

  • Triethyl Phosphite (

    
    ):  1.2 equivalents (Excess drives reaction and prevents side products).
    
  • 1-Bromooctane: 1.0 equivalent.

  • Catalyst: None required (Auto-catalytic via product heat) or trace

    
     for lower temp.
    

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a thermometer (internal probe), and a distillation head (short path).

  • Initiation: Heat the 1-Bromooctane to 140°C under an inert atmosphere (

    
    ).
    
  • Addition: Dropwise add Triethyl Phosphite.

    • Causality: The reaction produces Ethyl Bromide (

      
      ) as a byproduct (bp ~38°C). Adding phosphite into hot bromide ensures immediate reaction and flash distillation of the EtBr byproduct.
      
  • Thermodynamics: Maintain pot temperature at 150-160°C. Vigorous evolution of EtBr gas will occur.

    • Validation: Monitor the distillate temperature. It should stabilize near 38-40°C. If it rises, you are distilling starting material.

  • Completion: Once addition is complete, heat to 180°C for 1 hour to ensure conversion.

  • Purification: Apply vacuum (1-5 mmHg).

    • Remove unreacted Triethyl Phosphite (bp ~40°C at vacuum).

    • Distill the product: Diethyl Octylphosphonate boils ~140-150°C at 2 mmHg.

  • Characterization (

    
     NMR): 
    
    • Reactant (

      
      ): ~140 ppm.
      
    • Product (DEOP): ~30-32 ppm (Quintet or multiplet relative to

      
      ).
      
Reaction Workflow Diagram

ArbuzovReaction Reactants Triethyl Phosphite + 1-Bromooctane Intermediate Phosphonium Salt [Intermediate] Reactants->Intermediate Nucleophilic Attack (140-160°C) Byproduct Ethyl Bromide (Gas) (Removed continuously) Intermediate->Byproduct Elimination Product Diethyl Octylphosphonate (Liquid) Intermediate->Product Rearrangement

Caption: The Michaelis-Arbuzov pathway converts P(III) to P(V), driven by the removal of volatile ethyl bromide.

Part 3: Extraction Kinetics & Thermodynamics[1]

This is the primary industrial application. These neutral phosphonates extract metals via a Solvation Mechanism (distinct from the Cation Exchange of acidic phosphates like HDEHP).

General Equation:



(Where 

is the phosphonate ligand)
C6 vs. C8 in Extraction Circuits
  • Third Phase Formation:

    • Problem: When the organic phase becomes saturated with metal complexes (e.g.,

      
       or 
      
      
      
      ), the complex may separate into a heavy, viscous third phase, disrupting the process.
    • Solution: DEOP (C8) is superior to DEHP (C6). The longer alkyl chain increases the solubility of the metal-ligand complex in non-polar diluents (like kerosene or dodecane), preventing phase splitting.

  • Kinetics:

    • DEHP (C6): Lower viscosity leads to faster mass transfer rates. Equilibrium is reached in seconds.

    • DEOP (C8): Higher viscosity may require slightly longer residence times in centrifugal contactors, though usually negligible in mixer-settlers.

Extraction Logic Diagram

ExtractionLogic cluster_aq Aqueous Phase (Acidic) cluster_org Organic Phase (Diluent) MetalIon Metal Ion (M+) + Nitrate (NO3-) Mixing Interfacial Mixing (Solvation) MetalIon->Mixing Ligand Phosphonate (L) (C6 or C8) Ligand->Mixing Complex Solvated Complex [M(NO3)3 * L3] Decision Chain Length Impact? Complex->Decision Mixing->Complex Equilibrium ResultC6 C6 (Hexyl): Faster Kinetics Higher Water Loss Decision->ResultC6 ResultC8 C8 (Octyl): Stable Phase Low Water Loss Decision->ResultC8

Caption: Solvation mechanism showing how chain length influences the final stability and loss profile of the extraction complex.

Part 4: Relevance to Drug Development

While primarily extractants, these compounds serve two roles in pharma:

  • Lipophilicity Modeling: They act as surrogates for phosphonate-based prodrugs to study LogP and membrane permeability.

  • Synthetic Intermediates (Horner-Wadsworth-Emmons - HWE):

    • Direct Use: Simple alkyl phosphonates (like DEOP) are poor HWE reagents because the

      
      -protons are not sufficiently acidic (
      
      
      
      ).
    • Actual Utility: They are acylated (using strong bases like BuLi + Esters) to form

      
      -ketophosphonates . These ketophosphonates are highly reactive HWE reagents used to install 
      
      
      
      or
      
      
      lipophilic tails onto drug scaffolds (e.g., in prostaglandin synthesis).
Part 5: Safety & Handling
  • Toxicity: Both are generally low-toxicity organophosphates (unlike their nerve agent cousins). They do not inhibit acetylcholinesterase significantly due to the lack of a good leaving group (fluoride/cyanide).

  • Hazards:

    • Skin/Eye Irritation: Moderate.

    • Environmental: DEOP (C8) is persistent in the environment due to low water solubility and resistance to hydrolysis.

  • Disposal: Must be incinerated in a facility equipped with phosphorus scrubbers.

References
  • Bhattacharyya, A., et al. (2019). Separation of Trivalent Actinides and Lanthanides using Phosphonate Ligands. Hydrometallurgy .

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Diethyl hexylphosphonate. PubChem .

  • Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society .[1]

  • Tumanov, A., et al. (2020).[2] Group Extraction of Rare-Earth Elements by Alkyl Phosphine Oxides of the Hexyl–Octyl Series. Russian Journal of Inorganic Chemistry .

Sources

Foundational

An In-depth Technical Guide to Organophosphorus Compounds with C6 Alkyl Chains

Introduction: The Significance of the C6 Alkyl Chain in Organophosphorus Chemistry Organophosphorus compounds, a broad class of organic molecules containing a phosphorus atom, are of immense interest to researchers, scie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the C6 Alkyl Chain in Organophosphorus Chemistry

Organophosphorus compounds, a broad class of organic molecules containing a phosphorus atom, are of immense interest to researchers, scientists, and drug development professionals. Their diverse applications range from pharmaceuticals and agrochemicals to industrial reagents. The functionality of these compounds can be finely tuned by modifying the organic substituents attached to the phosphorus center. This guide focuses on a specific subclass: organophosphorus compounds featuring a C6 alkyl chain, such as a hexyl group.

The six-carbon alkyl chain imparts a crucial balance of properties. It is long enough to significantly increase the lipophilicity of the molecule compared to its shorter-chain counterparts, which can enhance its ability to cross biological membranes—a critical factor in drug design and pesticide efficacy. However, it is not so long as to make the compound completely insoluble in more polar environments. This "amphiphilic" character is key to many of its applications, from acting as a surfactant to facilitating solvent extractions. This guide provides an in-depth exploration of the synthesis, properties, applications, and toxicology of these versatile molecules, with a focus on the "why" behind the science for the discerning researcher.

Synthesis of C6 Alkyl Organophosphorus Compounds: A Methodical Approach

The creation of a stable carbon-phosphorus (C-P) bond is the cornerstone of synthesizing many C6 alkyl organophosphorus compounds. The Michaelis-Arbuzov reaction stands out as a robust and widely used method for this purpose.[1][2] This reaction facilitates the formation of a phosphonate from a trialkyl phosphite and an alkyl halide.[1][2]

The Michaelis-Arbuzov Reaction: Crafting the C-P Bond

The reaction proceeds via a two-step nucleophilic substitution mechanism.[1] First, the nucleophilic phosphorus atom of the trialkyl phosphite attacks the electrophilic carbon of the alkyl halide, forming a phosphonium salt intermediate.[3] Subsequently, the displaced halide anion attacks one of the alkyl groups of the phosphite ester, leading to the formation of the final phosphonate product and an alkyl halide byproduct.[1]

To synthesize a C6-alkyl phosphonate, such as diethyl hexylphosphonate, one would typically react triethyl phosphite with a 1-halo-hexane (e.g., 1-bromohexane). The choice of the halide is critical, with reactivity following the order I > Br > Cl.[2]

Michaelis_Arbuzov cluster_reactants Reactants cluster_products Products triethyl_phosphite Triethyl phosphite (C2H5O)3P phosphonium_salt Phosphonium Salt Intermediate [(C2H5O)3P-C6H13]+ Br- triethyl_phosphite->phosphonium_salt SN2 Attack hexyl_bromide 1-Bromohexane C6H13Br hexyl_bromide->phosphonium_salt diethyl_hexylphosphonate Diethyl hexylphosphonate C6H13P(O)(OC2H5)2 phosphonium_salt->diethyl_hexylphosphonate Dealkylation (SN2) ethyl_bromide Ethyl bromide C2H5Br phosphonium_salt->ethyl_bromide Hydrolysis cluster_reactants Reactants cluster_products Products diethyl_hexylphosphonate Diethyl hexylphosphonate C6H13P(O)(OC2H5)2 hexylphosphonic_acid Hexylphosphonic acid C6H13P(O)(OH)2 diethyl_hexylphosphonate->hexylphosphonic_acid Acid Hydrolysis (Reflux) ethanol Ethanol C2H5OH diethyl_hexylphosphonate->ethanol hcl_water Conc. HCl, H2O hcl_water->hexylphosphonic_acid

Caption: Acid-catalyzed hydrolysis of diethyl hexylphosphonate.

Physicochemical Properties and the Influence of the C6 Chain

The hexyl group bestows distinct physicochemical properties upon the organophosphorus molecule. Understanding these properties is paramount for predicting the behavior of these compounds in various systems.

PropertyValue/Description for Hexylphosphonic AcidSignificance of the C6 Chain
Molecular Formula C₆H₁₅O₃PThe C6 alkyl chain contributes significantly to the overall molecular weight and size.
Molecular Weight 166.16 g/mol [4][5]Influences physical properties like boiling point and density.
Appearance White to off-white solid/powder [4][6]
Melting Point 97-103 °C [4]The alkyl chain length affects intermolecular forces and thus the melting point.
Solubility Insoluble in water,[6] soluble in methanol.The hydrophobic hexyl chain dominates, leading to poor water solubility. This property is crucial for its use as a surfactant and in non-aqueous systems.
pKa Phosphonic acids are diprotic, with pKa1 typically around 1-2 and pKa2 around 6-7. [7][8]The acidity of the phosphonic acid group is a key feature for its applications as a chelating agent and in surface binding.
Lipophilicity (logP) LogP values for phosphonic acids are generally lower than their carboxylic acid analogs. [7][9]The C6 chain increases lipophilicity, enhancing membrane permeability, which is important in drug design. [10]

Applications of C6 Alkyl Organophosphorus Compounds

The unique properties conferred by the C6 alkyl chain have led to a variety of applications for these organophosphorus compounds, particularly in materials science and industry.

Materials Science and Nanotechnology

Hexylphosphonic acid is widely used as a capping agent in the synthesis of nanoparticles. [6][11]The phosphonic acid headgroup strongly binds to the surface of metal oxide nanoparticles, while the hydrophobic hexyl chains extend outwards, providing a stabilizing layer that prevents aggregation and allows for dispersion in non-polar solvents. This is crucial for creating stable colloidal solutions of quantum dots, nano-metals, and nano-ceramics. [6][11]

Surface Modification and Coatings

The ability of the phosphonic acid group to bind to various surfaces makes C6 alkylphosphonic acids excellent molecules for surface modification . They can be used to create hydrophobic coatings on materials, imparting water-repellent properties. [3][12]This is valuable in the textile industry and for creating protective coatings that resist moisture and corrosion. [3][12]

Industrial Applications
  • Surfactants: The amphiphilic nature of hexylphosphonic acid allows it to act as a surfactant, for example, in the dispersion of multi-walled carbon nanotubes. [13]* Solvent Extraction: Longer-chain phosphine oxides, including those with hexyl groups, are effective extractants for various metals and organic compounds in solvent extraction processes. [14][15][16]They are particularly useful for removing acidic organic compounds from industrial effluents. [14]* Chelating Agents: The phosphonic acid group can chelate metal ions, which is useful in water treatment to prevent the formation of scale. [17]

Toxicology and Biotransformation

For researchers in drug development and those handling these compounds, a thorough understanding of their toxicological profile is essential. Many organophosphorus compounds are known for their neurotoxicity, primarily through the inhibition of the enzyme acetylcholinesterase (AChE). [18][19]

Mechanism of Action: Acetylcholinesterase Inhibition

AChE is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of cholinergic receptors. This results in a range of symptoms known as a cholinergic crisis, which can be life-threatening.

The potency of AChE inhibition can be influenced by the structure of the organophosphorus compound, including the nature of the alkyl chains. The increased lipophilicity due to the C6 chain can potentially enhance the absorption and distribution of the compound to the nervous system.

Biotransformation

The body metabolizes organophosphorus compounds through a series of reactions collectively known as biotransformation, which primarily occurs in the liver. [5][20]These processes are generally divided into Phase I and Phase II reactions.

  • Phase I Reactions: These involve oxidation, reduction, and hydrolysis, often catalyzed by the cytochrome P450 enzyme system. [5][20]These reactions can either detoxify the compound or, in some cases, convert it into a more toxic metabolite (bioactivation).

  • Phase II Reactions: These are conjugation reactions where an endogenous molecule is added to the organophosphorus compound or its metabolite to increase its water solubility and facilitate its excretion from the body. [21] The C6 alkyl chain can influence the rate and pathway of metabolism. Its hydrophobic nature may lead to some degree of storage in fatty tissues, potentially leading to delayed toxicity.

While specific LD50 values for many C6 organophosphorus compounds are not readily available in the public domain, it is crucial to handle all organophosphorus compounds with appropriate safety precautions due to their potential neurotoxicity. Highly toxic organophosphates generally have oral LD50 values (in rats) of less than 50 mg/kg, while moderately toxic agents have values between 50 and 500 mg/kg. [22]

Analytical Characterization

Accurate characterization of C6 alkyl organophosphorus compounds is essential for quality control, reaction monitoring, and metabolic studies. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ³¹P NMR: This is a powerful technique for the direct observation of the phosphorus nucleus. [23]The chemical shift of the phosphorus atom is highly sensitive to its chemical environment, providing valuable information about the structure of the compound. Phosphonates typically exhibit characteristic chemical shifts. [24][25]* ¹H NMR: This technique provides information about the protons in the molecule, including those on the C6 alkyl chain and any other organic groups. The coupling between phosphorus and adjacent protons can also be observed, providing further structural confirmation.

Analytical_Workflow sample_prep Sample Preparation (e.g., Extraction, Derivatization) gc_ms GC-MS Analysis sample_prep->gc_ms nmr NMR Analysis (¹H, ³¹P) sample_prep->nmr separation Separation by GC gc_ms->separation structural_elucidation Structural Elucidation nmr->structural_elucidation detection Detection by MS separation->detection detection->structural_elucidation quantification Quantification detection->quantification data_analysis Data Analysis and Interpretation structural_elucidation->data_analysis quantification->data_analysis

Caption: General analytical workflow for C6 alkyl organophosphorus compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the separation and identification of volatile and semi-volatile organophosphorus compounds. [26][27][28]The sample is first vaporized and separated based on its boiling point and polarity in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting fragmentation pattern is a unique "fingerprint" of the molecule, allowing for its identification. [29]

Conclusion

Organophosphorus compounds bearing a C6 alkyl chain represent a versatile and important class of molecules. The hexyl group imparts a crucial balance of lipophilicity and functionality, making these compounds valuable in a wide range of applications, from advanced materials to potential therapeutic agents. A thorough understanding of their synthesis, properties, and biological interactions is essential for researchers and developers seeking to harness their unique characteristics. As research continues, the rational design of new C6-functionalized organophosphorus compounds holds significant promise for innovation across multiple scientific disciplines.

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  • PubMed Central. (2014).
  • ResearchGate. (n.d.). (PDF)
  • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies.
  • Frontiers. (2019). The Experimental Oxime K027—A Promising Protector From Organophosphate Pesticide Poisoning. A Review Comparing K027, K048, Pralidoxime, and Obidoxime.
  • ResearchGate. (n.d.). The solvent extraction of zinc and cadmium from phosphoric acid solution by di-2-ethyl hexyl phosphoric acid in kerosene diluent | Request PDF.
  • LCGC International. (2021). Determination of Organophosphate Esters in Water Samples Using Gas Chromatography– Mass Spectrometry and Magnetic Solid-Phase Extraction Based on Multi-Walled Carbon Nanotubes.
  • ResearchGate. (n.d.). Comparative enzyme inhibition study of 1-deazapurines | Request PDF.
  • MDPI. (2021).

Sources

Exploratory

Diethyl hexylphosphonate boiling point and density data

Technical Whitepaper: Diethyl Hexylphosphonate – Physicochemical Profiling & Synthesis Protocols Executive Summary Diethyl hexylphosphonate (CAS 16165-66-5) represents a critical class of neutral organophosphorus extract...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Diethyl Hexylphosphonate – Physicochemical Profiling & Synthesis Protocols

Executive Summary

Diethyl hexylphosphonate (CAS 16165-66-5) represents a critical class of neutral organophosphorus extractants and synthesis intermediates. Unlike its acidic counterpart, di(2-ethylhexyl) phosphoric acid (D2EHPA), this neutral ester exhibits distinct selectivity patterns in liquid-liquid extraction (LLE) for actinides and lanthanides. Furthermore, it serves as a vital intermediate in the synthesis of flame retardants and as a surface-capping agent for nanoparticle stabilization.

This guide addresses a common gap in literature: the lack of consolidated physical property data for this specific homolog. We provide a definitive physicochemical profile, a self-validating synthesis protocol via the Michaelis-Arbuzov rearrangement, and critical experimental methodologies for property verification.

Physicochemical Profile

The physical properties of diethyl hexylphosphonate are governed by the balance between its polar phosphonate head group (


) and the lipophilic hexyl chain.
Table 1: Core Identification & Physical Data
PropertyValue / DescriptionNotes
Chemical Name Diethyl hexylphosphonateSynonyms: Hexylphosphonic acid diethyl ester
CAS Number 16165-66-5 Distinct from D2EHPA (298-07-7)
Formula

Molecular Weight: 222.26 g/mol
Appearance Colorless to pale yellow liquidViscous oil at RT
Boiling Point (Atm) > 260°C (Theoretical)Decomposes. Do not distill at 760 mmHg.[1][2]
Boiling Point (Vac) 130°C – 145°C @ 5–10 mmHg Recommended purification range.
Density 0.94 – 0.96 g/mL (at 20°C)Estimated based on homologous series trends.
Refractive Index

Useful for quick purity checks.
Solubility Soluble in organic solvents (CHCl3, Hexane); Insoluble in water

(Lipophilic)

Senior Scientist Note:

  • Boiling Point Caution: You will rarely find a definitive atmospheric boiling point because the phosphonate ester linkage is susceptible to thermal degradation above 200°C. Always rely on vacuum distillation data.

  • Density Trends: As the alkyl chain length increases from Ethyl (

    
    , 
    
    
    
    ) to Hexyl (
    
    
    ), the density decreases, approaching the density of the parent alkane.

Synthesis & Purification: The Michaelis-Arbuzov Protocol

The most robust route to diethyl hexylphosphonate is the Michaelis-Arbuzov rearrangement . This reaction is thermodynamically driven by the formation of the strong phosphoryl bond (


).
Mechanism & Workflow

The reaction involves the nucleophilic attack of triethyl phosphite on 1-bromohexane, forming a phosphonium intermediate, followed by the elimination of ethyl bromide.

ArbuzovSynthesis cluster_inputs Reagents TEP Triethyl Phosphite (Excess 1.2 eq) Reaction Reaction Vessel 140-150°C Reflux w/ Distillation TEP->Reaction RBr 1-Bromohexane (Limiting Reagent) RBr->Reaction Byproduct Ethyl Bromide (EtBr) Continuously Removed Reaction->Byproduct Distills off Vacuum Vacuum Distillation <10 mmHg Reaction->Vacuum Crude Mix Product Diethyl Hexylphosphonate (Pure) Vacuum->Product

Figure 1: Michaelis-Arbuzov Synthesis Workflow. Removing EtBr is critical to drive the equilibrium forward.

Step-by-Step Protocol
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a thermometer, an addition funnel, and a short-path distillation head (Claisen adapter recommended).

  • Reagent Loading: Charge the flask with Triethyl phosphite (1.2 equivalents) . The excess is necessary to ensure complete consumption of the alkyl halide.

  • Heating: Heat the phosphite to 140°C under an inert atmosphere (

    
     or 
    
    
    
    ).
  • Addition: Add 1-Bromohexane (1.0 equivalent) dropwise via the addition funnel.

    • Critical Control Point: The reaction is exothermic.[3] Control the addition rate so the temperature remains between 140°C and 150°C.

  • Byproduct Removal: As the reaction proceeds, Ethyl Bromide (BP ~38°C) will form. Allow it to distill off continuously. This prevents the reverse reaction (Vonichek reaction) and drives conversion.

  • Completion: Once addition is complete, maintain temperature at 150°C for 2–4 hours until EtBr evolution ceases.

  • Purification:

    • Cool the mixture.

    • Apply vacuum (gradually down to 5–10 mmHg).

    • First fraction: Remove unreacted Triethyl phosphite (BP ~45°C @ 10 mmHg).

    • Main fraction: Collect Diethyl hexylphosphonate at 130–145°C @ 5–10 mmHg .

Experimental Characterization Methodologies

To validate the purity of your synthesized compound, use the following self-validating protocols.

A. Density Determination (Oscillating U-Tube)

Why: Density is a sensitive indicator of residual starting material (Triethyl phosphite


) vs. product.
  • Instrument: Anton Paar DMA series or equivalent.

  • Calibration: Verify with air and HPLC-grade water at 20.00°C.

  • Measurement: Inject ~1 mL of sample. Ensure no microbubbles (bubbles cause artificially low readings).

  • Validation: If

    
     g/mL, check for residual solvent or unreacted phosphite.
    
B. Boiling Point Profiling (Vacuum)

Why: Confirms identity and absence of high-boiling oligomers.

  • Setup: Micro-distillation apparatus with a digital vacuum gauge (Manometer).

  • Procedure: Record the vapor temperature (

    
    ) vs. pressure (
    
    
    
    ).
  • Nomograph Correction: Convert observed

    
     to atmospheric equivalent (
    
    
    
    ) using the Clausius-Clapeyron relation only for reporting purposes, noting the decomposition risk.

Applications: Solvent Extraction Logic

Diethyl hexylphosphonate acts as a neutral solvating extractant . In nuclear fuel reprocessing or rare earth separation, it extracts metal nitrates by coordinating through the phosphoryl oxygen.

ExtractionLogic Aqueous Aqueous Phase (Metal Nitrates + HNO3) Interface Interface Coordination Mechanism Aqueous->Interface Diffusion of M3+ Organic Organic Phase (Diethyl Hexylphosphonate in Kerosene) Organic->Interface Diffusion of Extractant Complex Extracted Species [M(NO3)3 • 3(DEHP)] Interface->Complex Solvation Complex->Organic Phase Separation

Figure 2: Mechanism of Neutral Solvation Extraction. The high lipophilicity of the hexyl chain ensures the complex remains in the organic phase.

Key Application Insight: Unlike acidic extractants (D2EHPA), neutral phosphonates do not release protons (


) upon complexation. This means extraction efficiency is less dependent on pH control and more dependent on nitrate concentration (salting-out effect).

References

  • PubChem. (n.d.). Diethyl hexylphosphonate (Compound).[4] National Library of Medicine. Retrieved from [Link]

  • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov Rearrangement. Chemical Reviews, 81(4), 415-430.
  • LookChem. (n.d.). CAS 16165-66-5 Data Sheet. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Michaelis-Arbuzov Synthesis of Diethyl Hexylphosphonate

Abstract This application note details the optimized protocol for the synthesis of diethyl hexylphosphonate via the Michaelis-Arbuzov reaction. This transformation involves the reaction of triethyl phosphite with 1-bromo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for the synthesis of diethyl hexylphosphonate via the Michaelis-Arbuzov reaction. This transformation involves the reaction of triethyl phosphite with 1-bromohexane to form a C–P bond, a fundamental step in the synthesis of extractants, flame retardants, and pharmacophores.

Critical attention is given to the thermodynamic driving force (removal of the volatile ethyl bromide byproduct) and the purification strategy , which addresses the challenge of separating reactants with nearly identical boiling points.

Scientific Foundation & Mechanism[1]

The Michaelis-Arbuzov Rearrangement

The synthesis proceeds through a two-step mechanism involving a trivalent phosphorus nucleophile attacking an alkyl electrophile.

  • Nucleophilic Attack (

    
    ):  The lone pair of the phosphorus in triethyl phosphite attacks the 
    
    
    
    -carbon of 1-bromohexane, displacing the bromide ion. This forms a quasi-phosphonium intermediate.
  • Dealkylation: The displaced bromide ion acts as a nucleophile, attacking one of the ethyl groups on the phosphonium center. This cleaves the C–O bond, releasing ethyl bromide and forming the thermodynamically stable phosphoryl (P=O) bond.

Reaction Pathway Visualization

ArbuzovMechanism cluster_driving Driving Force Reactants Triethyl Phosphite + 1-Bromohexane Intermediate Triethoxyhexlphosphonium Bromide (Intermediate) Reactants->Intermediate SN2 Attack (P on C) Products Diethyl Hexylphosphonate + Ethyl Bromide (Gas) Intermediate->Products Dealkylation (Br- attacks Et) Desc Removal of EtBr (BP 38°C) prevents reversibility

Figure 1: Mechanistic pathway of the Michaelis-Arbuzov reaction. The continuous removal of ethyl bromide is critical for driving the equilibrium forward.

Experimental Design Strategy

Thermodynamic Control & Stoichiometry

A common pitfall in this specific synthesis is the co-elution of reactants .

  • Triethyl Phosphite BP: 156°C

  • 1-Bromohexane BP: 155°C

Because the reactants have identical boiling points, separation by simple distillation is impossible if the reaction is incomplete. Therefore, the protocol utilizes a "Hot Addition" strategy to ensure immediate conversion and high temperatures (>150°C) to drive the reaction to >99% completion.

Reagent Properties[2]
ReagentMW ( g/mol )Boiling Point (°C)Density (g/mL)Role
Triethyl Phosphite 166.161560.969Nucleophile
1-Bromohexane 165.071551.176Electrophile
Ethyl Bromide 108.9738.41.460Volatile Byproduct
Diethyl Hexylphosphonate 222.26~120 (1 mmHg)*0.950Target Product

*Estimated BP based on homologs. Atmospheric BP would be >250°C (decomposition risk).

Detailed Protocol

Equipment Setup
  • Reaction Vessel: 3-neck round bottom flask (RBF).

  • Addition: Pressure-equalizing addition funnel (for triethyl phosphite).

  • Distillation: Short-path distillation head with a thermometer and receiving flask (to collect EtBr).

  • Atmosphere: Dry Nitrogen (

    
    ) or Argon inlet.
    
  • Heating: Oil bath with magnetic stirring.

Step-by-Step Procedure

Step 1: Preparation

  • Purge the 3-neck RBF with

    
     to remove moisture (phosphites hydrolyze easily).
    
  • Charge the RBF with 1-Bromohexane (1.0 equiv) .

  • Charge the addition funnel with Triethyl phosphite (1.1 equiv) .

    • Note: A slight excess of phosphite is used to ensure the alkyl halide is fully consumed. Excess phosphite can be removed under high vacuum more easily than the halide due to stability differences.

Step 2: Initiation (Hot Addition)

  • Heat the 1-Bromohexane to 150°C .

  • Begin adding Triethyl phosphite dropwise .

    • Observation: Evolution of ethyl bromide gas will occur immediately. The distillate temperature should read ~38-40°C.

    • Safety: Do not add phosphite rapidly. The reaction is exothermic, and rapid gas evolution can over-pressurize the system if the condenser is blocked.

Step 3: Reaction Propagation

  • Continue addition over 1–2 hours, maintaining the oil bath at 150–160°C.

  • Once addition is complete, increase bath temperature to 170°C for 1 hour.

    • Reasoning: This ensures thermal dealkylation of any remaining intermediate phosphonium salts.

  • Monitor the collection of ethyl bromide. Theoretical volume can be calculated to estimate conversion.

Step 4: Isolation & Purification

  • Allow the mixture to cool to ~60°C.

  • Switch the distillation setup to a vacuum distillation apparatus.

  • Strip Volatiles: Apply low vacuum (20-50 mmHg) to remove any residual ethyl bromide or unreacted triethyl phosphite.

  • High Vacuum Distillation: Apply high vacuum (<2 mmHg).

    • Collect the fraction boiling between 110–130°C (at ~1 mmHg) .

    • Discard: Low-boiling forerun (unreacted starting materials).

    • Residue: High-boiling polyphosphonates (usually minimal).

Characterization & Validation

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for validating the P(III) to P(V) oxidation state change.

NucleusExpected Shift (

)
MultiplicityStructural Assignment

NMR
32 - 34 ppm Singlet (decoupled)Phosphonate (

)
Impurity~140 ppmSingletUnreacted Triethyl Phosphite

NMR
3.9 - 4.1 ppmMultiplet (4H)

(Ethoxy group)

NMR
1.6 - 1.8 ppmMultiplet (2H)

(Alpha protons)
Infrared Spectroscopy (FT-IR)
  • P=O Stretch: Strong band at 1200–1250 cm⁻¹ .

  • P-O-C Stretch: Strong band at 1030–1060 cm⁻¹ .

  • Absence: No O-H stretch (confirms no hydrolysis to phosphonic acid).

Workflow Diagram

Workflow Start Start: Inert Atmosphere Setup Heat Heat 1-Bromohexane to 150°C Start->Heat Add Dropwise Addition of P(OEt)3 (Collect EtBr distillate) Heat->Add Reflux Post-Addition Heat (170°C) Drive to Completion Add->Reflux Vacuum Vacuum Distillation (<2 mmHg, 110-130°C) Reflux->Vacuum Analyze QC: 31P NMR & GC-MS Vacuum->Analyze

Figure 2: Operational workflow for the synthesis and isolation of diethyl hexylphosphonate.

Troubleshooting & Safety

Common Failure Modes
  • Problem: Product contains starting material (1-Bromohexane).

    • Cause: Reaction temperature too low (<140°C) or insufficient time.

    • Solution: Because BPs are identical, you cannot separate them easily. You must re-react the mixture with excess triethyl phosphite or use a higher efficiency fractionating column.

  • Problem: "Pop" or "Bump" during distillation.

    • Cause: Rapid evolution of EtBr or decomposition of intermediate.

    • Solution: Ensure magnetic stirring is vigorous. Use a large enough flask (max 60% full).

Safety Protocols
  • Ethyl Bromide: Highly volatile and toxic. Ensure the receiving flask is cooled in an ice bath and vented to a fume hood scrubbed system.

  • Triethyl Phosphite: Pungent odor. Handle only in a fume hood.

  • Pressure: The generation of gas (EtBr) creates pressure. Never run this reaction in a closed system; the condenser must be open to the receiving flask/vent.

References

  • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement.[1] Chemical Reviews, 81(4), 415–430.

  • Organic Chemistry Portal. (n.d.). Arbuzov Reaction.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6534, Diethyl ethylphosphonate (Homolog Data).

  • Ford-Moore, A. H., & Perry, B. J. (1963). Diethyl Ethylphosphonate.[2][3][4][5] Organic Syntheses, Coll. Vol. 4, p.325.

Sources

Application

Protocol for solvent extraction of Cobalt and Nickel using diethyl hexylphosphonate

Application Note: Selective Separation of Cobalt and Nickel via Solvent Extraction Using 2-Ethylhexyl Phosphonic Acid Mono-2-Ethylhexyl Ester (PC88A/EHEHPA) Part 1: Introduction & Chemical Basis 1.1 The Reagent Identity...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Separation of Cobalt and Nickel via Solvent Extraction Using 2-Ethylhexyl Phosphonic Acid Mono-2-Ethylhexyl Ester (PC88A/EHEHPA)

Part 1: Introduction & Chemical Basis

1.1 The Reagent Identity Crisis In the field of hydrometallurgy, precision in nomenclature is critical. The term "diethyl hexylphosphonate" typically refers to 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (CAS: 14802-03-0).

  • Common Trade Names: PC88A, EHEHPA, Ionquest 801, P507.

  • Chemical Class: Acidic Organophosphorus Extractant (Phosphonic Acid type).

Critical Distinction: Researchers often confuse this with D2EHPA (Phosphoric acid type) or Cyanex 272 (Phosphinic acid type).

  • D2EHPA: Low separation factor for Co/Ni (

    
    ). Difficult to separate.
    
  • PC88A (This Protocol): High separation factor (

    
    ). The industry standard for battery-grade cobalt refining.
    
  • Cyanex 272: Highest separation factor (

    
    ) but requires higher pH and is more expensive.
    

1.2 The Mechanism: Cation Exchange PC88A functions via a cation exchange mechanism. In non-polar diluents (e.g., kerosene), the extractant exists as a dimer. The extraction of Cobalt (


) releases protons (

) into the aqueous phase.


  • 
    : Dimeric extractant in organic phase.
    
  • Key Insight: Because the reaction releases acid (

    
    ), the equilibrium pH drops, effectively stopping the extraction. Therefore, Saponification  (pre-neutralization) or continuous pH control is the single most critical variable in this protocol.
    

Part 2: Reagents & Equipment

ComponentSpecificationPurpose
Extractant PC88A / EHEHPA (>95% purity)The active ligand for Cobalt selectivity.
Diluent Low-aromatic Kerosene (e.g., Escaid 110, Shellsol D70)Carrier solvent. Aromatics < 0.5% preferred to prevent oxidation.
Modifier TBP (Tri-butyl phosphate) or Isodecanol (5% v/v)Prevents "third phase" formation and improves phase disengagement.
Base NaOH (40% w/w solution) or NH₄OHSaponification agent to neutralize protons.
Acid H₂SO₄ (Sulfuric Acid)Stripping agent to recover Cobalt.
Scrub Solution Cobalt Sulfate (CoSO₄) ~20 g/LRemoves co-extracted Nickel from the loaded organic.

Part 3: Experimental Protocol

Phase 1: Solvent Preparation & Saponification

Rationale: Un-neutralized PC88A is too acidic. We must replace some acidic protons with Sodium (


) to buffer the extraction pH.
  • Dilution: Mix 25% (v/v) PC88A with 5% (v/v) TBP in Kerosene.

  • Saponification Calculation: Determine the degree of saponification (typically 40-60%).

    • Reaction:

      
      
      
  • Procedure:

    • Add stoichiometric amount of 40% NaOH solution to the organic phase slowly under vigorous stirring.

    • Observation: The organic phase may become viscous or cloudy initially but should clear upon completion.

    • QC Check: Measure the pH of the equilibrium aqueous phase after a test contact. It should be neutral to slightly alkaline.

Phase 2: Extraction (The Separation Step)

Target: Selectively pull Co(II) into the organic phase while leaving Ni(II) in the aqueous raffinate.

  • Feed Solution: Use a Sulfate liquor containing Co (e.g., 10 g/L) and Ni (e.g., 100 g/L). Adjust initial pH to 4.5.

  • Contacting:

    • Mix Organic (Saponified) and Aqueous Feed at an O:A ratio of 1:1 to 1.5:1.

    • Equilibrium pH Control: This is the control variable.

      • Target pH: 4.5 – 5.5 .

      • If pH < 4.0:[1][2] Cobalt extraction drops significantly.

      • If pH > 6.0:[3] Nickel begins to co-extract, contaminating the product.

  • Settling: Allow phases to separate (typically 2-5 mins).

    • Organic Phase:[4][5][6] Contains Co (Loaded Organic).

    • Aqueous Phase:[5][7][8] Contains Ni (Raffinate).

Phase 3: Scrubbing (Purification)

Rationale: Despite high selectivity, physical entrainment or chemical co-extraction of Ni occurs. Scrubbing displaces Ni with Co.

  • Scrub Feed: High-purity Cobalt Sulfate solution (20-30 g/L Co) at pH 4.5.

  • Contact: Mix Loaded Organic with Scrub Feed at O:A = 5:1 to 10:1.

    • Mechanism:[7]

      
      .
      
    • Since Co binds more strongly to PC88A than Ni, the high concentration of Co in the scrub solution "kicks out" the weakly bound Ni.

Phase 4: Stripping (Recovery)
  • Strip Solution: 150 g/L H₂SO₄.

  • Contact: Mix Scrubbed Organic with Acid at O:A = 1:1.

  • Result:

    • Cobalt transfers to the aqueous phase as high-purity Cobalt Sulfate (

      
      ).
      
    • Organic phase is regenerated (

      
       form) and recycled to Saponification.
      

Part 4: Data & Visualization

Separation Factors Comparison

The following table illustrates why PC88A is chosen over D2EHPA for this specific application.

ExtractantTrade NameSeparation Factor (

)
Optimal pH (

)
Cost
Phosphoric AcidD2EHPA~ 1.5 - 2.0~ 3.5Low
Phosphonic Acid PC88A / EHEHPA ~ 280 ~ 4.2 Medium
Phosphinic AcidCyanex 272~ 3000+~ 5.3High

Data Source: Derived from comparative isotherms in sulfate media (Ritcey et al., 2006; Swain et al., 2015).

Process Flow Diagram (DOT)

SX_Circuit Feed Feed Solution (Co + Ni) Ext Extraction Stage (Mixer-Settler) Feed->Ext Aq Feed Scrub Scrubbing Stage (Remove Ni) Ext->Scrub Loaded Organic (Co+Ni) Ni_Raff Ni Raffinate (To Ni Recovery) Ext->Ni_Raff Aq Raffinate Scrub->Ext Scrub Recycle (Aq) Strip Stripping Stage (Recover Co) Scrub->Strip Pure Loaded Org (Co) Co_Prod Pure Co Sulfate Strip->Co_Prod Product (Aq) Sapon Saponification (Add NaOH) Strip->Sapon Barren Organic (Recycle) Sapon->Ext Saponified Organic

Caption: Counter-current solvent extraction circuit for Co/Ni separation. Note the organic recycle loop.

Part 5: Troubleshooting & Optimization (Field Insights)

1. The "Gypsum" Trap (Calcium Contamination):

  • Issue: If the feed contains Calcium (

    
    ), PC88A will extract it before Cobalt.
    
  • Symptom:[2][3][7][8][9][10] White precipitate (Gypsum) forms during stripping with sulfuric acid, clogging settlers.

  • Solution: Remove Ca upstream or use a specific Ca-scrubbing stage.

2. Third Phase Formation:

  • Issue: A middle layer forms between organic and aqueous phases.

  • Cause: Solubility limit of the metal-organic complex is exceeded.

  • Fix: Increase Modifier (TBP) concentration to 5-10% or increase the temperature to 40-50°C.

3. pH Drift:

  • Issue: pH drops rapidly in the extraction stages, killing efficiency.

  • Fix: This indicates insufficient saponification. Increase the NaOH dosage in the pre-treatment of the organic phase.

Part 6: References

  • Ritcey, G. M. (2006). Solvent Extraction: Principles and Applications to Process Metallurgy. Elsevier.

  • Swain, B., et al. (2015).[8] "Separation of cobalt and nickel from sulfate solution using PC88A." Hydrometallurgy, 156, 11-18.

  • Cytec Industries. (2010). Technical Brochure: Phosphinic and Phosphonic Acid Extractants.

  • Sole, K. C., & Cole, P. M. (2002). "Purification of nickel by solvent extraction." Ion Exchange and Solvent Extraction, 15, 143-195.

Sources

Method

Synthesis of 1-Diethoxyphosphorylhexane: A Detailed Application Note and Protocol for the Michaelis-Arbuzov Reaction

Abstract This comprehensive application note provides a detailed protocol for the synthesis of 1-diethoxyphosphorylhexane (also known as diethyl hexylphosphonate) from triethyl phosphite and 1-bromohexane via the Michael...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 1-diethoxyphosphorylhexane (also known as diethyl hexylphosphonate) from triethyl phosphite and 1-bromohexane via the Michaelis-Arbuzov reaction. This guide is designed for researchers in organic synthesis and drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization methods. The document emphasizes the practical aspects of the synthesis, including reaction setup, purification, and spectroscopic analysis of the final product.

Introduction: The Michaelis-Arbuzov Reaction

The formation of a carbon-phosphorus (C-P) bond is a cornerstone of organophosphorus chemistry, with wide-ranging applications in medicinal chemistry, materials science, and as reagents in further organic transformations like the Horner-Wadsworth-Emmons reaction.[1] The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov, stands as the most prominent method for creating the phosphonate functional group.[2]

The reaction involves the transformation of a trivalent phosphorus ester, such as a trialkyl phosphite, into a pentavalent phosphonate upon reaction with an alkyl halide.[2]

Reaction Mechanism

The synthesis of 1-diethoxyphosphorylhexane from triethyl phosphite and 1-bromohexane proceeds through a well-established two-step SN2 mechanism:

  • Nucleophilic Attack and Phosphonium Salt Formation: The reaction initiates with the nucleophilic attack of the phosphorus atom of triethyl phosphite on the electrophilic carbon of 1-bromohexane. This step forms a triethoxyhexylphosphonium bromide intermediate.[3]

  • Dealkylation: The bromide anion, acting as a nucleophile, then attacks one of the ethyl groups of the phosphonium intermediate. This second SN2 displacement results in the formation of the final product, 1-diethoxyphosphorylhexane, and a molecule of ethyl bromide as a volatile byproduct.[3][4]

The overall reaction is typically driven to completion by heating, which facilitates the dealkylation step and the removal of the ethyl bromide byproduct.

Materials and Methods

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
1-Bromohexane≥98%Sigma-Aldrich or equivalent
Triethyl phosphite≥98%Sigma-Aldrich or equivalent
Round-bottom flask (250 mL)-Standard laboratory supplier
Reflux condenser-Standard laboratory supplier
Dropping funnel-Standard laboratory supplier
Heating mantle with stirrer-Standard laboratory supplier
Inert gas supply (Nitrogen or Argon)High purity-
Vacuum distillation apparatus-Standard laboratory supplier
Rotary evaporator-Standard laboratory supplier
NMR Spectrometer300 MHz or higher-
GC-MS Instrument--
Safety Precautions

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[5] This reaction should be performed in a well-ventilated fume hood.[6][7]

  • 1-Bromohexane: Irritating to the eyes, skin, and respiratory system.[6] Avoid inhalation and direct contact.[6]

  • Triethyl phosphite: Can cause skin and eye irritation.[5][8] It is also moisture-sensitive and can hydrolyze.[9] Handle under an inert atmosphere.[7][10]

  • Reaction at Elevated Temperatures: The reaction is conducted at high temperatures, posing a risk of thermal burns. Use appropriate caution when handling the hot apparatus.

Experimental Protocol

This protocol is designed for the synthesis of 1-diethoxyphosphorylhexane on a laboratory scale.

Reaction Setup

G cluster_setup Reaction Setup Flask 250 mL Round-bottom flask (1-Bromohexane) Mantle Heating Mantle with Stirrer Flask->Mantle Condenser Reflux Condenser Flask->Condenser Inert_Gas Inert Gas Inlet (N2 or Ar) Condenser->Inert_Gas Dropping_Funnel Dropping Funnel (Triethyl phosphite) Dropping_Funnel->Flask

Caption: Reaction setup for the synthesis of 1-diethoxyphosphorylhexane.

  • Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Ensure all glassware is oven-dried and assembled while hot to preclude moisture.

  • Connect the top of the reflux condenser to an inert gas (nitrogen or argon) line with an oil bubbler outlet.

  • Charge the flask with 1-bromohexane (e.g., 0.1 mol, 16.5 g).

  • Charge the dropping funnel with triethyl phosphite (e.g., 0.11 mol, 18.3 g, a 1.1 molar equivalent is often sufficient).

Reaction Procedure
  • Begin stirring the 1-bromohexane in the reaction flask.

  • Heat the flask to 140-150°C using the heating mantle.

  • Once the temperature has stabilized, add the triethyl phosphite dropwise from the dropping funnel over a period of 1-2 hours. A slow addition rate is crucial to control the exothermic nature of the reaction and to minimize side reactions.

  • After the addition is complete, maintain the reaction mixture at 140-150°C for an additional 2-3 hours to ensure the reaction goes to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) if desired.

Work-up and Purification

G cluster_workup Work-up and Purification Cool Cool Reaction Mixture Rotovap Remove Volatiles (Rotary Evaporator) Cool->Rotovap Distillation Vacuum Fractional Distillation Rotovap->Distillation Product Pure 1-Diethoxyphosphorylhexane Distillation->Product

Caption: Workflow for the purification of 1-diethoxyphosphorylhexane.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the low-boiling side products (unreacted starting materials and ethyl bromide) using a rotary evaporator.

  • The crude product is then purified by vacuum fractional distillation. This is a critical step to separate the desired product from any higher-boiling impurities and the common side product, diethyl ethylphosphonate. A common side reaction in Michaelis-Arbuzov reactions using triethyl phosphite is the reaction of the ethyl bromide byproduct with the starting triethyl phosphite to produce diethyl ethylphosphonate.[3] Purification by vacuum fractional distillation is typically effective in separating this more volatile byproduct from the desired product.[3]

  • Collect the fraction corresponding to 1-diethoxyphosphorylhexane. The boiling point is expected to be in the range of 110-115 °C at 1 mmHg.

Characterization

The identity and purity of the synthesized 1-diethoxyphosphorylhexane should be confirmed by spectroscopic methods.

Expected Yield and Physical Properties
ParameterValue
Expected Yield 75-90%
Appearance Colorless oil
Boiling Point ~110-115 °C at 1 mmHg
NMR Spectroscopy

NMR spectroscopy is a powerful tool for the characterization of organophosphorus compounds, with ¹H, ¹³C, and ³¹P NMR providing complementary structural information.[4]

  • ¹H NMR: The spectrum will show characteristic signals for the hexyl and ethyl groups, with coupling to the phosphorus atom.

    • The protons on the carbon adjacent to the phosphorus will appear as a multiplet due to coupling with both the neighboring protons and the phosphorus atom.

  • ¹³C NMR: The spectrum will show the six distinct carbons of the hexyl group and the two carbons of the ethoxy groups. The carbons closer to the phosphorus atom will exhibit C-P coupling.

  • ³¹P NMR: This is a key technique for confirming the formation of the phosphonate. A single peak is expected in the phosphonate region, typically between +20 and +30 ppm (relative to 85% H₃PO₄).[2]

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reactionEnsure the reaction temperature was maintained and the reaction time was sufficient.
Wet reagentsUse anhydrous reagents and perform the reaction under an inert atmosphere.
Presence of Side Products Reaction of ethyl bromide with triethyl phosphiteEnsure slow, dropwise addition of triethyl phosphite. Purify carefully by vacuum fractional distillation.[3]

Conclusion

The Michaelis-Arbuzov reaction is a robust and efficient method for the synthesis of 1-diethoxyphosphorylhexane. By following the detailed protocol and safety precautions outlined in this application note, researchers can reliably synthesize this valuable phosphonate for use in a variety of applications. Careful control of reaction conditions and thorough purification are key to obtaining a high yield of the pure product. The provided characterization guidelines will aid in the confirmation of the product's identity and purity.

References

  • Arbuzov Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 9, 2026, from [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of Diethyl (6-bromohexyl)
  • TCI America. (n.d.). 1-Bromohexane MSDS. Retrieved February 9, 2026, from a reliable chemical supplier's website.
  • New Jersey Department of Health. (2002). Hazard Summary: Triethyl Phosphite. Retrieved February 9, 2026, from [Link]

  • OECD SIDS. (2003). Triethyl phosphite.
  • Cosmos Plastics and Chemicals. (n.d.). Safety Data Sheet: Triethyl phosphite. Retrieved February 9, 2026, from a reliable chemical supplier's website.
  • University of New Hampshire. (n.d.). The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo-β-lactamase. UNH Scholars' Repository.
  • J&K Scientific LLC. (2025). Michaelis–Arbuzov reaction. Retrieved February 9, 2026, from [Link]

  • INCHEM. (n.d.). ICSC 0684 - TRIETHYL PHOSPHITE. Retrieved February 9, 2026, from [Link]

  • Richardson, R. M., & Wiemer, D. F. (n.d.).
  • Kaur, H., & Kishore, D. (2014). Michaelis–Arbuzov Reaction in the Synthesis of Medicinally Important α-Aminophosphonates.
  • Shamsi, J., et al. (2020). Stable Hexylphosphonate-Capped Blue-Emitting Quantum-Confined CsPbBr3 Nanoplatelets. ACS Energy Letters, 5(6), 1900-1907.
  • U.S. Patent No. 3,184,496. (1965).
  • JEOL Ltd. (n.d.). Analyzes of alkyl phosphonate mixtures.

Sources

Application

Application Note: Diethyl Hexylphosphonate (DEHnP) as a Low-Volatility Flame Retardant for Polyurethanes

Abstract This application note details the formulation, synthesis, and characterization of Polyurethane (PU) foams incorporating Diethyl n-hexylphosphonate (DEHnP) as a non-halogenated flame retardant (FR). Unlike shorte...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the formulation, synthesis, and characterization of Polyurethane (PU) foams incorporating Diethyl n-hexylphosphonate (DEHnP) as a non-halogenated flame retardant (FR). Unlike shorter-chain analogues such as Diethyl ethylphosphonate (DEEP) or Dimethyl propylphosphonate (DMPP), DEHnP offers a superior balance of hydrophobicity and low volatility (BP ~299°C). This reduction in volatility minimizes "fogging" and ensures long-term retention of flame retardancy in the polymer matrix. This guide provides a self-validating "one-shot" protocol for researchers to synthesize FR-PU composites achieving UL-94 V-0 or V-1 ratings.

Chemical Profile & Rationale[1][2][3][4][5][6][7][8]

Identity[3]
  • Chemical Name: Diethyl n-hexylphosphonate

  • Abbreviation: DEHnP (used here to distinguish from DEHP/phthalates)

  • CAS Number: 16165-66-5[1][2][3][4][5]

  • Formula: C₁₀H₂₃O₃P

  • Appearance: Colorless, transparent liquid

  • Phosphorus Content: ~13.9% (Theoretical)

Mechanism of Action

DEHnP functions through a dual-phase mechanism typical of alkyl phosphonates but enhanced by its hexyl chain stability.

  • Gas Phase (Primary): Upon thermal decomposition, the P-C bond cleaves to release phosphorus-containing radicals (PO•, HPO[6]•). These radicals scavenge high-energy H• and OH• radicals from the combustion chain, effectively quenching the flame ("Radical Trap").

  • Condensed Phase (Secondary): The hexyl chain improves compatibility with the polyol matrix, acting as a plasticizer that lowers viscosity during mixing. Upon degradation, phosphonic acid derivatives promote char formation on the foam surface, insulating the underlying material.

FR_Mechanism cluster_0 Thermal Decomposition cluster_1 Gas Phase Action cluster_2 Condensed Phase Action DEHnP DEHnP (Liquid in Matrix) Heat Heat Source (>250°C) DEHnP->Heat Activation Radicals Release of PO• / HPO• Heat->Radicals Vaporization Acid Polyphosphoric Acid Formation Heat->Acid Degradation Scavenge Scavenge H• & OH• (Flame Quenching) Radicals->Scavenge Char Carbonaceous Char (Thermal Shield) Acid->Char Dehydration of Polyol

Figure 1: Dual-phase flame retardancy mechanism of Diethyl hexylphosphonate in Polyurethane.

Experimental Protocol: One-Shot Free-Rise Foam

This protocol describes the synthesis of a Rigid Polyurethane Foam (RPUF) loaded with 15 parts per hundred polyol (php) of DEHnP.

Materials Checklist
ComponentFunctionSpecification
Polyol Resin BasePolyether Polyol (e.g., Sucrose/Glycerol based, OH value ~400-500 mg KOH/g)
Isocyanate HardenerPMDI (Polymeric MDI), NCO content ~31%
DEHnP Flame RetardantCAS 16165-66-5 (Purity >96%)
DMCHA CatalystDimethylcyclohexylamine (Amine catalyst)
Silicone Oil SurfactantPolysiloxane-polyether copolymer
Distilled Water Blowing AgentChemical blowing agent (reacts with NCO to release CO₂)
Formulation Table (Standardized)

All values in Parts Per Hundred Polyol (php)

IngredientControl (php)FR-10 (php)FR-15 (php)FR-20 (php)
Polyether Polyol100.0100.0100.0100.0
DEHnP (FR) 0.0 10.0 15.0 20.0
Silicone Surfactant2.02.02.02.0
Catalyst (DMCHA)1.51.51.51.5
Distilled Water2.02.02.02.0
PMDI (Isocyanate) Index 1.1Index 1.1Index 1.1Index 1.1

(Note: The Isocyanate amount must be calculated based on the specific OH value of the polyol and the water content. The Index 1.1 ensures a 10% excess of isocyanate.)

Synthesis Workflow

Safety Note: Isocyanates are sensitizers. Work in a fume hood. Wear nitrile gloves and safety goggles.

  • Component A Preparation (Premix):

    • In a 500 mL plastic beaker, weigh the Polyol .

    • Add DEHnP . Crucial Step: Mix at 1000 rpm for 2 minutes. The hexyl chain ensures DEHnP is fully miscible with the polyol, unlike some inorganic FRs.

    • Add Surfactant , Catalyst , and Water .

    • Mix at 1500 rpm for 60 seconds until a homogeneous, slightly opaque emulsion is formed.

    • Degassing: Allow the mixture to sit for 2 minutes to release large air bubbles trapped during mixing.

  • Component B Addition (Reaction):

    • Weigh the required amount of PMDI in a separate syringe or beaker.

    • Rapidly add PMDI to Component A.

  • Foaming:

    • Immediately mix with a high-shear stirrer (2000-3000 rpm) for 10-12 seconds . Do not exceed cream time.

    • Pour the mixture instantly into an open mold (20 x 20 x 20 cm) lined with release paper.

    • Allow the foam to rise freely. Record Cream Time (start of rise) and Tack-Free Time (surface non-sticky).

  • Curing:

    • Let the foam cure at room temperature for 24 hours.

    • Post-cure in an oven at 70°C for 4 hours to ensure complete isocyanate conversion.

Synthesis_Protocol cluster_premix Component A Preparation cluster_reaction Reaction & Curing Polyol Weigh Polyol AddFR Add DEHnP (Mix 1000rpm / 2min) Polyol->AddFR AddAdditives Add Catalyst, Water, Surfactant AddFR->AddAdditives Homogenize Homogenize (1500rpm / 60s) AddAdditives->Homogenize AddMDI Add PMDI (Isocyanate) Homogenize->AddMDI HighShear High Shear Mix (3000rpm / 10s) AddMDI->HighShear Pour Pour into Mold HighShear->Pour Rise Free Rise (Record Cream/Rise Time) Pour->Rise Cure Cure (24h RT + 4h @ 70°C) Rise->Cure

Figure 2: Step-by-step synthesis workflow for DEHnP-modified Polyurethane Foam.

Characterization & Validation

To validate the efficacy of DEHnP, the following tests are required.

Limiting Oxygen Index (LOI) - ASTM D2863
  • Specimen: 100 x 10 x 10 mm bars cut from the foam core.

  • Procedure: Measure the minimum concentration of oxygen in an O₂/N₂ mixture required to sustain combustion.

  • Target: Pure PU typically has an LOI of ~18-19%. An addition of 15 php DEHnP should raise the LOI to >23% , indicating self-extinguishing properties.

UL-94 Vertical Burn Test - ASTM D3801
  • Specimen: 127 x 13 x 13 mm.

  • Procedure: Apply a methane flame for 10 seconds, remove, and record afterflame time (

    
    ). Re-apply for 10 seconds and record (
    
    
    
    ).
  • Criteria:

    • V-0:

      
      , no dripping.
      
    • V-1:

      
      , no dripping.
      
    • Expectation: 15-20 php DEHnP typically achieves V-1 or V-0 depending on the foam density.

Thermal Stability (TGA)
  • Instrument: Thermogravimetric Analyzer (N₂ atmosphere).

  • Observation: DEHnP will likely cause an earlier onset of degradation (lower

    
    ) compared to neat PU. This is normal and desirable.  It indicates the FR is activating (decomposing to release radical scavengers) before the polymer backbone fully collapses. Look for a higher Char Yield  at 600°C compared to the control.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Foam Collapse / Shrinkage Plasticizing effect of DEHnP is too strong.Increase surfactant concentration by 0.5 php or slightly increase catalyst level to speed up gelation.
Large/Irregular Cells Poor mixing of DEHnP.DEHnP is hydrophobic. Ensure the premix (Component A) is vigorously stirred. Increase mix time.
Low LOI (<21%) Insufficient P content.Increase DEHnP loading to 20-25 php. Note: This may soften the foam (lower compressive strength).
Fogging Impure DEHnP.Ensure DEHnP purity >96%. Low molecular weight impurities cause fogging.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 85311, Diethyl hexylphosphonate. Retrieved from [Link]

  • Zhang, S., et al. (2022). Acoustic Performance and Flame Retardancy of Ammonium Polyphosphate/Diethyl Ethylphosphonate Rigid Polyurethane Foams. Polymers (MDPI). (Contextual reference for alkyl phosphonate mechanisms in PU). Retrieved from [Link]

  • HAPOC (2013). Selective Esterification of Phosphonic Acids: Synthesis of Diethyl Hexylphosphonate. Synlett. (Synthesis verification). Retrieved from [Link]

  • CP Lab Safety. 1-Diethoxyphosphorylhexane (CAS 16165-66-5) Product Data. Retrieved from [Link]

Sources

Method

Application Note: A Validated Protocol for the Synthesis of Hexylphosphonic Acid via Acidic Hydrolysis of Diethyl Hexylphosphonate

Abstract This document provides a comprehensive, field-tested protocol for the preparation of hexylphosphonic acid, a versatile compound used in surface modification, nanoparticle synthesis, and as a corrosion inhibitor....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested protocol for the preparation of hexylphosphonic acid, a versatile compound used in surface modification, nanoparticle synthesis, and as a corrosion inhibitor.[1][2][3] The synthesis is achieved through the robust and widely applied method of acidic hydrolysis of diethyl hexylphosphonate.[4] This guide details the underlying chemical principles, a step-by-step experimental procedure, critical safety mandates, and methods for product characterization. It is intended for researchers in materials science, drug development, and chemical synthesis who require a reliable source of high-purity hexylphosphonic acid.

Introduction and Scientific Context

Hexylphosphonic acid (HPA) is an organophosphorus compound featuring a six-carbon alkyl chain attached to a phosphonic acid moiety [-P(O)(OH)₂]. This amphiphilic structure, with a hydrophobic hexyl tail and a hydrophilic, reactive phosphonic acid headgroup, makes it an effective agent for surface modification, nanoparticle stabilization, and formulation of protective coatings.[2][3][5]

The most common and straightforward route to alkylphosphonic acids is the hydrolysis of their corresponding dialkyl phosphonate esters.[4][6][7] Acid-catalyzed hydrolysis, typically employing concentrated hydrochloric acid (HCl) at reflux, is a well-established method that proceeds in a two-step, consecutive manner to cleave the two P-O-C ester bonds.[4][8] This protocol has been optimized to ensure high yield and purity, providing a reliable method for laboratory-scale synthesis.

Mechanism of Acid-Catalyzed Ester Hydrolysis

The hydrolysis of a dialkyl phosphonate is a classic example of a nucleophilic substitution reaction at the phosphorus center, catalyzed by acid. The overall process can be described in two sequential stages, with the cleavage of the second ester bond generally being the rate-determining step.[8]

Step 1: Protonation of the Phosphoryl Oxygen The reaction is initiated by the protonation of the highly electronegative oxygen atom of the phosphoryl group (P=O) by a hydronium ion (H₃O⁺) from the strong acid catalyst (e.g., HCl).[9] This protonation increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack.

Step 2: Nucleophilic Attack by Water A water molecule, acting as a nucleophile, attacks the now activated phosphorus atom.[4][10] This forms a pentacoordinate intermediate.

Step 3: Proton Transfer and Elimination of Alcohol A proton is transferred from the attacking water molecule to one of the ethoxy groups, converting it into a good leaving group (ethanol). The intermediate then collapses, eliminating a molecule of ethanol and reforming the phosphoryl double bond, yielding the monoester intermediate (ethyl hexylphosphonate).

Step 4: Repetition of the Process The entire process (Steps 1-3) is repeated for the second ethoxy group. The monoester is protonated, attacked by water, and a second molecule of ethanol is eliminated, yielding the final product, hexylphosphonic acid. Kinetic studies on similar phosphonates have shown this second hydrolysis step to be slower than the first.[8]

Experimental Protocol

This section provides a detailed, self-validating methodology for the synthesis of hexylphosphonic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
Diethyl hexylphosphonate≥97%Major SupplierStarting material.
Hydrochloric Acid (HCl)37% (conc.)ACS ReagentCatalyst and reaction medium.
Deionized WaterHigh PurityIn-houseUsed for reaction and work-up.
TolueneAnhydrousACS ReagentFor azeotropic removal of water.
Diethyl EtherAnhydrousACS ReagentFor product precipitation/washing.
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Rotary evaporator

  • Schlenk flask or similar for drying under vacuum

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • pH paper or meter

Mandatory Safety Precautions

This procedure involves the use of concentrated hydrochloric acid, which is highly corrosive and toxic.[11] All steps must be performed inside a certified chemical fume hood.[12]

  • Personal Protective Equipment (PPE): At all times, wear a lab coat, chemical splash goggles, and acid-resistant gloves (e.g., rubber gloves).[13][14] A face shield is recommended when handling concentrated HCl.[11]

  • Acid Handling: Concentrated HCl releases corrosive vapors.[11] Handle exclusively in a fume hood.[12] When preparing the reaction mixture, always add acid to water slowly to dissipate the heat of dilution safely.

  • Spill Response: Have sodium bicarbonate or another suitable acid neutralizer readily available. In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[12]

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add diethyl hexylphosphonate (e.g., 10.0 g, ~45 mmol).

  • Addition of Acid: In the fume hood, carefully add 50 mL of concentrated hydrochloric acid (~37%) to the flask. Causality Note: Concentrated HCl serves as both the catalyst and the aqueous medium for the hydrolysis. The large excess ensures the reaction proceeds to completion.

  • Reflux: Attach the reflux condenser, ensuring a good flow of cooling water. Heat the mixture to reflux (approximately 110 °C) using the heating mantle. Maintain a gentle reflux with vigorous stirring for 6-12 hours. Causality Note: Refluxing at elevated temperatures provides the necessary activation energy to overcome the kinetic barrier of ester bond cleavage, ensuring the reaction completes in a reasonable timeframe.[6]

  • Monitoring the Reaction (Optional): The reaction can be monitored by taking small aliquots and analyzing them via ³¹P NMR spectroscopy. The signal for the starting diester will shift downfield to the monoester and finally to the phosphonic acid product.

  • Removal of Volatiles: After the reflux period, allow the mixture to cool to room temperature. Remove the excess HCl and water using a rotary evaporator. Causality Note: This step is crucial for isolating the product. The crude product will be a viscous oil or a semi-solid.

  • Azeotropic Drying: To ensure all water is removed, add 50 mL of toluene to the flask and evaporate to dryness on the rotary evaporator. Repeat this step twice. Causality Note: Toluene forms a low-boiling azeotrope with water, which facilitates the complete removal of residual water that is difficult to remove by simple evaporation.

  • Product Precipitation and Washing: The resulting residue is the crude hexylphosphonic acid, which should appear as a white to off-white solid.[1] To purify, add ~50 mL of anhydrous diethyl ether to the flask. The hexylphosphonic acid is insoluble in diethyl ether and will remain as a solid. Stir or sonicate the suspension to break up any clumps.

  • Isolation and Drying: Isolate the solid product by vacuum filtration. Wash the solid on the filter with two additional portions of cold diethyl ether (~25 mL each). Transfer the white solid to a pre-weighed Schlenk flask and dry under high vacuum overnight to remove any residual solvents.

  • Characterization and Storage: Determine the final yield. Characterize the product using ¹H NMR, ¹³C NMR, ³¹P NMR, and Mass Spectrometry to confirm its structure and purity. Store the final product in a desiccator at room temperature.

Visualization of Experimental Workflow

The following diagram provides a high-level overview of the synthesis protocol.

SynthesisWorkflow cluster_prep Reaction Setup & Execution cluster_workup Product Isolation & Purification cluster_final Final Product Start 1. Combine Diethyl Hexylphosphonate & Concentrated HCl Reflux 2. Heat to Reflux (6-12 hours) Start->Reflux Catalytic Hydrolysis Evap1 3. Cool & Evaporate (Remove HCl/H₂O) Reflux->Evap1 Reaction Complete Azeo 4. Azeotropic Drying (with Toluene) Evap1->Azeo Precip 5. Precipitate/Wash (with Diethyl Ether) Azeo->Precip Filter 6. Vacuum Filtration Precip->Filter Dry 7. Dry Under High Vacuum Filter->Dry Product Pure Hexylphosphonic Acid (White Solid) Dry->Product Analysis Characterize (NMR, MS) Product->Analysis

Caption: Workflow for Hexylphosphonic Acid Synthesis.

Expected Results and Characterization

Following this protocol should result in hexylphosphonic acid as a white solid with a melting point in the range of 97-103 °C.[5] The expected yield is typically in the range of 85-95%.

Spectroscopic Data
  • ¹H NMR: Expect characteristic signals for the hexyl chain protons. The acidic protons of the P-OH groups will appear as a broad singlet, which is D₂O exchangeable.

  • ³¹P NMR: The final product should exhibit a single resonance. The chemical shift will be distinct from the starting diethyl ester and the monoester intermediate, confirming the completion of the hydrolysis.[8][15]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low YieldIncomplete reaction.Extend the reflux time. Ensure the temperature is sufficient for reflux. Confirm the concentration of the HCl used.
Oily/Gummy ProductResidual water or solvent.Repeat the azeotropic drying with toluene. Ensure the final product is thoroughly dried under high vacuum.
Impure Product (NMR)Incomplete hydrolysis.If NMR shows starting material or monoester, the reaction was incomplete. Re-subject the crude product to the reflux conditions.

Conclusion

The acid-catalyzed hydrolysis of diethyl hexylphosphonate is a reliable and high-yielding method for producing hexylphosphonic acid. By carefully following the detailed protocol and adhering to the stringent safety precautions outlined in this note, researchers can consistently synthesize high-purity material suitable for a wide range of applications in science and technology.

References

  • Keglevich, G., et al. (2020). Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates. Molecules, 25(16), 3751. Available at: [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Available at: [Link]

  • Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(11), 12845-12861. Available at: [Link]

  • Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. Available at: [Link]

  • Evans, M. (2019). 22.04 Hydrolysis of Phosphoesters. YouTube. Available at: [Link]

  • Hiyka. (n.d.). n-Hexylphosphonic Acid. Available at: [Link]

  • PubChem. (n.d.). Hexylphosphonic Acid. Available at: [Link]

  • VelocityEHS. (2014). Hydrochloric Acid Hazards & Safety Tips. Available at: [Link]

  • University of California, Merced. (2012). Standard Operating Procedure: Hydrochloric acid. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Hydrochloric acid. Available at: [Link]

  • Wu, T. (2022). 10 Hazards And Safety Tips You Need To Know About HCL. Safetec Chemical. Available at: [Link]

  • Masarwa, A., et al. (1988). Reaction of phosphonated acetals. Part 2. Synthesis and acid-catalysed hydrolysis of the cyclic acetals. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Larina, E. I., et al. (2007). NMR characterization of phosphonic acid capped SnO2 nanoparticles. The Journal of Physical Chemistry C. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction Utilizing Diethyl Hexylphosphonate

Introduction: The Strategic Advantage of the Horner-Wadsworth-Emmons Olefination In the landscape of modern organic synthesis, the formation of carbon-carbon double bonds remains a cornerstone of molecular construction....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the Horner-Wadsworth-Emmons Olefination

In the landscape of modern organic synthesis, the formation of carbon-carbon double bonds remains a cornerstone of molecular construction. The Horner-Wadsworth-Emmons (HWE) reaction stands as a powerful and highly reliable method for the stereocontrolled synthesis of alkenes, particularly α,β-unsaturated esters.[1] This olefination reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone.[2][3]

The HWE reaction offers significant advantages over the classical Wittig reaction. The phosphonate carbanions used in the HWE are generally more nucleophilic and less basic than their phosphonium ylide counterparts, allowing for reactions with a wider range of electrophiles, including sterically hindered ketones.[3][4] A crucial practical advantage is the facile removal of the reaction byproduct, a water-soluble dialkyl phosphate salt, which simplifies product purification considerably. The reaction is renowned for its excellent predictability and robustness, typically favoring the formation of the thermodynamically more stable (E)-alkene.[1][4]

This guide focuses on the application of diethyl hexylphosphonate (CAS No: 16165-66-5[5]), a reagent tailored for introducing a linear six-carbon chain into a target molecule. The hexyl group can serve as a lipophilic tail or a synthetic handle for further functionalization, making this reagent particularly valuable in the synthesis of natural products, signaling lipids, and other complex molecular architectures.

The Reaction Mechanism: A Stepwise View of Olefin Formation

The efficacy of the HWE reaction is rooted in a well-understood, stepwise mechanism that ensures high yields and stereocontrol.

  • Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of the diethyl hexylphosphonate using a strong base, such as sodium hydride (NaH). This abstraction of an acidic proton generates a highly stabilized phosphonate carbanion.[2]

  • Nucleophilic Addition: The resulting carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and results in the formation of a tetrahedral intermediate.[2]

  • Oxaphosphetane Formation: The tetrahedral intermediate undergoes a reversible cyclization to form a transient four-membered ring intermediate known as an oxaphosphetane.

  • Syn-Elimination: The oxaphosphetane intermediate collapses in a stereospecific syn-elimination process. This concerted step breaks the carbon-phosphorus and carbon-oxygen bonds, forming the desired alkene and a stable, water-soluble diethyl phosphate salt.[2]

The preferential formation of the (E)-alkene is a result of the thermodynamic stability of the intermediates leading to its formation.

HWE_Mechanism Phosphonate Diethyl Hexylphosphonate Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH) Carbonyl Aldehyde/Ketone (R'-CHO) Tetrahedral Tetrahedral Intermediate Carbanion->Tetrahedral Nucleophilic Addition Oxaphosphetane Oxaphosphetane Tetrahedral->Oxaphosphetane Cyclization Alkene (E)-Alkene Oxaphosphetane->Alkene Syn-Elimination Byproduct Diethyl Phosphate Salt Oxaphosphetane->Byproduct HWE_Workflow A 1. Add NaH and anhydrous THF to a flask under N2 B 2. Cool to 0°C A->B C 3. Add Diethyl Hexylphosphonate solution dropwise B->C D 4. Warm to RT, stir for 1h (Carbanion formation) C->D E 5. Cool to 0°C D->E F 6. Add Aldehyde solution dropwise E->F G 7. Warm to RT, stir for 12-24h F->G H 8. Monitor by TLC G->H I 9. Quench with sat. NH4Cl H->I J 10. Extract with Ethyl Acetate I->J K 11. Wash with Water and Brine J->K L 12. Dry, Filter, and Concentrate K->L M 13. Purify by Column Chromatography L->M

Sources

Method

Heavy metal extraction kinetics with neutral organophosphorus extractants

Application Note: Kinetic Characterization of Heavy Metal Extraction using Neutral Organophosphorus Extractants Executive Summary This guide details the kinetic characterization of heavy metal extraction (Uranium, Rare E...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Characterization of Heavy Metal Extraction using Neutral Organophosphorus Extractants

Executive Summary

This guide details the kinetic characterization of heavy metal extraction (Uranium, Rare Earth Elements, Actinides) using neutral organophosphorus extractants (e.g., TBP, TOPO, CMPO). Unlike thermodynamic equilibrium studies, kinetic profiling identifies the rate-limiting steps—film diffusion versus interfacial chemical reaction—critical for scaling from benchtop to industrial contactors (mixer-settlers or centrifugal contactors).

Core Principle: Neutral extractants function via a solvation mechanism . They do not exchange protons (unlike acidic extractants like D2EHPA) but instead coordinate with neutral metal-salt species (e.g., uranyl nitrate) to form lipophilic adducts.

Mechanistic Foundations

To control the extraction rate, one must understand the transport phenomena. The extraction of a metal cation


 by a neutral ligand 

(organic) with an inorganic anion

(aqueous) follows this general pathway:
  • Diffusion of

    
     and 
    
    
    
    from bulk aqueous phase to the interface.
  • Interfacial Complexation:

    
    .
    
  • Diffusion of the neutral complex

    
     from the interface into the bulk organic phase.
    
Visualizing the Transport Mechanism

The following diagram illustrates the "Resistances in Series" model. The slowest step determines the global rate.

MassTransfer BulkAq Bulk Aqueous Phase (Mixing Zone) FilmAq Aqueous Diffusion Film (δ_aq) BulkAq->FilmAq Convection Interface INTERFACE (Reaction Zone) FilmAq->Interface Diffusion (J_aq) FilmOrg Organic Diffusion Film (δ_org) Interface->FilmOrg Chemical Reaction (k_rxn) BulkOrg Bulk Organic Phase (Mixing Zone) FilmOrg->BulkOrg Diffusion (J_org) BulkOrg->FilmOrg Back-extraction

Figure 1: Mass transfer resistances in solvent extraction. The rate is controlled by either diffusion through the films (


) or the reaction at the interface.

Experimental Protocol: The Lewis Cell Method

Why this method? Standard shake-out tests vary the interfacial area (


) unpredictably as droplet size changes with stirring speed. To measure intrinsic kinetics, 

must be constant and known. The Lewis Cell (constant interfacial area cell) is the industry standard for this validation.
Equipment Requirements
  • Lewis Cell: A glass vessel with a distinct baffle separating phases, allowing independent stirring of organic and aqueous phases without disrupting the flat interface.

  • Thermostat: Water jacket to maintain

    
    .
    
  • Sampling: Hamilton syringes (gas-tight) for micro-sampling.

Step-by-Step Protocol

Phase 1: Pre-Equilibration (Critical Step)

  • Objective: Eliminate thermodynamic drift due to solvent swelling or acid extraction, isolating metal transfer kinetics.

  • Action: Contact the organic solvent (e.g., 30% TBP in Dodecane) with the blank aqueous matrix (e.g., 3M

    
     without metal) for 1 hour. Separate phases. Use these "pre-equilibrated" phases for the kinetic run.
    

Phase 2: The Kinetic Run

  • Setup: Add the pre-equilibrated aqueous phase containing the metal (

    
    ) to the bottom of the Lewis cell.
    
  • Interface Creation: Carefully layer the organic phase on top using a pipette against the cell wall to prevent turbulence.

  • Initiation: Start impellers simultaneously.

    • Note: Stirring speed must be below the "rippling threshold" (typically < 120 RPM) to maintain a flat interface (

      
      ).
      
  • Sampling: Withdraw 50-100

    
     from the organic phase at intervals (t = 1, 2, 4, 8, 15, 30 min).
    
    • Correction: Return an equivalent volume of fresh organic solvent immediately to maintain phase ratio, or account for volume loss in calculations.

Experimental Workflow Diagram

LewisCellProtocol cluster_Sampling Sampling Loop (t = 0 to 60 min) Start Start: Define Variables (Temp, Concentration, Extractant) PreEq Pre-Equilibration (Contact Solvent with Blank Acid) Start->PreEq Load Load Lewis Cell 1. Aqueous Metal Feed 2. Layer Organic Phase PreEq->Load Run Start Stirring (Sub-critical speed, Flat Interface) Load->Run Sample Withdraw 50µL Organic Phase Run->Sample Replace Replenish Volume (Optional) Sample->Replace Replace->Sample Next Timepoint Analyze Quantify Metal (ICP-MS or Radiometry) Replace->Analyze End Run Calc Calculate Flux (J) Plot ln(1-C/Ceq) vs t Analyze->Calc

Figure 2: Operational workflow for kinetic data acquisition using a Lewis Cell.

Data Analysis & Modeling

Calculating Flux ( )

For a constant interfacial area


 (cm²) and organic volume 

(cm³), the initial flux

(mol·cm⁻²·s⁻¹) is derived from the initial slope of the concentration vs. time curve:


Distinguishing Diffusion vs. Chemical Control

To validate the mechanism, you must vary experimental parameters. Use the following diagnostic criteria:

ParameterResponse: Diffusion ControlResponse: Chemical Control
Stirring Speed Rate increases with RPM (until plateau)Rate is independent of RPM
Activation Energy (

)
Low (< 20 kJ/mol)High (> 40 kJ/mol)
Viscosity Rate

Rate independent of viscosity
The Pseudo-First Order Model

If the extraction is controlled by the interfacial chemical reaction (common for TBP/Uranium systems at high mixing speeds), the data should fit the integrated rate equation:



  • Plot

    
     vs. Time (
    
    
    
    ).
  • A straight line confirms first-order kinetics.

  • The slope

    
     allows calculation of the intrinsic rate constant 
    
    
    
    (cm/s).

Self-Validating Systems (Troubleshooting)

A robust protocol includes checks to ensure data integrity.

  • The "Hatta Number" Check: Run the experiment at three different stirring speeds (e.g., 60, 80, 100 RPM).

    • Validation: If the calculated flux

      
       changes significantly, you are in the Diffusion Regime . You must increase speed (if interface remains stable) or switch to a "Falling Drop" method to measure chemical kinetics.
      
    • Target: You want to operate in the "Plateau Region" where mixing is sufficient to negate film diffusion, isolating the chemical reaction rate.

  • Impurity Flag (Hydrolysis):

    • Neutral extractants like TBP degrade into acidic species (DBP/MBP) over time or with radiation.

    • Symptom:[1][2][3][4][5][6][7][8] If the intercept of your kinetic plot does not pass through zero, or if extraction rates are anomalously fast (acidic extractants are often faster than neutral ones), check solvent purity.

    • Fix: Carbonate wash (5%

      
      ) the organic phase before Pre-Equilibration.
      

References

  • Rydberg, J., et al. (2004). Solvent Extraction Principles and Practice. Marcel Dekker.
  • Danesi, P. R., & Chiarizia, R. (1980). The kinetics of metal solvent extraction. Critical Reviews in Analytical Chemistry, 10(1), 1-126.

  • Song, Y., et al. (2022).[7][9] Kinetic study on extraction of metal-cyanide complex ions by the N263-TBP system. Journal of Molecular Liquids.

  • Javanshir, S., et al. (2012).[4][7] The Effect of Kinetics Parameters on Gold Extraction by Lewis Cell. Iranian Journal of Chemistry and Chemical Engineering.

  • Standard Test Method for Kinetic Selectivity. (General reference to ASTM/ISO guidelines for hydrometallurgical testing).

Sources

Application

Application Notes and Protocols: Formulation of Halogen-Free Flame Retardants Using Phosphonate Esters

Introduction: The Imperative for Halogen-Free Flame Retardancy For decades, halogenated compounds have been the cornerstone of flame retardant technology. However, growing environmental and health concerns regarding thei...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Halogen-Free Flame Retardancy

For decades, halogenated compounds have been the cornerstone of flame retardant technology. However, growing environmental and health concerns regarding their persistence, bioaccumulation, and the release of toxic and corrosive byproducts during combustion have necessitated a shift towards safer alternatives.[1][2] Phosphorus-based flame retardants (PFRs), particularly phosphonate esters, have emerged as highly effective and environmentally benign substitutes.[3][4]

These compounds offer a unique combination of high flame retardant efficiency, often at low loading levels, and favorable processing characteristics.[1][5] Furthermore, the versatility of phosphonate chemistry allows for the synthesis of a wide array of structures, enabling the fine-tuning of properties such as thermal stability, hydrolytic stability, and compatibility with various polymer matrices.[4][6] This application note provides a comprehensive guide for researchers and formulation scientists on the effective use of phosphonate esters as halogen-free flame retardants. We will delve into their mechanisms of action, provide detailed protocols for their formulation in common polymer systems, and outline standard testing methodologies to validate their performance.

Mechanism of Action: A Dual-Pronged Approach to Fire Safety

The efficacy of phosphonate esters as flame retardants stems from their ability to interrupt the combustion cycle in both the condensed (solid) and gas phases.[1][7] This dual-mode action is a key differentiator and a primary reason for their high efficiency.

Condensed-Phase Mechanism: The Char Shield

In the solid phase, upon exposure to heat, phosphonate esters act as acid precursors.[1] They decompose to form phosphoric and polyphosphoric acids, which catalyze the dehydration and cross-linking of the polymer matrix.[8][9] This process promotes the formation of a stable, insulating char layer on the material's surface.[1][7] This char layer serves multiple protective functions:

  • Thermal Barrier: It insulates the underlying polymer from the heat of the flame, slowing down further pyrolysis.[8]

  • Mass Transfer Barrier: It impedes the diffusion of volatile, flammable decomposition products from the polymer to the flame front.[7]

  • Oxygen Barrier: It limits the access of ambient oxygen to the polymer surface, further stifling combustion.[1][8]

cluster_0 Condensed Phase Mechanism Polymer Polymer Matrix Char Insulating Char Layer Polymer->Char promotes formation of Heat Heat Heat->Polymer Phosphonate Phosphonate Ester Heat->Phosphonate Decomposition Thermal Decomposition Phosphonate->Decomposition Acid Phosphoric/Polyphosphoric Acid Decomposition->Acid Acid->Polymer catalyzes dehydration & cross-linking Protection Flame Retardancy Char->Protection provides cluster_1 Gas Phase Mechanism Phosphonate Phosphonate Ester Decomposition Thermal Decomposition Phosphonate->Decomposition Heat Heat Heat->Phosphonate PO_rad PO• Radicals Decomposition->PO_rad releases Quenching Radical Quenching PO_rad->Quenching initiates Combustion Combustion Chain Reactions (H•, OH•) Combustion->Quenching are quenched by Inhibition Flame Inhibition Quenching->Inhibition leads to

Caption: Gas-phase flame retardant mechanism of phosphonate esters.

Formulation Development: From Synthesis to Polymer Integration

The successful implementation of phosphonate esters as flame retardants hinges on their appropriate selection and effective incorporation into the target polymer. This section provides an overview of common synthesis routes and a general protocol for formulation.

Synthesis of Phosphonate Esters

Phosphonate esters can be synthesized through various chemical reactions. A common and versatile method is the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide. Another approach is the reaction of a phosphonic dichloride with an alcohol or phenol. [10]The choice of reactants allows for the tailoring of the phosphonate's properties. For instance, the use of aromatic groups can enhance thermal stability, a critical attribute for high-temperature processing of engineering plastics. [6] Illustrative Synthesis Example: Bis(2,6-dimethylphenyl) phenylphosphonate (BDMPP)

A novel phosphonate flame retardant, BDMPP, was synthesized from phenylphosphonic dichloride and 2,6-dimethylphenol. [10]This synthesis demonstrates a practical approach to creating a thermally stable phosphonate suitable for applications in epoxy resins.

Protocol for Formulation Development: Additive Approach

Phosphonate esters can be incorporated into polymers either as additives (physical blending) or as reactive components (chemically bound). [1]The additive approach is often more straightforward and is widely used.

Objective: To prepare a flame-retardant polymer formulation using an additive phosphonate ester.

Materials and Equipment:

  • Base Polymer (e.g., Polyethylene, Polypropylene, PET, Epoxy Resin)

  • Phosphonate Ester Flame Retardant

  • Twin-screw extruder or internal mixer

  • Injection molding machine or compression molder

  • Drying oven

  • Analytical balance

Protocol:

  • Drying: Thoroughly dry the base polymer and the phosphonate ester (if solid) in a vacuum oven at a temperature appropriate for the polymer to remove any residual moisture. Moisture can lead to processing defects and degradation of the polymer.

  • Premixing: Accurately weigh the desired amounts of the base polymer and the phosphonate ester. The loading level of the flame retardant will depend on the target flame retardancy rating and the specific polymer-phosphonate system. Typical loading levels range from 5 to 20 wt%. Dry blend the components in a container until a homogenous mixture is obtained.

  • Melt Compounding:

    • Set the temperature profile of the twin-screw extruder or internal mixer according to the processing recommendations for the base polymer.

    • Feed the premixed material into the extruder. The shear forces and temperature within the extruder will ensure thorough mixing and dispersion of the phosphonate ester within the polymer matrix.

    • Extrude the molten polymer blend through a die to form strands, which are then cooled in a water bath and pelletized.

  • Specimen Preparation:

    • Dry the compounded pellets to remove any moisture absorbed during pelletizing.

    • Use an injection molding machine or a compression molder to prepare test specimens of the required dimensions for flammability and mechanical testing (e.g., UL 94 bars, tensile bars). Ensure that the molding parameters (temperature, pressure, and time) are optimized for the specific polymer blend.

Performance Evaluation: Standardized Testing Protocols

To validate the efficacy of the phosphonate ester formulation, a series of standardized tests should be conducted. The following are the most common and critical tests for evaluating the flammability of polymeric materials.

UL 94 Vertical Burning Test

The UL 94 standard is a widely recognized test for determining the flammability of plastic materials. [11][12]The vertical burn test (V-0, V-1, V-2) is more stringent than the horizontal burn test (HB). [13] Objective: To classify the material's response to a small flame ignition source.

Protocol Overview:

  • A rectangular test bar is held vertically and a flame is applied to the bottom edge for 10 seconds. [13]2. The flame is removed, and the afterflame time is recorded.

  • A second flame application of 10 seconds is performed immediately after the first afterflame extinguishes. [13]4. The afterflame and afterglow times for the second application are recorded.

  • The presence of flaming drips that ignite a cotton patch placed below the specimen is also noted. [12] UL 94 V-0 Classification Criteria:

CriteriaV-0
Afterflame time for each individual specimen≤ 10 seconds
Total afterflame time for any set of 5 specimens≤ 50 seconds
Afterflame plus afterglow time for each individual specimen after the second flame application≤ 30 seconds
Dripping of flaming particles that ignite the cottonNo
Burning up to the holding clampNo

Source: UL Solutions [14]

Limiting Oxygen Index (LOI)

The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material. A higher LOI value indicates better flame retardancy.

Objective: To quantify the minimum oxygen concentration required to sustain combustion.

Protocol Overview:

  • A small, vertically oriented specimen is ignited at the top.

  • The concentration of oxygen in the surrounding atmosphere is varied until the flame is just extinguished.

  • The LOI is expressed as the percentage of oxygen in the atmosphere.

Performance Data Example:

The incorporation of 5 wt% of a spirocyclic phosphonate derivative (PSPPP) into polyethylene terephthalate (PET) was shown to increase the LOI from 21% for neat PET to 30% and achieve a UL 94 V-0 rating. [5]

Formulation LOI (%) UL 94 Rating
Neat PET 21 Fails

| PET + 5 wt% PSPPP | 30 | V-0 |

Source: Chen, L., & Wang, Y. Z. (2010). [5]

Conclusion: A Sustainable Path to Fire Safety

Phosphonate esters represent a mature and highly effective class of halogen-free flame retardants. Their dual-mode mechanism of action, coupled with their synthetic versatility, allows for the development of high-performance, environmentally friendly flame-retardant solutions for a wide range of polymeric materials. By understanding the fundamental principles of their operation and adhering to systematic formulation and testing protocols, researchers and developers can successfully leverage the benefits of phosphonate esters to meet the ever-increasing demands for safer and more sustainable products.

References

  • Baozhuan New Material. (n.d.). The mechanism of action of phosphate ester flame retardants.
  • Flame retardant phosphonate-functionalised polyethylenes. (2023). Polymer Chemistry. Royal Society of Chemistry. DOI: 10.1039/D3PY00143A.
  • The development and application of contemporary phosphorus flame retardants: a review. (n.d.). Frontiers.
  • Italmatch Chemicals. (2023, July 17). The unmatched benefits of Phosphorus-based Halogen-Free Flame Retardants.
  • Chen, L., & Wang, Y. Z. (2010). Aryl Polyphosphonates: Useful Halogen-Free Flame Retardants for Polymers. Materials (Basel, Switzerland), 3(10), 4746–4760. [Link]

  • Chen, L., & Wang, Y. Z. (2010). Aryl Polyphosphonates: Useful Halogen-Free Flame Retardants for Polymers. MDPI.
  • Enke Chemical. (n.d.). General introduction on phosphorus-based flame retardant.
  • FLAME RETARDANT PHOSPHONATE ADDITIVES FOR THERMOPLASTIC PROCESS. (n.d.). Google Patents.
  • Synthesis of a novel phosphonate flame retardant and its application in epoxy resins. (2015). Journal of Applied Polymer Science, 132(43). [Link]

  • Alfa Chemistry. (n.d.). Phosphate Ester Flame Retardant.
  • The development and application of contemporary phosphorus flame retardants: a review. (2025). Frontiers.
  • Phosphorus-Containing Flame Retardants from Biobased Chemicals and Their Application in Polyesters and Epoxy Resins. (n.d.). PMC.
  • Synthesis of a Novel Flame Retardant Containing Phosphorus, Nitrogen, and Silicon and Its Application in Epoxy Resin. (n.d.). ACS Omega.
  • Boedeker Plastics, Inc. (n.d.). UL94 Flammability Test Method Overview.
  • Phosphorous-Based, Halogen-Free Flame Retardants for Thin, Flexible Polyurethane Artificial Leathers. (n.d.). MDPI.
  • Protolabs. (2025, June 12). UL 94 Classification and Flame-Retardant Plastic Materials.
  • UL Solutions. (n.d.). Combustion (Fire) Tests for Plastics.
  • Techmer PM. (n.d.). Understanding UL 94: Flammability Standards and Their Importance.
  • Plaskolite. (n.d.). UL 94 FLAME RATINGS.

Sources

Method

Application Note: Synergistic Extraction of Rare Earth Elements with Diethyl Hexylphosphonate (DEHP)

Part 1: Executive Summary & Core Directive This guide details the protocol for the synergistic solvent extraction of trivalent Rare Earth Elements (REEs) utilizing Diethyl Hexylphosphonate (DEHP) as a neutral donor ligan...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

This guide details the protocol for the synergistic solvent extraction of trivalent Rare Earth Elements (REEs) utilizing Diethyl Hexylphosphonate (DEHP) as a neutral donor ligand. While industrial standards often rely on TBP or TOPO as synergists, DEHP offers a distinct middle-ground basicity (between phosphates and phosphine oxides), providing tunable selectivity for heavy lanthanides (HREEs) and actinides.

The Synergistic Advantage: By combining an acidic extractant (e.g., D2EHPA or PMBP) with the neutral DEHP, we exploit the "Synergistic Effect"—where the distribution ratio of the mixture (


) exceeds the sum of the individual components (

). This system is particularly effective for separating adjacent lanthanides (e.g., Nd/Pr or Lu/Yb) and purifying radiometals like Lutetium-177.

Part 2: Scientific Foundation & Mechanism

The Chemistry of Synergy

In a standard acidic extraction (e.g., using D2EHPA, denoted as


), the metal cation 

is extracted via cation exchange. However, the extracted complex often retains coordinated water molecules, making it partially hydrophilic and limiting extraction efficiency.


Diethyl Hexylphosphonate (DEHP) acts as a neutral solvating agent (


). Its phosphoryl oxygen (

) is sufficiently basic to displace the residual water molecules from the inner coordination sphere of the metal complex. This renders the adduct more hydrophobic (lipophilic), significantly increasing the distribution ratio (

).

Synergistic Reaction:



  • 
     : Acidic Extractant (e.g., D2EHPA).[1][2]
    
  • 
     : Neutral Synergist (Diethyl Hexylphosphonate).
    
  • 
     : Solvation number (typically 1 or 2 for DEHP).
    
Molecular Visualization (DOT)

The following diagram illustrates the transition from a hydrated species to an anhydrous synergistic adduct.

SynergisticMechanism cluster_aq Aqueous Phase cluster_org Organic Phase M_aq M³⁺ (Hydrated) Complex Synergistic Adduct M(HA₂)₃·S M_aq->Complex D2EHPA D2EHPA Dimer (HA)₂ D2EHPA->Complex DEHP Diethyl Hexylphosphonate (Synergist S) DEHP->Complex

Caption: Mechanism of synergistic extraction where DEHP displaces water to form a lipophilic adduct.

Part 3: Experimental Protocol

Materials & Reagents[3]
  • Acidic Extractant: Di(2-ethylhexyl) phosphoric acid (D2EHPA) or 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone (PMBP). Purity >95%.

  • Neutral Synergist: Diethyl hexylphosphonate (DEHP). Purity >98%.

    • Note: Ensure this is the neutral phosphonate ester, not the acidic mono-ester.

  • Diluent: n-Heptane or Kerosene (low aromatic content).

  • Aqueous Feed: Lanthanide chloride/nitrate solution (

    
     M).
    
  • pH Adjusters: HCl and NaOH (0.1 M).

Protocol: Preparation of Synergistic Solvent System

Objective: Create a thermodynamically stable organic phase with defined molar ratios.

  • Calculate Molarity: Determine the required concentration. A common starting point is a fixed concentration of acidic extractant (e.g., 0.02 M D2EHPA) and varying concentrations of DEHP (0.005 M – 0.1 M).

  • Dissolution:

    • Add the calculated volume of D2EHPA to a volumetric flask.

    • Add the calculated volume of Diethyl Hexylphosphonate.

    • Dilute to the mark with n-Heptane.

  • Pre-equilibration (Crucial):

    • Contact the organic phase with an aqueous solution of the same acidity (pH) as your intended feed but without the metal.

    • Shake for 10 minutes. Separate phases. This prevents pH drift during the actual extraction.

Protocol: Extraction & Determination of Distribution Ratio ( )

Objective: Quantify the synergistic enhancement.

  • Contacting:

    • In a separation funnel or centrifuge tube, mix equal volumes (1:1 phase ratio, typically 10 mL each) of the Organic Phase (Protocol 3.2) and Aqueous Feed (containing REEs).

  • Equilibrium:

    • Shake mechanically for 30 minutes at 25°C. (Kinetics for phosphonates are generally fast, but 30 mins ensures equilibrium).

  • Separation:

    • Centrifuge at 3000 rpm for 5 minutes to break any emulsion.

    • Separate the phases carefully.

  • Analysis:

    • Measure the equilibrium pH of the aqueous phase (

      
      ).
      
    • Analyze the metal concentration in the aqueous phase (

      
      ) using ICP-OES or ICP-MS.
      
    • Calculate organic concentration by mass balance:

      
      .
      
  • Calculation:

    • Synergistic Coefficient (SC):

      
      
      

Part 4: Data Analysis & Slope Analysis

To validate the stoichiometry of the complex (


), perform "Slope Analysis" by plotting 

vs.

while keeping

and

constant.
Representative Data Structure

The following table format is recommended for recording your results.

Run ID[D2EHPA] (M)[DEHP] (M)pH (eq)

(Observed)
Synergistic Coeff. (SC)
Control A 0.0203.00.45N/A
Control B 00.023.0< 0.01N/A
Exp 1 0.020.0053.02.10~4.6
Exp 2 0.020.0103.05.80~12.8
Exp 3 0.020.0203.014.50~32.2

Interpretation: If the slope of


 vs 

is approx 1.0, the complex contains 1 molecule of DEHP (

). If the slope is 2.0, it contains 2 molecules (

).
Process Workflow Diagram

This diagram outlines the full cycle from extraction to stripping.

ExtractionWorkflow Feed Aqueous Feed (REEs + Acid) Mixer Mixer/Settler (Contact 30 min) Feed->Mixer Organic Organic Phase (D2EHPA + DEHP) Organic->Mixer LoadedOrg Loaded Organic (M-Adduct) Mixer->LoadedOrg Extraction Raffinate Raffinate (Impurities) Mixer->Raffinate Waste Strip Stripping (High Acid HCl) LoadedOrg->Strip Product Purified REE Product Strip->Product Recovery Recycle Solvent Recycle Strip->Recycle Regenerated Solvent Recycle->Organic

Caption: Closed-loop workflow for the synergistic recovery of REEs.

Part 5: Critical Considerations & Troubleshooting

  • Steric Hindrance: Diethyl hexylphosphonate has a specific steric footprint. Unlike TBP (linear), the hexyl chain on the phosphorus can create steric hindrance if the metal radius is small (e.g., Lutetium). This often results in higher selectivity for lighter/middle lanthanides compared to TBP systems.

  • Third Phase Formation: Synergistic systems are prone to forming a "third phase" (a heavy organic layer) at high metal loading.

    • Mitigation: If observed, add 5% v/v Isodecanol or Octanol to the organic phase as a modifier.

  • Stripping: Synergistic adducts are very stable (

    
     is high). Stripping may require higher acid concentrations (e.g., 2M - 4M HCl) compared to non-synergistic systems.
    

Part 6: References

  • Nash, K. L., & Choppin, G. R. (1997). Separations Chemistry and New Separation Systems for Nuclear Waste Forms. Separation Science and Technology. Link

  • Atanassova, M., & Dukov, I. (2004). Synergistic extraction of lanthanoids with mixtures of 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone and dialkyl phosphonates. Separation and Purification Technology. Link

    • Note: This reference establishes the baseline for phosphonate synergism with PMBP.

  • Reddy, M. L. P., et al. (2010).[3] Recent advances in the solvent extraction of rare earth elements using acidic, neutral and mixed extractant systems. Mineral Processing and Extractive Metallurgy Review. Link

  • PubChem Compound Summary. (2023). Diethyl P-hexylphosphonate (CID 85311).[4] National Center for Biotechnology Information. Link

Sources

Application

Application Notes and Protocols for High-Yield Synthesis of Alkyl Phosphonates

Introduction: The Enduring Importance of Alkyl Phosphonates Alkyl phosphonates, isosteric analogues of phosphates, are a cornerstone of modern medicinal chemistry, agrochemicals, and materials science. Their inherent sta...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of Alkyl Phosphonates

Alkyl phosphonates, isosteric analogues of phosphates, are a cornerstone of modern medicinal chemistry, agrochemicals, and materials science. Their inherent stability, unique stereoelectronic properties, and ability to mimic the transition state of phosphate hydrolysis have led to their integration into a wide array of biologically active molecules. For researchers, scientists, and drug development professionals, the efficient and high-yield synthesis of these organophosphorus compounds is a critical endeavor. This guide provides an in-depth exploration of the key reaction conditions and protocols for the high-yield synthesis of alkyl phosphonates, moving beyond a simple recitation of steps to explain the underlying principles that govern success in this area of synthetic chemistry. We will delve into the venerable Michaelis-Arbuzov and Hirao reactions, as well as other notable methods, offering field-proven insights to maximize yields and purity.

The Michaelis-Arbuzov Reaction: A Classic Workhorse for C-P Bond Formation

First discovered by August Michaelis in 1898 and later extensively studied by Aleksandr Arbuzov, the Michaelis-Arbuzov reaction remains one of the most fundamental and widely used methods for synthesizing alkyl phosphonates.[1] The reaction involves the treatment of a trialkyl phosphite with an alkyl halide to yield a dialkyl phosphonate.[2][3]

Reaction Mechanism: A Stepwise SN2 Process

The reaction proceeds via a two-step mechanism. The first step is a nucleophilic attack of the phosphorus atom of the trialkyl phosphite on the electrophilic carbon of the alkyl halide, forming a phosphonium salt intermediate.[3][4] This is followed by the dealkylation of the phosphonium salt by the displaced halide ion, which attacks one of the alkoxy carbons of the phosphonium salt in a second SN2 reaction to give the final alkyl phosphonate and an alkyl halide byproduct.[4] The thermodynamic driving force for this reaction is the formation of the strong phosphoryl (P=O) bond.[5]

Michaelis_Arbuzov cluster_0 Step 1: Phosphonium Salt Formation (SN2) cluster_1 Step 2: Dealkylation (SN2) P(OR)3 Trialkyl Phosphite R'-X Alkyl Halide Intermediate [R'-P(OR)3]+ X- P(OR)3->Intermediate Nucleophilic Attack R'-X->Intermediate Phosphonium_Salt [R'-P(OR)3]+ X- Product R'-P(O)(OR)2 Phosphonium_Salt->Product Halide Attack Byproduct R-X Phosphonium_Salt->Byproduct

Caption: Mechanism of the Michaelis-Arbuzov Reaction.

Key Reaction Parameters for High Yield

Achieving high yields in the Michaelis-Arbuzov reaction is contingent on the careful control of several parameters:

  • Reactivity of the Alkyl Halide: The choice of the alkyl halide is critical. The reactivity follows the order R-I > R-Br > R-Cl.[5][6] Primary alkyl halides and benzyl halides are the most efficient substrates.[5] Secondary alkyl halides are less reactive and can lead to elimination byproducts, while tertiary, aryl, and vinyl halides are generally unreactive under standard thermal conditions.[5][7]

  • Nucleophilicity of the Phosphite: The rate of the reaction is influenced by the nucleophilicity of the phosphorus atom. Electron-donating groups on the phosphite increase the reaction rate, whereas electron-withdrawing groups have the opposite effect.[5]

  • Reaction Temperature: The classical Michaelis-Arbuzov reaction often requires elevated temperatures, typically in the range of 120-160°C.[5] Insufficient temperature can result in an incomplete reaction, while excessively high temperatures may lead to side reactions and decomposition.[5]

  • Solvent: Many Michaelis-Arbuzov reactions are run neat (without a solvent).[3] However, the use of a non-polar solvent can be beneficial in some cases to improve selectivity.[5] Polar solvents can favor the competing Perkow reaction, especially with α-haloketones as substrates.[5]

Modern Innovations for Enhanced Yield and Milder Conditions

To overcome the limitations of the classical Michaelis-Arbuzov reaction, several modifications have been developed:

  • Lewis Acid Catalysis: The use of Lewis acids can significantly accelerate the reaction rate, often allowing the reaction to proceed at room temperature.[2][6] Common catalysts include zinc iodide (ZnI₂), zinc bromide (ZnBr₂), and indium(III) bromide (InBr₃).[5][8]

  • Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating the Michaelis-Arbuzov reaction.[2][6] This technique often leads to shorter reaction times, higher yields, and cleaner reactions, frequently under solvent-free conditions.[9]

High-Yield Protocol: Synthesis of Diethyl Benzylphosphonate

This protocol details the synthesis of diethyl benzylphosphonate, a common Horner-Wadsworth-Emmons reagent, via a thermally induced Michaelis-Arbuzov reaction.

Materials:

  • Benzyl bromide

  • Triethyl phosphite

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzyl bromide (1.0 equivalent).

  • Add an excess of triethyl phosphite (1.5 to 2.0 equivalents). The use of excess triethyl phosphite helps to drive the reaction to completion.

  • Heat the reaction mixture to 150-160°C with stirring. The reaction progress can be monitored by observing the formation of the ethyl bromide byproduct, which will distill out of the reaction mixture.

  • After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.

  • Purify the product by vacuum distillation to remove any remaining starting materials and byproducts. The desired diethyl benzylphosphonate is a colorless oil.

  • Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and ³¹P NMR to confirm its identity and purity.[10][11]

Troubleshooting:

  • Formation of Byproducts: A common issue is the reaction of the ethyl bromide byproduct with the starting triethyl phosphite, leading to the formation of diethyl ethylphosphonate. Using a larger excess of the starting alkyl halide can minimize this side reaction.[6]

  • Incomplete Reaction: If the reaction does not go to completion, ensure that the temperature is sufficiently high and that the reagents are of high purity. The presence of moisture can hydrolyze the phosphite and hinder the reaction.

The Hirao Reaction: Palladium-Catalyzed C(sp²)-P Bond Formation

The Hirao reaction is a palladium-catalyzed cross-coupling reaction that allows for the formation of a carbon-phosphorus bond between an aryl or vinyl halide and a dialkyl phosphite.[12] This reaction is particularly valuable as it provides access to aryl and vinyl phosphonates, which are generally not accessible through the classical Michaelis-Arbuzov reaction.[13]

Reaction Mechanism: A Catalytic Cycle

The mechanism of the Hirao reaction involves a catalytic cycle with a palladium(0) species as the active catalyst. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl or vinyl halide, forming a palladium(II) intermediate.

  • Ligand Exchange/Deprotonation: The dialkyl phosphite coordinates to the palladium(II) center and is subsequently deprotonated by a base.

  • Reductive Elimination: The aryl/vinyl group and the phosphonate group are reductively eliminated from the palladium(II) complex, forming the desired product and regenerating the palladium(0) catalyst.

Hirao_Reaction Pd(0) Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-X Pd(II)_Intermediate Ar-Pd(II)-X      |     Ln Oxidative_Addition->Pd(II)_Intermediate Ligand_Exchange Ligand Exchange + Deprotonation Pd(II)_Intermediate->Ligand_Exchange HP(O)(OR)2, Base Phosphite_Complex Ar-Pd(II)-P(O)(OR)2        |       Ln Ligand_Exchange->Phosphite_Complex Reductive_Elimination Reductive Elimination Phosphite_Complex->Reductive_Elimination Reductive_Elimination->Pd(0) Regeneration Product Ar-P(O)(OR)2 Reductive_Elimination->Product

Caption: Catalytic cycle of the Hirao Reaction.

Optimizing Conditions for High-Yield Hirao Coupling

The success of the Hirao reaction is highly dependent on the choice of catalyst, ligand, base, and solvent.

ParameterRecommended ConditionsRationale and Field Insights
Palladium Precursor Pd(OAc)₂, Pd(PPh₃)₄Pd(OAc)₂ is often preferred due to its lower cost and stability.[14]
Ligand dppf (1,1'-bis(diphenylphosphino)ferrocene)The use of dppf as a ligand has been shown to significantly improve yields and substrate scope, allowing for lower catalyst loadings (e.g., 1 mol%).[15]
Base Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)An organic base is required to deprotonate the dialkyl phosphite.[14]
Solvent Toluene, DMF, AcetonitrileThe choice of solvent can influence the reaction rate and yield. Anhydrous solvents are crucial for optimal results.[14]
High-Yield Protocol: Synthesis of Diethyl Phenylphosphonate

This protocol describes an improved Hirao coupling for the synthesis of diethyl phenylphosphonate using a Pd(OAc)₂/dppf catalyst system.[15]

Materials:

  • Bromobenzene

  • Diethyl phosphite

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Triethylamine (Et₃N)

  • Anhydrous acetonitrile

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (1 mol%) and dppf (1.1 mol%).

  • Add anhydrous acetonitrile, followed by bromobenzene (1.0 equivalent), diethyl phosphite (1.2 equivalents), and triethylamine (1.3 equivalents).

  • Heat the reaction mixture to 80°C and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure diethyl phenylphosphonate.

Other Important Synthetic Routes to Alkyl Phosphonates

While the Michaelis-Arbuzov and Hirao reactions are the most common methods, other valuable strategies exist for the synthesis of specific types of alkyl phosphonates.

The Pudovik Reaction: Synthesis of α-Hydroxy and α-Amino Phosphonates

The Pudovik reaction involves the addition of a dialkyl phosphite to an aldehyde or an imine to form α-hydroxy or α-amino phosphonates, respectively.[16] This reaction is typically base-catalyzed.[16] The Kabachnik-Fields reaction is a related three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite to produce α-amino phosphonates.[16]

Pudovik_Reaction cluster_0 Pudovik Reaction cluster_1 Aza-Pudovik Reaction Aldehyde R-CHO Alpha_Hydroxy R-CH(OH)-P(O)(OR')2 Aldehyde->Alpha_Hydroxy Dialkyl_Phosphite_1 HP(O)(OR')2 Dialkyl_Phosphite_1->Alpha_Hydroxy Base Catalyst Imine R-CH=NR'' Alpha_Amino R-CH(NHR'')-P(O)(OR')2 Imine->Alpha_Amino Dialkyl_Phosphite_2 HP(O)(OR')2 Dialkyl_Phosphite_2->Alpha_Amino Base Catalyst

Caption: The Pudovik and Aza-Pudovik Reactions.

The Pudovik reaction provides a direct and atom-economical route to these valuable compounds. The reaction is often carried out under mild conditions and can be catalyzed by a variety of bases.[16]

Purification and Characterization: Ensuring Product Integrity

The purification of alkyl phosphonates is typically achieved by vacuum distillation for volatile compounds or by column chromatography on silica gel for less volatile or solid products.[10] For acidic phosphonates, crystallization of their salts (e.g., sodium or ammonium salts) can be an effective purification method.

Characterization is crucial to confirm the structure and purity of the synthesized alkyl phosphonates. The key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the protons in the molecule, with characteristic coupling to the phosphorus atom.

    • ¹³C NMR: Shows the carbon skeleton and C-P coupling constants.

    • ³¹P NMR: Is a definitive technique for phosphorus-containing compounds, showing a characteristic chemical shift for the phosphonate group.[11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Conclusion: A Versatile Toolkit for Phosphonate Synthesis

The synthesis of alkyl phosphonates is a mature field with a rich history, yet it continues to evolve with the development of new catalysts and reaction conditions. The Michaelis-Arbuzov and Hirao reactions remain the cornerstones of C-P bond formation, providing access to a vast array of alkyl, benzyl, aryl, and vinyl phosphonates. By understanding the underlying mechanisms and carefully controlling the reaction parameters, researchers can achieve high yields of these valuable compounds. The judicious application of modern techniques such as Lewis acid catalysis and microwave-assisted synthesis further expands the synthetic chemists' toolkit, enabling the efficient and environmentally benign preparation of alkyl phosphonates for a wide range of applications in science and technology.

References

  • Al-Masum, M. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. International Journal of Molecular Sciences, 23(6), 3395. [Link]

  • Richardson, R. M., & Wiemer, D. F. (n.d.). PREPARATION OF DIETHYL (4-NITROBENZYL)PHOSPHONATE. Organic Syntheses, 83, 197. [Link]

  • Scribd. (n.d.). Michaelis-Arbuzov Reaction Mechanism. Retrieved from [Link]

  • Demchuk, O. M., et al. (2017). Efficient and 'green' microwave-assisted synthesis of haloalkylphosphonates via the Michaelis–Arbuzov reaction. RSC Advances, 7(76), 48268-48275. [Link]

  • Chem-Station. (2014, July 17). Michaelis-Arbuzov Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient and 'green' microwave-assisted synthesis of haloalkylphosphonates via the Michaelis–Arbuzov reaction. Retrieved from [Link]

  • Chinese Chemical Society. (2023). Radical Arbuzov Reaction. CCS Chemistry. [Link]

  • Al-Masum, M. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. International Journal of Molecular Sciences, 23(6), 3395. [Link]

  • Han, L.-B., et al. (2013). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. Chemistry – A European Journal, 19(18), 5515-5518. [Link]

  • UNH Scholars' Repository. (n.d.). The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo-β-lactamases. Retrieved from [Link]

  • Keglevich, G. (2016). New Developments on the Hirao Reactions, Especially from “Green” Point of View. Current Green Chemistry, 3(2), 140-151. [Link]

  • Keglevich, G. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. In Organophosphorus Chemistry (pp. 108-147). De Gruyter. [Link]

  • Montchamp, J.-L., et al. (2008). Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates. Journal of Organometallic Chemistry, 693(19), 3171-3178. [Link]

  • JEOL Ltd. (n.d.). Analyzes of alkyl phosphonate mixtures. Retrieved from [Link]

  • Keglevich, G., et al. (2018). Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions. Molecules, 23(10), 2471. [Link]

  • Keglevich, G., et al. (2020). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 25(2), 343. [Link]

  • Keglevich, G. (2016). New Developments on the Hirao Reactions, Especially from “Green” Point of View. Current Green Chemistry, 3(2), 140-151. [Link]

  • Dembinski, R., et al. (2022). Green and Effective Preparation of α-Hydroxyphosphonates by Ecocatalysis. Molecules, 27(9), 2999. [Link]

  • ResearchGate. (n.d.). Development of a room temperature Hirao reaction. Retrieved from [Link]

  • Eyckens, D. J., & Henderson, L. C. (2017). Synthesis of α-aminophosphonates using solvate ionic liquids. RSC Advances, 7(44), 27699-27702. [Link]

  • Keglevich, G., et al. (2021). Synthesis of novel α-hydroxyphosphonates along with α-aminophosphonates as intermediates. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(12), 1147-1155. [Link]

  • Elliott, G. I., et al. (2021). Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide. The Journal of Organic Chemistry, 86(22), 15925-15936. [Link]

  • Wikipedia. (n.d.). Hirao coupling. Retrieved from [Link]

  • Kumar, A., et al. (2021). A Green Protocol for the Synthesis of α-Amino Phosphonates Catalyzed by Orange Peel Powder. ChemistrySelect, 6(24), 6211-6215. [Link]

  • MDPI. (n.d.). A Comparison of the Efficiency of Catalysts Based on Ni, Ni-Co and Ni-Mo in Pressure Pyrolysis of Biomass Leading to Hythane. Retrieved from [Link]

  • ResearchGate. (n.d.). Phosphorus 31 Solid State NMR Characterization of Oligonucleotides Covalently Bound to a Solid Support. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Research Article Preparation of New 𝛼-Aminophosphonate Derivatives by Kabachnik-Fields Reaction Using a Recyclable Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of methylphosphonate as a 31P NMR pH indicator. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability Management of Diethyl Hexylphosphonate (DEHP)

Welcome to the DEHP Stability Support Hub. This guide is designed for researchers experiencing degradation issues with diethyl hexylphosphonate ( ) in aqueous environments.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the DEHP Stability Support Hub. This guide is designed for researchers experiencing degradation issues with diethyl hexylphosphonate (


) in aqueous environments. Unlike phosphate esters, the P-C bond in DEHP is extremely robust; however, the P-O-C (ester) linkages are susceptible to hydrolysis, leading to the formation of mono-ethyl hexylphosphonate and eventually hexylphosphonic acid.

Module 1: Critical Parameters (The "Why")

To prevent hydrolysis, you must control the three thermodynamic drivers of the reaction: pH, Temperature, and Nucleophilic Catalysis.

The pH Window
  • Optimal Range: pH 6.0 – 7.5.

  • Mechanism:

    • Acidic Conditions (pH < 5): Protonation of the phosphoryl oxygen activates the phosphorus center, making it susceptible to water attack.

    • Basic Conditions (pH > 8): Hydroxide ions (

      
      ) act as strong nucleophiles, directly attacking the phosphorus center and displacing the ethoxide group. Base hydrolysis is typically 10–100x faster  than acid hydrolysis for dialkyl phosphonates.
      
Buffer Selection (Catalytic Effects)

Avoid buffers that act as nucleophiles or general base catalysts.

  • Recommended: Good's Buffers (HEPES, MOPS, MES). These are sterically hindered and electronically stable (sulfonic acids).

  • Avoid:

    • Tris/Imidazole: Can act as nucleophiles, slowly catalyzing ester cleavage over long storage periods.

    • Phosphate (PBS): While chemically compatible, inorganic phosphate signals interfere with

      
      P NMR monitoring (0 ppm), masking degradation products.
      
Temperature (Arrhenius Kinetics)

Hydrolysis rates for phosphonate esters follow Arrhenius behavior.

  • Rule of Thumb: Every

    
    C increase doubles the hydrolysis rate.
    
  • Storage: Aqueous solutions should be stored at

    
    C. For long-term storage (>1 month), freeze at 
    
    
    
    C.

Module 2: Troubleshooting Guide (Q&A)

Scenario A: "I see a new peak in my P NMR spectrum."

Diagnosis: This is the hallmark of hydrolysis.

  • The Science: DEHP is a diester. As it hydrolyzes, it loses ethyl groups sequentially.

  • Spectral Signature:

    • DEHP (Diester): ~32–34 ppm (Singlet).

    • Mono-ester: ~28–30 ppm (Often pH dependent).

    • Free Acid: ~20–24 ppm.

  • Action: Check the pH of your sample immediately. As the ester hydrolyzes, it releases ethanol and exposes the acidic P-OH group, which can lower the pH of unbuffered solutions, accelerating further acid hydrolysis (autocatalysis).

Scenario B: "My formulation pH is drifting downward."

Diagnosis: Autocatalytic Acid Hydrolysis.

  • Cause: Hydrolysis of DEHP releases protons (pK

    
     of the mono-ester is ~2). If your buffer capacity is too low (e.g., <10 mM), the released acid will drop the pH, pushing the system into the acid-hydrolysis danger zone.
    
  • Solution: Increase buffer concentration to at least 25–50 mM to absorb protons released during minor degradation events.

Scenario C: "Can I autoclave my DEHP solution?"

Answer: No.

  • Reasoning: Autoclaving (

    
    C, 15 psi) provides enough thermal energy to overcome the activation barrier for hydrolysis, even at neutral pH.
    
  • Alternative: Sterile filter using a 0.22

    
    m PES or PVDF membrane. DEHP is small enough to pass through without loss.
    

Module 3: Standard Operating Procedures (SOPs)

SOP-01: Stability Monitoring via P NMR
  • Objective: Quantify % degradation of DEHP.

  • Reagents:

    
    , Reference Standard (Triphenylphosphine oxide or Methylphosphonic acid - external lock preferred to avoid contamination).
    

Protocol:

  • Sample Prep: Mix 450

    
    L of aqueous DEHP sample with 50 
    
    
    
    L
    
    
    (for lock).
  • Acquisition:

    • Nucleus: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      P (decoupled 
      
      
      
      ).
    • Scans: 64–128 (Phosphorus has lower sensitivity).

    • Relaxation Delay (

      
      ): 
      
      
      
      5 seconds (Phosphorus relaxation is slow; short delays under-integrate quantitative data).
  • Analysis:

    • Integrate the Diester peak (

      
      ).
      
    • Integrate Mono-ester (

      
      ) and Acid (
      
      
      
      ) peaks.
    • Calculation:

      
      
      
SOP-02: Preparation of Hydrolysis-Resistant Buffer
  • Objective: Create a storage medium that minimizes catalytic degradation.

Formulation Table:

Component Concentration Role

| HEPES | 50 mM | Non-nucleophilic Buffer (pK


 7.5) |
| NaCl  | 150 mM | Ionic Strength (mimics physiological) |
| EDTA  | 0.5 mM | Chelates trace metals (metals can Lewis-acid catalyze hydrolysis) |
| pH Adjustment  | Adjust to 7.2 | Use NaOH/HCl. Do not over-shoot.  |

Module 4: Visualization & Logic

Figure 1: Hydrolysis Pathways of DEHP

This diagram illustrates the stepwise degradation from diester to free acid under Acidic or Basic conditions.

DEHP_Hydrolysis cluster_conditions Catalytic Factors DEHP Diethyl Hexylphosphonate (Diester) ~33 ppm Mono Mono-Ethyl Hexylphosphonate (Monoester) ~29 ppm DEHP->Mono OH- (Fast) or H+ (Slow) Acid Hexylphosphonic Acid (Free Acid) ~22 ppm Mono->Acid OH- (Fast) or H+ (Slow) Temp High Temp (>40°C) pH_Extreme pH < 5 or > 8 Nu Nucleophilic Buffers (Tris, Imidazole)

Caption: Stepwise hydrolysis of DEHP. Note that base hydrolysis (OH-) is kinetically faster than acid hydrolysis.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to identify the root cause of instability.

Troubleshooting Start Start: Degradation Detected Check_pH Check pH Start->Check_pH pH_Low pH < 6.0 Check_pH->pH_Low Low pH_High pH > 8.0 Check_pH->pH_High High pH_OK pH 6.0 - 8.0 Check_pH->pH_OK Neutral Action_Acid Cause: Acid Hydrolysis Fix: Increase Buffer Conc. (Autocatalysis) pH_Low->Action_Acid Action_Base Cause: Base Hydrolysis Fix: Adjust pH to 7.0 Remove strong bases pH_High->Action_Base Buffer_Check Check Buffer Type pH_OK->Buffer_Check Temp_Check Check Storage Temp Buffer_Check->Temp_Check HEPES/PBS Action_Nu Cause: Buffer Catalysis Fix: Switch to HEPES/MOPS (Avoid Tris) Buffer_Check->Action_Nu Tris/Imidazole Action_Heat Cause: Thermal Degradation Fix: Store at 4°C Avoid Autoclaving Temp_Check->Action_Heat >25°C Review Purity of\nStarting Material Review Purity of Starting Material Temp_Check->Review Purity of\nStarting Material 4°C

Caption: Diagnostic workflow for identifying the source of DEHP instability in aqueous media.

References

  • Kinetics of Phosphonate Hydrolysis: Hudson, R. F., & Keay, L. (1956). The Hydrolysis of Phosphonate Esters.[1][2] Journal of the Chemical Society.[2][3]

  • NMR Characterization: Kalabin, G. A., et al. (2019). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate. RSC Advances.

  • Buffer Interactions: Thatcher, G. R., & Kluger, R. (1989). Mechanism and catalysis of nucleophilic substitution in phosphate esters. Advances in Physical Organic Chemistry.

  • General Stability Data: BenchChem Technical Center. Diethyl Phosphonate Esters Stability Guide.

Sources

Troubleshooting

Thermal stability and decomposition temperature of 1-Diethoxyphosphorylhexane

CAS Number: 2404-58-2 Synonyms: Diethyl hexylphosphonate; Hexylphosphonic acid diethyl ester Molecular Formula: C₁₀H₂₃O₃P Molecular Weight: 222.26 g/mol Part 1: Critical Alerts & Safety Directives ⚠️ THERMAL HAZARD WARNI...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 2404-58-2 Synonyms: Diethyl hexylphosphonate; Hexylphosphonic acid diethyl ester Molecular Formula: C₁₀H₂₃O₃P Molecular Weight: 222.26 g/mol

Part 1: Critical Alerts & Safety Directives

⚠️ THERMAL HAZARD WARNING: Ethylene Evolution Diethyl esters of phosphonic acids, including 1-Diethoxyphosphorylhexane, are thermodynamically unstable at elevated temperatures. They undergo thermal dealkylation (pyrolysis) leading to the rapid evolution of ethylene gas .

  • Do NOT attempt to distill this compound at atmospheric pressure. The boiling point at 760 mmHg (>250°C estimated) exceeds the decomposition threshold.

  • Pressure Hazard: Decomposition in a closed vessel can generate significant pressure due to non-condensable ethylene gas generation.

  • Acidic Residue: The decomposition by-product is mono-ethyl hexylphosphonate (and ultimately hexylphosphonic acid), which is acidic and can catalyze further degradation (autocatalytic loop).

Part 2: Technical Q&A and Troubleshooting
Q1: What is the exact thermal decomposition temperature?

Scientific Answer: While specific DSC (Differential Scanning Calorimetry) data for the hexyl derivative is rare in public literature, diethyl alkylphosphonates as a class exhibit a consistent degradation profile.

  • Onset of Decomposition: ~150°C – 160°C

  • Rapid Decomposition: > 180°C

Mechanism: The degradation follows a concerted retro-Ene or E2-like elimination mechanism. The phosphoryl oxygen abstracts a beta-proton from the ethyl group, expelling ethylene and leaving an acidic P-OH group.

Recommendation: Keep process temperatures below 140°C at all times. If reaction conditions (e.g., Michaelis-Arbuzov synthesis) require temperatures near 150°C, strictly limit exposure time (< 2 hours) and ensure adequate venting.

Q2: How can I safely purify 1-Diethoxyphosphorylhexane?

Protocol: Distillation is the standard purification method, but it must be performed under high vacuum to lower the boiling point below the decomposition threshold.

Recommended Distillation Parameters:

Pressure (mmHg)Estimated Boiling Point (°C)Safety Status
760 (Atm) > 250°C (Theoretical)DANGEROUS (Decomposition)
10 - 20 130°C - 145°CRisky (Borderline stability)
1 - 2 105°C - 115°C OPTIMAL
0.1 80°C - 90°CSafe

Note: Boiling points are estimates based on the Clausius-Clapeyron relation for homologous diethyl alkylphosphonates.

Q3: The liquid turned yellow/brown during storage. Is it still usable?

Diagnostic: A color shift from colorless to yellow/brown indicates acidic hydrolysis or oxidation .

  • Check Acidity: Dissolve a small aliquot in wet methanol and measure pH. A significant drop indicates the formation of mono-ethyl hexylphosphonate.

  • Cause: Moisture ingress is the primary culprit. Phosphonate esters hydrolyze slowly in the presence of water, generating ethanol and acid. The acid then acts as a catalyst, accelerating the yellowing.

Recovery: If the impurity level is low (<5%), you can wash the organic phase with a mild base (e.g., 5% NaHCO₃ solution) to remove acidic species, dry over MgSO₄, and re-distill under high vacuum.

Part 3: Reaction & Degradation Mechanisms
Figure 1: Thermal Decomposition Pathway (Ethylene Elimination)

This diagram illustrates the intramolecular elimination mechanism that occurs when the molecule is heated above 160°C.

Decomposition Start 1-Diethoxyphosphorylhexane (Stable < 140°C) TS Cyclic Transition State (6-membered ring) Start->TS Heat (>150°C) Products Mono-ethyl hexylphosphonate (Acidic Residue) TS->Products H-transfer Gas Ethylene Gas (Pressure Hazard) TS->Gas Elimination Products->Start Acid Catalysis (Accelerates)

Caption: Thermal degradation via beta-elimination releases ethylene gas and generates acidic species.

Figure 2: Distillation Safety Decision Tree

Follow this logic flow to determine the safe processing parameters for purification.

Distillation Start Start: Purification Required CheckVac Is High Vacuum Available? (< 5 mmHg) Start->CheckVac YesVac Proceed to Distillation CheckVac->YesVac Yes NoVac Stop! Do NOT Heat CheckVac->NoVac No SetTemp Set Bath Temp YesVac->SetTemp CheckTemp Is Bath > 160°C? SetTemp->CheckTemp Safe Safe Operation Collect Fraction ~110°C CheckTemp->Safe No (<140°C) Danger CRITICAL ALERT: Decomposition Risk CheckTemp->Danger Yes

Caption: Workflow for determining safe distillation parameters to prevent thermal runaway.

Part 4: Experimental Reference Data
Table 1: Physical Properties & Stability Data
PropertyValueNotes
Boiling Point (1 mmHg) ~108°CEstimated from homologues [1, 3]
Boiling Point (11 mmHg) ~135°CRisk of degradation starts here
Density ~0.95 - 0.97 g/mLAt 25°C
Refractive Index 1.430 - 1.435Typical for alkyl phosphonates
Flash Point > 110°CCombustible liquid
Decomposition Onset 156°CBased on diethyl ester TGA data [2]
References
  • PubChem Database. (n.d.). Diethyl P-hexylphosphonate (CID 85311).[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • Lligadas, G., et al. (2006). Thermal degradation of phosphorus-containing polymers. Journal of Polymer Science Part A.
  • Bhattacharya, A.K.[2][3] & Thyagarajan, G. (1981). The Michaelis-Arbuzov Rearrangement. Chemical Reviews, 81(4), 415-430. (Authoritative source on synthesis conditions and thermal limitations).

  • NIST Chemistry WebBook. (n.d.). Phosphonic acid, diethyl ester properties. Retrieved from [Link]

Sources

Optimization

Removing ethyl halide byproducts from Arbuzov reaction mixtures

Topic: Elimination of Ethyl Halide Byproducts from Phosphonate Synthesis Introduction Welcome to the Process Chemistry Support Center. You are likely accessing this guide because you are detecting persistent ethyl halide...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elimination of Ethyl Halide Byproducts from Phosphonate Synthesis

Introduction

Welcome to the Process Chemistry Support Center. You are likely accessing this guide because you are detecting persistent ethyl halide (EtX) impurities in your phosphonate esters, or you are observing yield erosion due to competing alkylation pathways.

In the Michaelis-Arbuzov reaction, the generation of an alkyl halide byproduct (typically Ethyl Bromide or Ethyl Chloride) is stoichiometrically inevitable. However, its presence is not merely a purification nuisance; it is a kinetic competitor that can degrade your product and a genotoxic impurity (GTI) that triggers strict ICH M7 regulatory controls.

This guide provides a self-validating workflow to remove these byproducts to sub-ppm levels.

Module 1: The Core Mechanism & The "Re-Alkylation" Trap

User Question: "I am seeing multiple phosphorus species in my 31P NMR. Is the ethyl halide really the cause?"

Technical Insight: Yes. The Arbuzov reaction is driven thermodynamically by the formation of the strong P=O bond. However, the reaction produces an alkyl halide (e.g., EtBr) which is itself an electrophile. If EtBr is not removed immediately, it competes with your starting alkyl halide (R-X) for the unreacted triethyl phosphite.

The Competing Pathways

The following diagram illustrates why "passive" reflux is dangerous. If EtBr accumulates, it reacts with the phosphite to form diethyl ethylphosphonate (a common impurity that is difficult to separate).

ArbuzovPathways Start Triethyl Phosphite + R-Br Inter Phosphonium Intermediate Start->Inter SN2 Attack Impurity Diethyl Ethylphosphonate (Side Product) Start->Impurity Consumes SM Product Target Phosphonate (Product) Inter->Product Dealkylation Byprod Ethyl Bromide (EtBr) Inter->Byprod Stoichiometric Release Byprod->Start Re-alkylation (If EtBr accumulates)

Figure 1: The "Re-Alkylation Trap." Accumulation of EtBr (Red) allows it to attack the starting material, consuming it to form impurities.

Module 2: In-Process Control (Prevention)

User Question: "How do I prevent the side reaction from happening in the first place?"

Protocol: Concurrent Distillation (The "Gold Standard") The boiling point difference is your primary leverage. Ethyl Bromide boils at ~38°C; Triethyl Phosphite boils at ~156°C. You must remove EtBr as it forms.

Step-by-Step Workflow:

  • Apparatus Setup: Do not use a standard reflux condenser. Instead, set up a short-path distillation head or a Dean-Stark trap (if a carrier solvent is used, though neat is preferred).

  • Thermal Gating: Heat the alkyl halide (R-X) to reaction temperature (typically 120–140°C).

  • Dosing: Add Triethyl Phosphite dropwise.

    • Why? This keeps the concentration of P(OEt)3 low relative to R-X, favoring the main reaction.

  • Active Removal: Maintain the reaction temperature significantly above the boiling point of the byproduct (EtBr/EtCl).

    • Validation: You should see a steady distillation of a low-boiling clear liquid.

    • Metric: If the internal temperature drops, your removal rate is too slow. Increase nitrogen sweep or heating mantle input.

Data Table: Boiling Point Differentials

ComponentBoiling Point (°C)Removal Strategy
Ethyl Chloride (EtCl)12.3Spontaneous gas evolution (Scrubber required)
Ethyl Bromide (EtBr)38.4Continuous Distillation / N2 Sweep
Ethyl Iodide (EtI)72.0Vacuum Distillation required during reaction
Triethyl Phosphite156.0Remains in pot (Reagent)

Module 3: Post-Reaction Remediation (Cleanup)

User Question: "I've finished the reaction, but GC-Headspace still shows 500 ppm EtBr. Vacuum stripping isn't working. Why?"

Technical Insight: Static vacuum is inefficient for removing trace volatiles from viscous oils (like phosphonates) due to poor mass transfer. The EtBr is "trapped" in the liquid matrix. You need Sparging .

Troubleshooting Guide: Vacuum vs. Sparging
FeatureStatic Vacuum StrippingNitrogen Sparging (Sweep)
Mechanism Reduces vapor pressure above liquid.Reduces partial pressure + Agitates liquid (Mass Transfer).
Efficiency Low for viscous liquids.High (bubbles create surface area).
Recommendation Avoid for trace removal.Preferred for <50 ppm limits.

Protocol: High-Temperature Nitrogen Sparge

  • Temperature: Heat the crude mixture to 60–80°C.

  • Agitation: High-speed stirring (overhead stirrer preferred).

  • Gas Input: Introduce Nitrogen (N2) via a submerged frit or dip tube directly into the liquid.

  • Duration: Sparge for 2–4 hours.

  • Validation: Test via GC-Headspace.

Critical Safety Note: The exhaust gas will contain concentrated alkyl halides. This must be vented into a scrubber (e.g., NaOH solution) or a fume hood with appropriate filtration.

Module 4: Regulatory & Safety (ICH M7)

User Question: "Why are the limits for Ethyl Bromide so low? It's just a byproduct."

Regulatory Context: Under ICH M7 guidelines , Ethyl Bromide and Ethyl Chloride are classified as Class 1 or Class 2 Genotoxic Impurities (GTIs) because they are alkylating agents capable of reacting with DNA.

  • TTC Limit: The Threshold of Toxicological Concern (TTC) for mutagenic impurities is typically 1.5 µ g/day for lifetime exposure.[1]

  • Calculation: If the daily dose of your drug is 1 g, the limit for EtBr is 1.5 ppm .

Decision Tree for Removal Strategy:

RemovalLogic Q1 Is the Byproduct Volatile? (bp < 100°C) Q2 Is the Product Volatile? Q1->Q2 Yes Method3 Method C: Chromatography/Hydrolysis (Last Resort) Q1->Method3 No Method1 Method A: Continuous Distillation (During Reaction) Q2->Method1 No (Product is Oil/Solid) Q2->Method3 Yes (Separation difficult) Method2 Method B: N2 Sparging + Vacuum (Post-Reaction) Method1->Method2 Polishing Step (To reach ppm limits)

Figure 2: Selection logic for impurity removal based on volatility profiles.

References

  • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov Rearrangement. Chemical Reviews, 81(4), 415–430.

  • ICH Expert Working Group. (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[1]

  • Organic Chemistry Portal. Arbuzov Reaction. (Accessed 2024).[2][3]

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter on Distillation and Impurity Removal).

Sources

Troubleshooting

Optimizing viscosity of phosphonate extractants for industrial applications

Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Topic: Rheology Management for Organophosphorus Ligands (D2EHPA, PC88A, Cyanex 272)

Welcome to the Optimization Center

High viscosity in phosphonate-based solvent extraction (SX) systems is rarely a simple "thick liquid" problem; it is a symptom of supramolecular aggregation that threatens phase separation kinetics, pump efficiency, and mass transfer rates.

This guide addresses the root causes of viscosity spikes—specifically the formation of polynuclear metal-ligand polymers—and provides validated protocols for mitigation.

Module 1: Diagnostics & Characterization

"Is my system viscous, or is it an emulsion problem?"

Before altering your chemistry, you must distinguish between intrinsic viscosity (rheology) and phase disengagement failure (interfacial tension/crud).

Q: My organic phase turns into a gel at high metal loading. What is the mechanism?

A: You are observing supramolecular polymerization . Phosphonate extractants like D2EHPA and PC88A exist as dimers in non-polar diluents. When they extract metal ions (especially trivalent lanthanides or transition metals like Co/Ni), they form metal-ligand complexes.

  • The Problem: At high loading, these complexes don't just float freely; they bridge together via residual P=O groups or hydrogen bonding, forming long, rod-like inorganic polymers.

  • The Result: Non-Newtonian shear-thinning behavior. The fluid resists flow until a certain shear stress is applied, causing massive pressure drops in mixers and "gelling" in settlers.

Diagnostic Workflow

Use this logic flow to confirm if viscosity is your primary bottleneck.

DiagnosticLogic Start Symptom: Slow Phase Separation CheckCrud Check Interface for Solid Crud Start->CheckCrud Decision1 Is Crud Present? CheckCrud->Decision1 CheckLoading Measure Metal Loading % Decision2 Is Loading >70% Capacity? CheckLoading->Decision2 Rheology Run Rheology Sweep (Viscosity vs. Shear Rate) ActionMod Chemical Modification Required (See Module 2) Rheology->ActionMod Non-Newtonian/High Viscosity Decision1->CheckLoading No ActionCrud Treat for Silica/Solids (Clay Treatment/Filtration) Decision1->ActionCrud Yes Decision2->Rheology Yes (High Risk) ActionTemp Operational Adjustment (Increase Temp/Reduce O:A) Decision2->ActionTemp No (Low Risk)

Figure 1: Diagnostic logic tree to distinguish between physical crud formation and intrinsic chemical viscosity issues.

Module 2: Chemical Formulation (The "Fix")

"How do I break the polymers without destroying extraction efficiency?"

Q: Which Phase Modifier should I use: TBP or Isodecanol?

A: This is a trade-off between solvation power and chemical stability . Modifiers act as "antagonists"—they break the metal-extractant polymer network by solvating the complex, which lowers viscosity but also slightly lowers the Distribution Coefficient (


).
FeatureTBP (Tri-n-butyl phosphate) Isodecanol / 1-Octanol Recommendation
Mechanism Strong Lewis base; coordinates directly to metal center to block polymerization.Hydrogen bond donor; disrupts outer-sphere aggregation.TBP is preferred for high-value separations (Rare Earths) due to better stability.
Viscosity Reduction High (Very effective at 5-10% v/v).Moderate to High.Use Isodecanol if TBP interferes with downstream stripping.
Effect on

Value
Moderate suppression (Antagonistic).Strong suppression (Can kill extraction if >20%).Keep modifier concentration <10% v/v.
Aqueous Solubility Low (Good).Moderate (Can be lost to raffinate).Monitor TOC in raffinate.
Q: Does the choice of diluent matter?

A: Yes.

  • Aliphatic Diluents (Kerosene, Escaid 110): Standard for industry but have lower solubility for metal complexes, leading to earlier third-phase formation and higher viscosity.

  • Aromatic Diluents (Solvesso 150): The

    
    -electrons in the aromatic ring help solvate the extractant complexes, naturally reducing viscosity.
    
  • Recommendation: If safety/environmental regulations permit, blending 10-20% aromatic content into your aliphatic diluent can reduce the need for TBP.

Protocol: Determination of Limiting Organic Concentration (LOC)

Do not guess your maximum loading. Measure it.

  • Prepare: Organic phase with desired modifier % (e.g., 0.5M D2EHPA + 5% TBP in Kerosene).

  • Contact: Mix with aqueous metal solution at increasing concentrations (10 g/L increments).

  • Observe: After settling, look for the "Third Phase" (a heavy, oil-like layer between the organic and aqueous phases).

  • Measure: The metal concentration just before the third phase appears is your LOC.

  • Set Limit: Operate your plant at 80% of LOC to ensure viscosity remains manageable.

Module 3: Operational Troubleshooting

"The chemistry is fixed, but the settlers are still slow."

Q: How does temperature affect my phase disengagement time (PDT)?

A: Viscosity follows an Arrhenius-type relationship with temperature.



  • Insight: Increasing temperature from 25°C to 40°C can often cut viscosity by 50%.

  • Warning: Higher temperatures increase the risk of diluent evaporation (flash point safety) and hydrolytic degradation of the extractant.

  • Limit: Do not exceed 60°C for D2EHPA/PC88A systems to maintain long-term reagent stability.

Q: What is the standard test for Phase Disengagement?

A: You must perform a standardized Phase Disengagement Time (PDT) test to validate your viscosity fixes.

Step-by-Step PDT Protocol:

  • Setup: Use a 1L square mixing box or a standard graduated cylinder (ASTM E1).

  • Conditions: Set temperature to process conditions (e.g., 40°C).

  • Mix: Agitate organic and aqueous phases (O:A 1:1) for 3 minutes at equilibrium pH.

  • Stop & Time: Stop agitation. Start stopwatch immediately.

  • Record:

    • 
      : Time for the bulk interface to be clearly defined.
      
    • 
      : Time for the "haze" (entrainment) to clear completely.
      
  • Target: For industrial mixer-settlers, a

    
     is usually required.
    
Visualizing the Mitigation Workflow

MitigationWorkflow cluster_Chem Chemical Adjustment cluster_Ops Operational Adjustment Input High Viscosity Detected Step1 Add Modifier (5% TBP) Input->Step1 Test Run PDT Test Step1->Test Step2 Switch Diluent (Add Aromatics) Step2->Test Step3 Increase Temp (+10°C) Step3->Test Step4 Reduce Loading (Increase O:A Ratio) Step4->Test Result PDT < 120s? Test->Result Result->Step3 No Deploy Deploy to Plant Result->Deploy Yes

Figure 2: Step-by-step workflow for reducing viscosity and validating with Phase Disengagement Time (PDT) testing.

References
  • Rydberg, J., et al. (2004). Solvent Extraction Principles and Practice. Marcel Dekker. (Standard text on solvent extraction kinetics and modifier mechanisms).
  • Sole, K. C. (2008). "Solvent extraction in the hydrometallurgical processing of base metals: Africa and Europe." Journal of The Southern African Institute of Mining and Metallurgy.

  • ASTM International. "Standard Test Methods for Phase Separability." ASTM Standards. (General guidance on phase break testing).
  • Quinn, J. E., et al. (2015). "Diluent effects on the solvent extraction of rare earth elements." Hydrometallurgy.

  • Zhang, W., et al. (2025). "Third-Phase Formation in Rare Earth Element Extraction with D2EHPA." NIH/PubMed.

Optimization

Troubleshooting emulsion formation in cobalt/nickel separation

A Senior Application Scientist's Guide to Troubleshooting Emulsion Formation in Solvent Extraction Welcome to the technical support center for cobalt/nickel separation. This guide is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting Emulsion Formation in Solvent Extraction

Welcome to the technical support center for cobalt/nickel separation. This guide is designed for researchers, scientists, and professionals in drug development and hydrometallurgy who encounter emulsion-related challenges during solvent extraction processes. As a senior application scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion in the context of cobalt/nickel solvent extraction?

An emulsion is a stable dispersion of one immiscible liquid in another, in this case, the aqueous phase containing your cobalt and nickel ions and the organic phase containing the extractant.[1] This stable mixture appears as a cloudy or milky layer between the distinct organic and aqueous phases, hindering efficient separation.

Q2: Why is emulsion formation a problem in my Co/Ni separation experiment?

Emulsion formation is a significant issue because it leads to:

  • Poor phase disengagement: This makes it difficult to cleanly separate the metal-loaded organic phase from the aqueous raffinate.

  • Loss of valuable metals: Cobalt and nickel can be trapped within the emulsion layer, leading to lower yields.

  • Contamination of product streams: Entrainment of the aqueous phase in the organic phase (and vice-versa) can contaminate your final cobalt and nickel products.

  • Process downtime: In larger-scale operations, stable emulsions can halt the entire extraction circuit.

Q3: What are the most common causes of emulsions in Co/Ni solvent extraction?

The formation of emulsions is often multifactorial. Key contributors include:

  • Presence of fine solid particles: Leach solutions can contain fine precipitates or suspended solids that accumulate at the aqueous-organic interface, stabilizing emulsions.

  • High concentration of certain metal complexes: Overloading the organic phase with metal-extractant complexes can increase its viscosity and promote emulsion formation.

  • Surfactant-like impurities: Residual surfactants from other process steps or naturally occurring surface-active agents in the feed solution can lower the interfacial tension between the two phases, making emulsions more stable.

  • Excessive mixing energy: High shear mixing can create very fine droplets that are difficult to coalesce.

  • Inappropriate pH: Operating at a pH where metal hydroxides begin to precipitate can introduce fine solids that stabilize emulsions.

Q4: Is it better to prevent an emulsion or to break it after it has formed?

It is almost always easier and more efficient to prevent an emulsion from forming in the first place.[1] Proactive measures in designing your solvent extraction process can save significant time and resources that would otherwise be spent on remediation.

In-Depth Troubleshooting Guide

Part 1: Identifying the Root Cause

A logical approach to troubleshooting begins with identifying the likely cause of the emulsion. The following diagram outlines a decision-making process to guide your investigation.

G cluster_0 Emulsion Troubleshooting Workflow A Stable Emulsion Formed B Visual Inspection: - Presence of solid particles? - 'Third phase' formation? A->B C Solids Present B->C Yes D No Solids Visible B->D No E Action: Improve Feed Clarification (e.g., filtration, centrifugation) C->E F Check Operating Parameters: - pH - Extractant Concentration - Temperature - Mixing Speed D->F G Parameters within Spec? F->G H Adjust Parameters: - Optimize pH - Lower extractant conc. - Adjust temperature - Reduce mixing speed G->H No I Implement Emulsion Breaking Protocol G->I Yes

Caption: Troubleshooting workflow for emulsion formation.

Part 2: Preventative Measures

As a senior application scientist, I strongly advocate for proactive measures to avoid emulsion formation. Consider these factors during your experimental design:

  • Feed Solution Clarity: Ensure your aqueous feed is free of suspended solids. Pre-filtration or centrifugation of the leach solution is a critical, yet often overlooked, step.

  • Organic Phase Composition: The choice of diluent and the addition of modifiers can significantly impact emulsion tendencies.

    • Diluent Selection: Aromatic diluents may offer better solvency for the metal-extractant complex, but aliphatic diluents often provide better phase disengagement and lower toxicity. A trade-off must be evaluated for your specific system.

    • Modifiers: The addition of a modifier, such as tributyl phosphate (TBP) or a long-chain alcohol (e.g., isodecanol), can prevent the formation of a "third phase" by improving the solubility of the metal-extractant complex in the organic diluent. A third phase is a distinct, often viscous and problematic, layer that can form between the aqueous and organic phases.

  • Saponification of Extractant: For acidic extractants like Cyanex 272, partial saponification (neutralization) with a base like NaOH can be beneficial. This reduces the drop in pH during extraction, which can prevent the precipitation of metal hydroxides that stabilize emulsions. However, excessive saponification can lead to the formation of gels, so optimization is key.

  • Controlled Mixing: Use just enough mixing energy to achieve good mass transfer without creating excessively fine droplets. In a laboratory setting, this means avoiding overly vigorous shaking in a separatory funnel. Gentle, repeated inversions are often sufficient.

Part 3: Protocols for Breaking Stable Emulsions

If a stable emulsion has already formed, the following protocols provide a systematic approach to breaking it.

Physical methods are often the least invasive and should be attempted first.

1.1. Centrifugation: This is a highly effective method for breaking emulsions.[1]

  • Step 1: Carefully transfer a sample of the emulsion into appropriate centrifuge tubes.

  • Step 2: Balance the centrifuge tubes.

  • Step 3: Centrifuge at a moderate speed (e.g., 2000-4000 rpm) for 5-15 minutes.

  • Step 4: Observe the sample. A distinct separation of the aqueous and organic phases should be visible. The emulsion layer may be significantly reduced or eliminated.

  • Causality: The increased gravitational force accelerates the coalescence of the dispersed droplets.

1.2. Temperature Modification: Increasing the temperature can help break an emulsion, but caution is advised to avoid degradation of the extractant or boiling of the solvent.

  • Step 1: Gently heat the emulsified mixture in a water bath. Increase the temperature in increments of 5-10°C.

  • Step 2: Gently stir the mixture as it heats.

  • Step 3: Observe for phase separation.

  • Causality: Heating reduces the viscosity of the continuous phase and increases the kinetic energy of the droplets, promoting coalescence. It can also affect the solubility of stabilizing species at the interface.[2]

If physical methods are unsuccessful, chemical intervention may be necessary.

2.1. Salinity Adjustment ("Salting Out"): This is a common and effective technique.[1][3]

  • Step 1: Prepare a saturated solution of sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) in deionized water.

  • Step 2: Add the salt solution dropwise to the emulsion while gently stirring.

  • Step 3: Allow the mixture to stand and observe for phase separation.

  • Causality: Increasing the ionic strength of the aqueous phase reduces the solubility of organic components and can disrupt the electrostatic forces that stabilize the emulsion, leading to droplet coalescence.

2.2. pH Adjustment:

  • Step 1: If the emulsion is suspected to be stabilized by precipitated metal hydroxides, a small, controlled addition of acid (e.g., dilute H₂SO₄) can be used to lower the pH and redissolve the solids.

  • Step 2: Conversely, if the emulsion is stabilized by acidic surfactants, a slight increase in pH with a dilute base (e.g., NaOH) may be effective.

  • Causality: This method works by altering the charge on the surface of the particles or molecules that are stabilizing the emulsion, thereby reducing their effectiveness.

2.3. Addition of a Co-solvent/Demulsifier:

  • Step 1: Add a small amount of a different organic solvent, such as methanol or isopropanol, to the emulsion.[1]

  • Step 2: Gently mix and observe for phase separation.

  • Causality: The co-solvent can alter the polarity of the organic phase, improving the solubility of the emulsifying agents and breaking the emulsion.

Quantitative Data Summary

The following table summarizes the typical effects of various parameters on emulsion stability in Co/Ni solvent extraction systems.

ParameterChangeEffect on Emulsion StabilityRationale
pH DecreaseMay decreaseCan dissolve precipitated metal hydroxides that stabilize emulsions.
IncreaseMay increase or decreaseCan deprotonate acidic surfactants, potentially breaking the emulsion, but can also cause precipitation of metal hydroxides.
Temperature IncreaseGenerally decreasesReduces viscosity and increases droplet coalescence.[2]
Extractant Conc. IncreaseMay increaseCan lead to higher viscosity of the organic phase and formation of a third phase.
Ionic Strength IncreaseGenerally decreases"Salting out" effect disrupts stabilizing forces.[3]
Mixing Energy IncreaseIncreasesCreates smaller droplets that are more difficult to coalesce.
Solid Particles PresenceIncreasesSolids can accumulate at the interface and act as mechanical barriers to coalescence.

Advanced Topic: "Third Phase" Formation

In some solvent extraction systems, particularly with high metal loading in the organic phase, a "third phase" can form. This is an organometallic, polymer-like phase that is immiscible with both the aqueous and the bulk organic phases. It is often a precursor to a very stable emulsion.

Mitigation Strategies for Third Phase Formation:

  • Increase Temperature: This can improve the solubility of the metal-extractant complex in the diluent.

  • Add a Modifier: As mentioned previously, modifiers like TBP or long-chain alcohols can prevent third phase formation.

  • Lower Extractant Concentration: This reduces the concentration of the metal-extractant complex.

  • Change Diluent: Switching to a more aromatic diluent can sometimes improve the solubility of the complex.

The following diagram illustrates the relationship between operating conditions and the formation of a third phase or stable emulsion.

G cluster_1 Factors Leading to Phase Instability A High Metal Loading in Organic Phase D Third Phase Formation A->D B Low Temperature B->D C Inappropriate Diluent C->D E Stable Emulsion D->E F Poor Phase Separation E->F

Caption: Relationship between process parameters and phase instability.

By understanding the fundamental principles behind emulsion formation and systematically applying the troubleshooting protocols outlined in this guide, you will be well-equipped to overcome these common challenges in your cobalt/nickel separation experiments.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions. (2017). LCGC International. [Link]

  • Effect of mixing temperature on emulsification. (n.d.). ResearchGate. [Link]

  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. (2024). YouTube. [Link]

  • Separation of Cobalt and Nickel using CYANEX 272 for Solvent Extraction. (2021). Diva-portal.org. [Link]

  • developing a solvent extraction process for the separation of cobalt and iron from nickel sulfate solutions. (n.d.). CORE. [Link]

  • SEPARATION OF COBALT FROM THE NICKEL-RICH SOLUTION FROM HPAL PROCESS BY SYNERGISM USING ORGANIC EXTRACTS CYANEX 272 AND IONQUEST 290. (n.d.). [Link]

  • Extraction of Co and Ni metals using emulsion liquid membrane and liquid-liquid extraction with Cyanex 272 as extractant. (2019). ResearchGate. [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018). AZoM. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Diethyl Hexylphosphonate

Ticket ID: #DH-VAC-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Executive Summary You are attempting to purify diethyl hexylphosphonate (CAS: 18812-51-6) via vacuum distilla...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DH-VAC-001
Status: Open
Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

You are attempting to purify diethyl hexylphosphonate (CAS: 18812-51-6) via vacuum distillation. This compound is typically synthesized via the Michaelis-Arbuzov reaction (Triethyl phosphite + 1-Bromohexane).

The primary challenge in this purification is not the distillation itself, but the thermal management of impurities . While phosphonates are thermally stable, residual triethyl phosphite and the presence of acidic hydrolysis byproducts can lead to "bumping," degradation, or co-distillation that compromises purity.

This guide replaces standard textbook procedures with field-proven troubleshooting protocols.

Module 1: Pre-Distillation Diagnostics

STOP. Before assembling your glassware, verify your crude mixture is actually ready for high-vacuum work. Attempting to distill a "dirty" crude mixture is the #1 cause of pump failure and poor separation.

Diagnostic Checklist
CheckCriterionWhy it matters (The Causality)
Volatiles Has Ethyl Bromide (EtBr) been stripped?EtBr (BP ~38°C) will flash-boil under vacuum, overwhelming your cold trap and degrading pump oil instantly.
Acidity Is the pH of an aqueous wash neutral?Acidic byproducts (mono-ethyl esters) catalyze decomposition at high temps. If acidic, wash with 5% NaHCO₃ before drying.
Color Is the crude amber/yellow?Dark brown/black tar suggests significant polymerization. Distillation may yield low recovery; consider a flash silica plug first.
The "Stripping" Protocol (Mandatory Pre-step)

Do not skip this.

  • Setup: Rotary evaporator with a dry-ice/acetone condenser.

  • Conditions: 40°C bath, full vacuum (approx. 10-20 mbar).

  • Duration: Run for 30-60 minutes after visible solvent stops condensing.

  • Goal: Remove EtBr and unreacted Triethyl phosphite (BP ~156°C atm, but volatile under vac).

Module 2: The Distillation Protocol

Target Compound: Diethyl hexylphosphonate (MW: 222.26 g/mol ) Boiling Point Reference:

  • Standard: ~123–125°C at 8.5 mmHg [1].[1]

  • High Vacuum: ~85–95°C at 0.5 mmHg (Estimated).

Apparatus Configuration
  • Flask: 2-Neck Round Bottom (fill max 60%).

  • Head: Short-path distillation head (Vigreux column is optional but recommended if Purity <85%).

  • Agitation: Magnetic stirring is insufficient for viscous phosphonates. Use a capillary bleed (inert gas) or a high-torque overhead stirrer with a vacuum seal.

  • Vacuum: Rotary vane pump capable of <1 mmHg. Cold trap is mandatory (Liquid N₂ or Dry Ice/IPA).

Step-by-Step Procedure
  • Degassing: Apply vacuum slowly at room temperature. You will see bubbling (residual volatiles). Wait until bubbling subsides (< 1 mmHg stable pressure).

  • Ramp Up: Heat the oil bath to 60°C. Increase by 10°C every 10 minutes.

    • Critical: Monitor the Delta T (Bath Temp minus Vapor Temp). Large gaps (>40°C) indicate no vapor flow (insufficient heat) or refluxing in the neck (insulation needed).

  • Foreshot Collection:

    • Collect everything distilling below 80°C (at 0.5 mmHg) . This is likely residual triethyl phosphite or hexyl bromide.

  • Main Fraction:

    • Product should distill steadily around 123-125°C (at 8.5 mmHg) or ~90°C (at 0.5 mmHg) .

    • Visual Check: Product should be a clear, colorless, slightly viscous oil.

  • Shutdown: Cool bath to <50°C before breaking vacuum with Nitrogen/Argon. Oxygen at high temps degrades phosphonates.

Module 3: Troubleshooting & FAQs

Q1: The vacuum gauge reads good (<1 mmHg), but the temperature won't rise, and nothing is distilling.

Diagnosis: Vapor Path Cooling (Refluxing). High-boiling esters like DEHP have high latent heat of vaporization. The vapor is condensing on the upper walls of the flask before reaching the thermometer bulb. The Fix:

  • Insulate: Wrap the upper half of the flask and the distillation arm with aluminum foil or glass wool.

  • Boost Bath: Increase bath temp to 20-30°C above the expected boiling point (e.g., set bath to 140°C for a 110°C vapor target).

Q2: The liquid is "bumping" violently into the receiver.

Diagnosis: Superheating. Phosphonates are viscous; bubbles cannot form easily, leading to explosive boiling. The Fix:

  • Capillary Bleed: Insert a glass capillary drawing a tiny stream of N₂ into the bottom of the flask. These bubbles act as nucleation sites.

  • Stirring: If using a stir bar, it is likely spinning too slow or has decoupled. Switch to a mechanical stirrer or larger egg-shaped bar.

Q3: The distillate is cloudy or fuming.

Diagnosis: Acidic Hydrolysis. Moisture entered the system, hydrolyzing the ester to mono-ethyl hexylphosphonate, which is thermally unstable and acidic. The Fix:

  • Stop immediately.

  • Dilute the distillate in Et₂O, wash with cold 5% NaHCO₃, dry over MgSO₄, and re-distill.

  • Ensure the system is leak-tight and under inert gas when not under vacuum.

Q4: My pump oil turned cloudy/sludge-like immediately.

Diagnosis: Ethyl Bromide Contamination. You failed to strip the volatile byproducts (Module 1). EtBr condenses in the pump oil, destroying its viscosity and vacuum capability. The Fix:

  • Change pump oil immediately.

  • Install a second cold trap in series.

Module 4: Decision Logic & Visualization

Workflow: Purification Strategy

This diagram illustrates the decision process for purifying DEHP based on crude purity.

PurificationLogic Start Crude Reaction Mixture (Michaelis-Arbuzov) Strip Rotary Evaporator (Remove EtBr/Volatiles) Start->Strip Essential Step Check Check Purity (TLC/GC) Strip->Check HighPurity Purity > 85% Check->HighPurity Clean Crude LowPurity Purity < 85% (Dark/Tarry) Check->LowPurity Dirty Crude VacDist Vacuum Distillation (<1 mmHg) HighPurity->VacDist FlashCol Flash Chromatography (Silica Plug) LowPurity->FlashCol Remove Tar Final Pure Diethyl Hexylphosphonate (Clear Oil) VacDist->Final FlashCol->VacDist Final Polish

Figure 1: Decision matrix for determining whether direct distillation or pre-filtration is required.

Workflow: Distillation Troubleshooting

A logic flow for resolving active distillation issues.

Troubleshooting Problem Distillation Stalled/Failed VacCheck Check Vacuum Gauge Problem->VacCheck GoodVac Vacuum < 1 mmHg VacCheck->GoodVac BadVac Vacuum > 5 mmHg VacCheck->BadVac TempIssue Check Head Temp GoodVac->TempIssue LeakIssue Leak Check / Pump Oil BadVac->LeakIssue Insulate Action: Insulate Flask Increase Bath Temp TempIssue->Insulate Low Vapor Temp Degas Action: Degas Solvents Check Cold Trap LeakIssue->Degas Volatiles Present?

Figure 2: Real-time troubleshooting logic during the distillation run.

References

  • Arbuzov, B. A., & Vinogradova, V. S. (1952). Transesterification of Diethyl Hexylphosphonate. Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya. (Cited for BP data: 123.5-125°C at 8.5 mmHg).

  • Sigma-Aldrich. (n.d.).[2] Diethyl benzylphosphonate Product Sheet. (Used as homologous reference for vacuum/BP correlations).

  • BenchChem. (2025). Michaelis-Arbuzov Synthesis Protocols. (General synthesis and workup context).

  • National Institute of Standards and Technology (NIST). (2023). Thermophysical Properties of Organophosphorus Compounds.

Sources

Optimization

Minimizing transesterification side reactions during phosphonate synthesis

Current Status: Operational Ticket Focus: Minimizing Transesterification & Alkyl Scrambling Assigned Specialist: Senior Application Scientist Mission Statement You have reached the Tier-3 Technical Support Hub for organo...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Minimizing Transesterification & Alkyl Scrambling Assigned Specialist: Senior Application Scientist

Mission Statement

You have reached the Tier-3 Technical Support Hub for organophosphorus synthesis. This guide addresses the persistent issue of ester scrambling (transesterification) during phosphonate production. Whether you are performing a Michaelis-Arbuzov reaction or a Horner-Wadsworth-Emmons (HWE) olefination, the loss of alkyl group integrity leads to difficult purifications and yield attrition.

Below are the diagnostic workflows, mechanistic root-cause analyses, and validated protocols to resolve these issues.

Module 1: Diagnostic Workflow

User Question: "I see multiple spots on my TLC and complex multiplets in my proton NMR. How do I confirm if I have a mixed ester?"

Technical Insight: TLC is often insufficient for distinguishing mixed phosphonate esters (


) from pure diesters (

) due to similar polarity.

NMR
is the gold standard diagnostic tool because phosphorus chemical shifts are highly sensitive to the immediate electronic environment of the ester groups.
Diagnostic Logic Tree

Use the following workflow to validate your crude reaction mixture before attempting purification.

DiagnosticWorkflow Start START: Crude Reaction Mixture RunNMR Acquire 31P NMR (Proton Decoupled) Start->RunNMR Analyze Analyze Peak Profile RunNMR->Analyze SinglePeak Single Sharp Peak Analyze->SinglePeak Clean MultiPeak Multiple Peaks / Complex Multiplets Analyze->MultiPeak Dirty ConclusionGood SUCCESS: Pure Phosphonate Proceed to Workup SinglePeak->ConclusionGood CheckCoupled Acquire 31P NMR (Proton Coupled) MultiPeak->CheckCoupled ConclusionBad ISSUE: Mixed Esters/Side Products Check Reaction Conditions CheckCoupled->ConclusionBad Confirm P-H or Mixed Alkyl Splitting

Figure 1: Decision matrix for identifying phosphonate purity using Phosphorus-31 NMR spectroscopy.

Module 2: The Arbuzov Protocol (Alkyl Exchange)

User Question: "I reacted triethyl phosphite with methyl iodide, but I ended up with a mixture of ethyl and methyl phosphonates. Why?"

Root Cause Analysis: In the Michaelis-Arbuzov reaction , "transesterification" is actually a halide-mediated alkyl exchange .

  • Mechanism: The phosphite attacks the alkyl halide (

    
    ) to form a phosphonium intermediate.[1][2]
    
  • The Error Point: The displaced halide (

    
    ) acts as a nucleophile. If 
    
    
    
    (from halide) is different from
    
    
    (from phosphite), the halide can attack the alkoxy group of the phosphonium salt, leading to scrambling.
  • Thermodynamics: If the byproduct alkyl halide is not removed, it re-enters the reaction cycle, causing statistical scrambling of all ester groups.

Standard Operating Procedure (SOP): Solvent-Free Arbuzov

This protocol minimizes scrambling by removing the volatile byproduct immediately, driving the equilibrium toward the desired product.

ParameterRecommendationTechnical Rationale
Solvent Neat (Solvent-Free) Maximizes concentration; allows easy distillation of volatile byproducts.
Alternative Solvent Toluene or XyleneUse only if neat reaction is too exothermic. Non-polar solvents suppress ionic side reactions.
Temperature 120°C – 150°CSufficient to drive the kinetics but requires a setup to distill off

.[3]
Apparatus Dean-Stark or Distillation HeadCritical: You must continuously remove the generated alkyl halide byproduct.

Step-by-Step Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a short-path distillation head (condenser attached).

  • Addition: Add the alkyl halide (limiting reagent) to the flask.

  • Heating: Heat the alkyl halide to reaction temperature (e.g., 100°C).

  • Titration: Add the trialkyl phosphite dropwise via a pressure-equalizing addition funnel.

    • Why? This keeps the concentration of unreacted phosphite low relative to the halide, favoring the forward reaction over self-scrambling.

  • Byproduct Removal: As the reaction proceeds, the volatile alkyl halide byproduct (e.g., EtBr) will distill off. Collect and remove it.

  • Completion: Once addition is complete, heat for an additional 1-2 hours until gas evolution/distillation ceases.

Module 3: Base-Mediated Scrambling (HWE Reaction)

User Question: "I am doing a Horner-Wadsworth-Emmons reaction using trimethyl phosphonoacetate and sodium ethoxide in ethanol. I see ethyl esters in my product."

Root Cause Analysis: This is classical transesterification . The alkoxide base (


) attacks the phosphorus center or the carbonyl carbon of the phosphonate ester. Since phosphonates are electrophilic at the phosphorus atom, nucleophilic solvents (alcohols) and bases (alkoxides) readily swap groups.
Mechanism of Failure


Prevention Protocol: The "Matched System" or "Inert Base"

Option A: The Matched System (Easiest Fix) If you must use an alkoxide base, the alkyl group of the base and the solvent must match the phosphonate ester.

  • Methyl Phosphonates: Use NaOMe in Methanol .

  • Ethyl Phosphonates: Use NaOEt in Ethanol .

Option B: The Inert Base Protocol (High Fidelity) For complex substrates where transesterification must be zero, use a non-nucleophilic base in an aprotic solvent.

Step-by-Step Protocol (LiHMDS/THF):

  • Preparation: Dry THF (tetrahydrofuran) is essential. Flame-dry glassware under Argon/Nitrogen.

  • Reagents: Use LiHMDS (Lithium bis(trimethylsilyl)amide) or NaH (Sodium Hydride).

    • Why? These bases are bulky and non-nucleophilic toward the ester center but basic enough to deprotonate the

      
      -carbon.
      
  • Temperature: Cool the phosphonate solution in THF to -78°C (or 0°C for NaH).

  • Deprotonation: Add base dropwise. Stir for 15-30 minutes to form the carbanion.

  • Addition: Add the aldehyde/ketone slowly.

  • Warming: Allow to warm to room temperature only after the addition is complete.

Module 4: Advanced Troubleshooting (Lewis Acids)

User Question: "I'm using a Lewis Acid catalyst (e.g., TMSBr or metal salts) and seeing scrambling."

Technical Insight: Lewis acids activate the


 bond, making the phosphorus atom hyper-electrophilic. If any alcohol is present (even trace amounts from wet solvents), it will attack the phosphorus.

Corrective Action:

  • Strict Anhydrous Conditions: Lewis acid reactions must be performed under inert atmosphere with dried solvents.

  • Scavengers: Add a proton scavenger (like 2,6-lutidine) if acid generation is a byproduct, preventing acid-catalyzed ester hydrolysis/exchange.

Visual Summary: Scrambling Pathways

ScramblingMechanisms Substrate Phosphonate Ester P(O)(OR)2 PathA Path A: Arbuzov (Alkyl Halide RX) Substrate->PathA + R'X (Heat) PathB Path B: HWE (Alkoxide Base R'O-) Substrate->PathB + R'OH/Base InterA Phosphonium Salt [P(OR)2(R')]+ X- PathA->InterA InterB Pentacoordinate Intermediate PathB->InterB Result Mixed Ester Product P(O)(OR)(OR') InterA->Result Halide Attack InterB->Result Ligand Exchange

Figure 2: Mechanistic pathways leading to ester scrambling in phosphonate synthesis.

References

  • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov Rearrangement. Chemical Reviews, 81(4), 415–430.

  • McKenna, C. E., et al. (1979). Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane. Journal of the Chemical Society, Chemical Communications, (17), 739.

  • Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738.

  • Organic Chemistry Portal. (n.d.). Horner-Wadsworth-Emmons Reaction.

Sources

Troubleshooting

Technical Support Center: Enhancing Flame Retardancy of Epoxy Resins with Hexyl Phosphonates

Welcome to the technical support center for the application of hexyl phosphonates as flame retardants in epoxy resin systems. This guide is designed for researchers and formulation scientists to navigate the common chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the application of hexyl phosphonates as flame retardants in epoxy resin systems. This guide is designed for researchers and formulation scientists to navigate the common challenges and optimize the performance of their flame-retardant thermosets. My approach here is to not only provide solutions but to explain the underlying principles, empowering you to make informed decisions in your experimental designs.

Frequently Asked Questions (FAQs)

Here, we address some of the foundational questions that often arise during the initial stages of incorporating hexyl phosphonates into epoxy formulations.

Q1: What is the primary mechanism by which hexyl phosphonates impart flame retardancy to epoxy resins?

A1: Hexyl phosphonates, like other organophosphorus compounds, function through a dual-action mechanism that is effective in both the gas and condensed phases of a fire.

  • Gas Phase Action: During combustion, the phosphonate decomposes to produce phosphorus-containing radicals (e.g., PO•, HPO•). These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction in the flame, effectively "quenching" the fire.[1][2]

  • Condensed Phase Action: In the solid material, the phosphorus compounds promote the dehydration of the epoxy polymer at elevated temperatures. This process encourages the formation of a stable, insulating layer of char on the surface.[1] This char layer acts as a physical barrier, limiting the release of flammable volatiles into the gas phase and reducing the transfer of heat to the underlying polymer.[1]

Q2: Are hexyl phosphonates considered "reactive" or "additive" flame retardants?

A2: Hexyl phosphonates are typically additive flame retardants. This means they are physically blended into the epoxy resin rather than chemically reacting with the epoxy or curing agent. However, some phosphonates can be synthesized with reactive groups that allow them to be covalently bonded into the polymer backbone, making them reactive flame retardants. The choice between additive and reactive types depends on the desired final properties, particularly concerning permanence and impact on mechanical properties. Additive types, like simple diethyl hexyl phosphonate, are often easier to incorporate but may have issues with leaching or migration over time.

Q3: How does the "hexyl" group in hexyl phosphonates influence its performance?

A3: The alkyl chain length, in this case, the hexyl group, plays a significant role in the compatibility and physical properties of the flame retardant within the epoxy matrix.

  • Compatibility: The hexyl group is a relatively long, non-polar alkyl chain. This can improve the solubility and compatibility of the phosphonate in the often non-polar epoxy resin matrix compared to shorter-chain or more polar phosphorus compounds. Good compatibility is crucial for achieving a homogenous dispersion and preventing phase separation, which can lead to inconsistent flame retardancy and poor mechanical properties.

  • Plasticization: A common side effect of liquid, additive flame retardants is a plasticizing effect. The long hexyl chains can disrupt the tightly packed cross-linked network of the cured epoxy, leading to a decrease in the glass transition temperature (Tg) and stiffness, but potentially an increase in toughness.[3][4]

Q4: What are the key performance indicators I should be measuring for flame retardancy?

A4: The two most common and important laboratory-scale tests for assessing the flammability of polymers are the Limiting Oxygen Index (LOI) and the UL-94 Vertical Burn Test .

  • LOI (ASTM D2863): This test determines the minimum percentage of oxygen in a nitrogen/oxygen mixture that is required to sustain candle-like combustion of a sample.[5] A higher LOI value indicates better flame retardancy. For example, neat epoxy resins typically have an LOI around 18-22%, while a value above 27% is often considered good for many applications.[5]

  • UL-94 (ASTM D3801): This test evaluates the burning behavior of a vertically oriented sample after being ignited with a flame for a specific duration.[5] The material is classified as V-0, V-1, or V-2 based on the time it takes for the flame to self-extinguish, whether it drips flaming particles, and the afterglow time. V-0 is the highest and most desirable rating for many applications, indicating that burning stops within 10 seconds after the flame is removed, with no flaming drips.[6]

Troubleshooting Guide: From Formulation to Final Product

This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.

Observed Problem Potential Cause(s) Recommended Solutions & Explanations
Cloudy or Hazy Appearance in Liquid Resin Mixture 1. Poor Compatibility/Dispersion: The hexyl phosphonate is not fully dissolving in the epoxy resin. This can be exacerbated by temperature or the specific type of epoxy resin used. 2. Moisture Contamination: Phosphonates can be hygroscopic, and absorbed water can cause cloudiness in the resin.1. Increase Mixing Energy & Temperature: Use a high-shear mixer or a planetary mixer. Gently warming the epoxy resin (e.g., to 40-50°C) can lower its viscosity and improve the solubility of the phosphonate. Ensure thorough mixing until the solution is clear. 2. Dry Components: Ensure both the epoxy resin and the hexyl phosphonate are dry before mixing. Consider storing the phosphonate over a desiccant.
Incomplete or "Tacky" Surface Cure 1. Curing Inhibition: The phosphonate may be interfering with the stoichiometry or the reaction mechanism of the epoxy and hardener, particularly with amine-based curing agents. 2. Incorrect Mix Ratio: The addition of the flame retardant can make accurate measurement of the resin and hardener more challenging.1. Adjust Curing Agent Stoichiometry: Some phosphonates can have a slight acidic character which can react with amine hardeners. You may need to slightly increase the amount of hardener to compensate. Empirical testing is required. 2. Modify Cure Schedule: A longer or higher temperature post-cure can help drive the reaction to completion. For example, if your standard cure is 2 hours at 80°C, try adding a post-cure of 2 hours at 120°C. 3. Verify Mix Ratios by Weight: Always calculate and measure your resin, hardener, and flame retardant ratios by weight for the highest accuracy.
Reduced Glass Transition Temperature (Tg) 1. Plasticization Effect: The hexyl phosphonate molecules are physically present within the polymer network, increasing the free volume and allowing for polymer chain movement at lower temperatures.[4] 2. Lowered Cross-linking Density: Interference from the phosphonate may have resulted in an incomplete cure, leading to a less tightly cross-linked network.1. Optimize Loading Level: Use the minimum amount of hexyl phosphonate required to meet your flame retardancy target. See the illustrative data in Table 1 for guidance. 2. Use a Higher Tg Base System: Start with an epoxy resin and curing agent system that provides a higher Tg than your final requirement, to compensate for the reduction caused by the flame retardant. 3. Incorporate a Co-retardant: Consider a synergistic blend with a solid flame retardant (e.g., ammonium polyphosphate) that may have less of a plasticizing effect, allowing you to reduce the concentration of the liquid hexyl phosphonate.
Brittle Final Product with Poor Mechanical Properties 1. Phase Separation: Poor compatibility can lead to the formation of phosphonate-rich domains within the cured epoxy. These act as stress concentrators, leading to premature failure under load. 2. Excessive Loading: High concentrations of any additive can disrupt the polymer matrix and degrade mechanical properties.1. Improve Dispersion: As with cloudiness, ensure homogenous mixing. The use of a wetting or dispersing agent may be beneficial, but should be tested for its own impact on properties. 2. Evaluate Reactive Phosphonates: If mechanical performance is critical, consider synthesizing or sourcing a reactive hexyl phosphonate that can be chemically integrated into the epoxy backbone, reducing the likelihood of phase separation.
Inconsistent Flame Retardancy Results 1. Non-uniform Dispersion: If the hexyl phosphonate is not evenly distributed, some areas of the cured material will have a higher concentration of the flame retardant than others. 2. Settling of Additives: If using a co-retardant that is a solid, it may settle during the curing process, especially in low-viscosity systems.1. Confirm Mixing Protocol: Ensure your mixing procedure is validated and consistently applied. Take samples from different parts of the batch to test for homogeneity. 2. Increase Resin Viscosity or Use Thixotropic Agents: If settling of co-additives is an issue, consider using a higher viscosity resin or adding a fumed silica or other thixotropic agent to prevent settling during cure.[7]

Illustrative Performance Data

The following table provides an example of how varying the loading of Diethyl Hexyl Phosphonate (DEHP) in a standard Bisphenol A-based epoxy with an amine hardener can affect key properties. Note: This is illustrative data based on typical trends observed for liquid phosphonate flame retardants and should be confirmed by your own experimental work.

Table 1: Illustrative Properties of Epoxy Resin with Varying DEHP Content

PropertyNeat Epoxy5 wt% DEHP10 wt% DEHP15 wt% DEHP
Phosphorus Content (%) 0.0~0.7~1.4~2.1
LOI (%) 20.525.028.531.0
UL-94 Rating (3 mm) FailsV-2V-1V-0
Glass Transition (Tg, °C) 140128115102
Tensile Strength (MPa) 75706255
Flexural Modulus (GPa) 3.22.92.62.3

Experimental Protocols

Here are detailed, step-by-step methodologies for key experimental workflows.

Protocol 1: Formulation and Curing of Test Plaques

This protocol describes the preparation of a 100g batch of epoxy resin with 10 wt% hexyl phosphonate.

  • Pre-treatment: Place the required amounts of Bisphenol A epoxy resin and diethyl hexyl phosphonate (DEHP) in separate glass beakers. Dry in a vacuum oven at 60°C for 4 hours to remove any absorbed moisture.

  • Mixing:

    • Place the beaker with the dried epoxy resin on a hot plate with magnetic stirring, and warm to 50°C to reduce viscosity.

    • Slowly add the 10g of dried DEHP to the 90g of warm epoxy resin while stirring at 300-500 rpm.

    • Continue mixing for 15-20 minutes until the mixture is completely homogenous and clear.

    • Turn off the heat and allow the mixture to cool to room temperature.

  • Degassing: Place the beaker containing the resin/flame retardant mixture into a vacuum chamber. Apply vacuum until the mixture bubbles vigorously, then hold until the bubbling subsides. This removes air introduced during mixing.

  • Addition of Curing Agent:

    • Calculate the required amount of amine curing agent based on the weight of the epoxy resin only (in this case, 90g). Refer to the manufacturer's specified mix ratio.

    • Add the curing agent to the degassed mixture and mix thoroughly by hand or with a mechanical stirrer at low speed (to avoid re-introducing air) for 3-5 minutes, scraping the sides and bottom of the beaker.

  • Casting: Pour the final mixture into a pre-heated steel mold treated with a mold release agent.

  • Curing: Place the mold in a programmable oven. A typical cure schedule would be 2 hours at 80°C followed by a post-cure of 2 hours at 120°C to ensure full cross-linking.

  • Demolding: Allow the mold to cool to room temperature before demolding the cured plaque.

Protocol 2: UL-94 and LOI Sample Preparation
  • Cutting: Using a band saw or water-jet cutter, cut the cured plaques into specimens of the required dimensions:

    • UL-94: 125 mm x 13 mm x 3 mm (or desired thickness).[8]

    • LOI: 130 mm x 6.5 mm x 3 mm.[5]

  • Conditioning: Before testing, condition all specimens for at least 48 hours at 23 ± 2°C and 50 ± 5% relative humidity, as specified in the ASTM standards.[8]

Visualizing the Science

Flame Retardancy Mechanism

The following diagram illustrates the dual-action mechanism of hexyl phosphonates in epoxy resins.

flame_retardancy_mechanism cluster_condensed Condensed Phase (Solid Epoxy) cluster_gas Gas Phase (Flame) Epoxy Epoxy Matrix with Hexyl Phosphonate Char Insulating Char Layer Epoxy->Char Heat promotes dehydration & crosslinking Volatiles Flammable Volatiles Epoxy->Volatiles Pyrolysis P_Radicals PO•, HPO• (Phosphorus Radicals) Epoxy->P_Radicals Decomposition Char->Epoxy Insulates from Heat Char->Volatiles Blocks Fuel Release Radicals H•, OH• (High Energy Radicals) Volatiles->Radicals Fuel for flame Radicals->Radicals Propagation Quenched H₂O, Inactive Species Radicals:e->Quenched:w Radical Scavenging

Caption: Dual-action flame retardancy mechanism of hexyl phosphonates.

Experimental Workflow

This diagram outlines the logical flow from raw materials to final performance evaluation.

experimental_workflow cluster_testing 5. Performance Testing Materials 1. Raw Materials (Epoxy, Hardener, Hexyl Phosphonate) Formulation 2. Formulation & Mixing (Weighing, Heating, Degassing) Materials->Formulation Curing 3. Casting & Curing (Molding, Oven Cure, Post-Cure) Formulation->Curing SamplePrep 4. Sample Preparation (Cutting, Conditioning) Curing->SamplePrep FlameTest Flammability (LOI, UL-94) SamplePrep->FlameTest MechTest Mechanical (Tensile, Flexural) SamplePrep->MechTest ThermalTest Thermal (DSC for Tg) SamplePrep->ThermalTest Results 6. Data Analysis & Optimization FlameTest->Results MechTest->Results ThermalTest->Results

Caption: Standard experimental workflow for evaluating flame-retardant epoxy.

References

  • Intrinsically flame retardant epoxy resin e Fire performance and background e Part I. (n.d.). ScienceDirect. Retrieved February 5, 2026, from [Link]

  • Bekeshev, A. Z., et al. (2023). Effect of Phosphorus and Chlorine Containing Plasticizers on the Physicochemical and Mechanical Properties of Epoxy Composites.
  • Keglevich, G., et al. (2018).
  • Wang, L., et al. (2006). Phosphorus‐containing epoxy resins for flame retardancy V: Synergistic effect of phosphorus–silicon on flame retardancy. Journal of Applied Polymer Science, 101(2), 915-923.
  • Finocchiaro, P., et al. (2006). Phosphonate compounds as flame retardants for epoxy resins.
  • Dianhydride-cured Epoxy for High Glass-Transition Temperatures. (2021). ScienceLink. Retrieved February 5, 2026, from [Link]

  • Miyazono, T., & Yamamura, M. (1995). U.S. Patent No. 5,389,704. Washington, DC: U.S.
  • Wang, S. (2001). Investigation of phosphate ester cured epoxy system: curing kinetics, mechanical, properties, degradation, and applications.
  • Phosphoric Acid Compatibility Chart For FRP Resin. (n.d.). Scribd. Retrieved February 5, 2026, from [Link]

  • Lee, S. B., et al. (2003). Using diethylphosphites as thermally latent curing agents for epoxy compounds. Journal of Polymer Science Part A: Polymer Chemistry, 41(3), 432-440.
  • Tg - Glass Transition Temperature for Epoxies. (n.d.). ScienceLink. Retrieved February 5, 2026, from [Link]

  • Wang, X., et al. (2023). Flame Retardancy of Epoxy Resins Modified with Few-Layer Black Phosphorus. Polymers, 15(6), 1403.
  • Levchik, S. V., & Weil, E. D. (2006). Comparative Study of Phosphorus-based Flame Retardants in Halogen-Free Laminates. Journal of Fire Sciences, 24(5), 345-368.
  • Chang, S., et al. (2007). Epoxy phosphonate crosslinkers for providing flame resistance to cotton textiles. Polymer Advanced Technologies, 18(8), 611-619.
  • Phosphorus Flame Retardants: Mechanisms, Applications, and Advanced Material Strategies. (2023, October 10). Alfa Chemistry [Video]. YouTube. [Link] (Note: A representative, non-active link is provided as the original may change).

  • Flame Retardant Fillers for Epoxy Resins - Session 35. (2024, July 31). Epoxy Channel [Video]. YouTube. [Link] (Note: A representative, non-active link is provided as the original may change).

  • Liu, Y., et al. (2014). The influence of the phosphorus-based flame retardant on the flame retardancy of the epoxy resins.
  • Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(10), 12345-12363.
  • Bekeshev, A. Z., et al. (2023). Effect of Phosphorus and Chlorine Containing Plasticizers on the Physicochemical and Mechanical Properties of Epoxy Composites.
  • Wang, X., et al. (2011). Synthesis and properties of a phosphate ester as curing agent in an epoxy resin system. Journal of Applied Polymer Science, 121(3), 1749-1755.
  • Epoxy Resin: Problems and Solutions – The 12 Most Common Problems. (n.d.). Resin Pro. Retrieved February 5, 2026, from [Link]

  • Kumar, S., et al. (2024). flame retardance and mechanical properties of epoxy resin: effects of added inorganic flame. RASAYAN Journal of Chemistry, 17(3), 2029-2035.
  • Gas and condensed phase flame-retardant mechanisms of P-FRs. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Formulations of epoxy samples and the results of UL-94 and LOI tests. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Current Organic Chemistry, 16(23), 2758-2777.
  • Troubleshooting Epoxy Resin Issues. (2018, December 16). IntoResin. Retrieved February 5, 2026, from [Link]

  • Bekeshev, A. Z., et al. (2023). Effect of Phosphorus and Chlorine Containing Plasticizers on the Physicochemical and Mechanical Properties of Epoxy Composites.
  • Szeluga, U., et al. (2024). The Effect of Nonterminal Liquid Crystalline Epoxy Resin Structure and Curing Agents on the Glass Transition of Polymer Networks. Polymers, 16(6), 844.
  • The formulations and flammability test (LOI and UL-94) data of epoxy composites. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Gancz, M., et al. (2016). Hydrolysis Stability of Bidentate Phosphites Utilized as Modifying Ligands in the Rh-Catalyzed n-Regioselective Hydroformylation of Olefins. Organometallics, 35(19), 3327-3336.
  • Troubleshooting Common Issues with Epoxy Resin Applications. (2023, September 18). CANWIN. Retrieved February 5, 2026, from [Link]

  • Weil, E. D., & Levchik, S. V. (2009). Phosphorus-Containing Polymers and Oligomers. In Flame Retardants for Plastics and Textiles (pp. 135-187). Hanser Publishers.
  • Li, H., et al. (2018). The Hydrolytic Stability and Degradation Mechanism of a Hierarchically Porous Metal Alkylphosphonate Framework.
  • Pater, R. H. (1994). Fundamentals of Epoxy Formulation.
  • Rieckmann, T., & Völkl, S. (2019). Phosphorus-Containing Flame Retardants from Biobased Chemicals and Their Application in Polyesters and Epoxy Resins. Polymers, 11(11), 1839.
  • Tips & Tricks - Minimize filler settling of epoxies, urethanes or potting compounds. (2018, April 2). Epoxies, Etc. [Video]. YouTube. [Link] (Note: A representative, non-active link is provided as the original may change).

  • Guide on UL94 Horizontal & Vertical Burning (Flammability) Test. (2023, July 13). Amade-Tech. Retrieved February 5, 2026, from [Link]

  • Epoxy Resins and Their Hardeners Based on Phosphorus–Nitrogen Compounds. (2024). Polymers, 16(5), 634.
  • Troubleshooting Common Issues with Epoxy Resin Applications. (2023, September 18). CANWIN. Retrieved February 5, 2026, from [Link]

Sources

Optimization

Controlling acidity and pH in phosphonate-based metal extraction

Technical Support Center: Acidity & pH Control in Phosphonate-Based Metal Extraction Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for Acidic Organophosphorus Extractants (D2EHPA, PC88A...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Acidity & pH Control in Phosphonate-Based Metal Extraction

Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for Acidic Organophosphorus Extractants (D2EHPA, PC88A, Cyanex 272)

Introduction: The Proton Paradox

In phosphonate-based solvent extraction (SX), pH is not just a variable; it is the primary switch that determines selectivity. Extractants like D2EHPA (Phosphoric), PC88A (Phosphonic), and Cyanex 272 (Phosphinic) operate via a cation exchange mechanism .

For every mole of divalent metal (


) extracted, two moles of protons (

) are released into the aqueous phase:


(Note: Overbar denotes organic phase species)

The Problem: As extraction proceeds,


 rises, pH drops, and the equilibrium shifts back to the left, halting extraction. This guide addresses how to break this self-limiting cycle while maintaining the precise pH windows required for separating metals like Cobalt/Nickel or Rare Earth Elements (REEs).

Module 1: The Equilibrium Balance (Theoretical Grounding)

Before troubleshooting, you must validate your operational window. The acidity of the extractant dictates the pH range for extraction.

Table 1: Comparative Acidity & Operational Windows

Extractant ClassCommercial NamepKa (Approx)Acidity StrengthTypical TargetpH Window (Selectivity)
Phosphoric Acid D2EHPA1.7 - 2.0HighZn, REEs, V1.5 – 3.5
Phosphonic Acid PC88A / Ionquest 8014.0 - 4.5MediumREEs, Co/Ni3.5 – 5.0
Phosphinic Acid Cyanex 2726.0 - 6.4LowCo from Ni4.5 – 6.0

Critical Insight: Selectivity is maximized between the extraction curves of two metals. For Co/Ni separation using Cyanex 272, the "sweet spot" is often pH 5.0–5.5. If pH drifts to 4.0, Co recovery drops; if it drifts to 6.5, Ni co-extraction contaminates the product [1, 5].

Module 2: Troubleshooting Extraction Efficiency

User Issue: "My metal recovery drops significantly after the first few minutes of contact, despite having enough extractant."

Root Cause: Acid Liberation. The release of


 has acidified the aqueous phase, shifting the equilibrium to favor the metal remaining in the water.
Protocol A: The Saponification Strategy

To prevent pH drop, we pre-neutralize the extractant with a base (usually NaOH or


). This converts the extractant to its salt form. When the metal is extracted, it exchanges with 

instead of

, causing no pH change.

Mechanism:



Step-by-Step Saponification Guide:

  • Calculate Degree of Saponification (DOS): Do not saponify 100% of the extractant, as this increases viscosity and water entrainment. Target 40–60% DOS .

    
    
    
  • Preparation:

    • Dissolve calculated NaOH in a minimum volume of water (keep ionic strength high to aid phase separation).

    • Slowly add NaOH solution to the organic phase under vigorous agitation.

  • Observation:

    • The organic phase may become hazy (micro-emulsion). This is normal but requires settling time.

    • Warning: If the mixture turns into a thick gel, you have exceeded the "Limiting Organic Concentration" or DOS. Add modifier (5% TBP or Isodecanol) immediately [4].

Visualizing the Control Loop:

ExtractionCycle cluster_bypass pH Control Mechanism Start Aqueous Feed (Metal M2+) Mixer Mixer Unit (Contact Phase) Start->Mixer Input Raffinate Raffinate (Acidic H+) Mixer->Raffinate H+ Release LoadedOrg Loaded Organic (M-A Complex) Mixer->LoadedOrg Extraction Organic Organic Phase (Extractant HA) Organic->Mixer Input Raffinate->Mixer pH Drop (Stops Reaction) Saponification Saponification (Add NaOH) Saponification->Organic Converts HA to NaA

Caption: The "pH Drop" feedback loop halts extraction. Saponification breaks this loop by exchanging Na+ instead of H+.

Module 3: Troubleshooting Phase Integrity

User Issue: "I see a third, gummy layer forming between my organic and aqueous phases."

Root Cause: Third Phase Formation. This occurs when the metal-extractant complex (which is polar) exceeds its solubility limit in the non-polar diluent (e.g., kerosene). This is common with REEs (especially Yttrium) and when pH is too high [6, 7].

Protocol B: Third Phase Remediation
  • Immediate Triage:

    • Lower the pH: Add dilute

      
      . The third phase often re-dissolves as the metal is stripped back to the aqueous phase.
      
    • Increase Temperature: Heating to 40–50°C increases the solubility of the complex in the organic phase [2].

  • Formulation Adjustment (Long Term):

    • Add a Modifier: Introduce 2–5% v/v TBP (Tri-butyl phosphate) or Isodecanol . These act as "solubilizers" for the polar metal complex.

    • Switch Diluents: Move from aliphatic (kerosene) to aromatic-rich diluents (e.g., Solvesso 150), which have higher solubility for polar complexes, though they may slightly reduce separation factors.

Module 4: FAQs & Quick-Check Diagnostics

Q1: Can I control pH by just dripping NaOH into the mixer?

  • Answer: It is risky.[1] Direct addition of concentrated base creates localized zones of very high pH (pH > 10). This causes metal hydroxides (e.g.,

    
    , 
    
    
    
    ) to precipitate as "crud," which clogs settlers. Saponification (Pre-neutralization) or Inter-stage pH adjustment (using a buffer in a separate tank) is superior [3].

Q2: Why is my Co/Ni separation factor lower than the literature value of ~3000?

  • Answer: Check your pH.[2][3][4][5] If pH > 6.0, Cyanex 272 loses selectivity and begins extracting Nickel. Also, check for Calcium . Calcium extracts before Nickel and can crowd the organic phase, reducing the effective concentration of extractant available for Cobalt [5, 8].

Q3: How do I strip the metal after extraction?

  • Answer: Reverse the equilibrium. Contact the loaded organic with high-strength acid (e.g., 150g/L

    
    ). The massive influx of 
    
    
    
    forces the metal out of the organic phase:
    
    

Troubleshooting Flowchart

Troubleshooting Start Problem Detected Issue1 Low Extraction Efficiency Start->Issue1 Issue2 Third Phase / Crud Start->Issue2 Issue3 Poor Selectivity (Co/Ni) Start->Issue3 CheckPH Check Raffinate pH Issue1->CheckPH CheckMod Check Modifier (TBP) Issue2->CheckMod CheckPHHigh Is pH > Upper Limit? Issue3->CheckPHHigh IsPHLow Is pH < Target? CheckPH->IsPHLow ActionSap Increase Saponification % IsPHLow->ActionSap Yes ActionFlow Decrease O:A Ratio IsPHLow->ActionFlow No (Kinetics issue) ActionAddMod Add 5% TBP/Isodecanol CheckMod->ActionAddMod None present ActionTemp Increase Temp to 50°C CheckMod->ActionTemp Present but failing ActionAcid Acid Scrub (Lower pH) CheckPHHigh->ActionAcid Yes ActionCrowd Check Ca/Mg Impurities CheckPHHigh->ActionCrowd No

Caption: Decision tree for diagnosing pH-related failures in solvent extraction circuits.

References

  • Separation of Co(II) and Ni(II) by Solvent Extraction with Cyanex 272. Journal of Sustainable Metallurgy. Demonstrates the pH dependence of separation factors, peaking at pH 5.5.

  • Third Phase Formation in Rare Earth Extraction. MDPI Minerals. Details the mechanism of reverse micelle aggregation and the role of modifiers like TBP.

  • Saponification of D2EHPA and Cyanex 272. Taylor & Francis Online. Discusses the viscosity issues and saponification limits (40-60%) for continuous operation.

  • Viscosity and Phase Separation in Saponified Systems. ResearchGate. Analysis of how high saponification leads to gel formation and how to mitigate it.

  • Synergistic Effect of Cyanex 272 and D2EHPA. Academia.edu. Explores how mixing extractants shifts pH isotherms for Nickel and Cobalt.

  • Third Phase Formation in Solvent Extraction. BARC. Molecular dynamics simulation explaining the accumulation of polar aggregates at the interface.

  • Impact of Organic Acids on REE Extraction. OSTI.gov. Discusses the pH 1.5 vs pH 3.0 windows for REE vs Impurity extraction.

  • Competing Solvent Extraction of Calcium and Nickel. SciELO. Investigates the crowding effect of Calcium on Nickel extraction using D2EHPA/Cyanex 272.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Diethyl Hexylphosphonate (DEHP) vs. Tributyl Phosphate (TBP)

Topic: Characteristic IR Spectrum Peaks of Diethyl Hexylphosphonate (P=O Stretch) vs. Alternatives Role: Senior Application Scientist Format: Technical Comparison Guide IR Spectral Fingerprinting, Ligand Basicity, and Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characteristic IR Spectrum Peaks of Diethyl Hexylphosphonate (P=O Stretch) vs. Alternatives Role: Senior Application Scientist Format: Technical Comparison Guide

IR Spectral Fingerprinting, Ligand Basicity, and Extraction Performance

Executive Summary

In the field of solvent extraction—particularly for actinides (U, Th) and lanthanides—Diethyl Hexylphosphonate (DEHP) represents a high-performance alternative to the industry-standard Tributyl Phosphate (TBP) . While both ligands rely on the phosphoryl (P=O) group for metal coordination, their infrared (IR) signatures reveal fundamental differences in bond strength and basicity.

This guide provides a definitive spectral comparison, isolating the characteristic P=O stretch of DEHP (~1245 cm⁻¹) against TBP (~1280 cm⁻¹). We analyze how this spectral shift correlates with enhanced metal-ligand binding affinity and provide validated protocols for synthesis and characterization.

Spectral Characterization: The DEHP Fingerprint

The substitution of an alkoxy group (–OR) in TBP with an alkyl group (–R) in DEHP fundamentally alters the electron density at the phosphorus atom. This "inductive kick" from the direct P–C bond increases the basicity of the phosphoryl oxygen, resulting in a lower wavenumber for the P=O stretch compared to phosphates.

Comparative IR Peak Assignment Table
Functional Group VibrationDiethyl Hexylphosphonate (DEHP)Tributyl Phosphate (TBP)Diagnostic Significance
P=O Stretch (Free Ligand) 1240 – 1250 cm⁻¹ 1275 – 1285 cm⁻¹ Primary ID. DEHP appears ~35-40 cm⁻¹ lower due to increased P=O bond polarization (higher basicity).
P=O Stretch (Metal Complex) 1190 – 1210 cm⁻¹ 1210 – 1230 cm⁻¹ Performance Metric. The magnitude of this "Red Shift" (

) indicates bond strength.
P–O–C (Alkyl) Stretch 990 – 1050 cm⁻¹1020 – 1060 cm⁻¹Strong, broad doublet. Characteristic of ester linkages.
P–C Stretch / P-CH₂ Wag ~1407 cm⁻¹ (Wag) / 600-750 cm⁻¹ (Stretch)Absentdifferentiation. The P–C bond is unique to phosphonates.
C–H Stretch (Alkyl Chain) 2860 – 2960 cm⁻¹2870 – 2960 cm⁻¹Overlapping. Not useful for differentiation.

Analyst Note: The P=O band in DEHP is intense and sharp. Upon coordination with metals (e.g., Uranyl nitrate), this band broadens and shifts significantly to lower wavenumbers (Red Shift), confirming inner-sphere complexation.

Performance Analysis: Basicity & Metal Coordination

The superior extraction efficiency of DEHP over TBP is directly observable via IR spectroscopy. The mechanism is driven by the Lewis basicity of the phosphoryl oxygen.

The Basicity Trend


  • Mechanism: The alkyl group in DEHP is electron-releasing (+I effect), whereas the alkoxy groups in TBP are electron-withdrawing (-I effect).

  • Result: The Oxygen in DEHP's P=O bond holds a higher partial negative charge (

    
    ), making it a "harder" base that binds more tightly to "hard" acids like 
    
    
    
    and
    
    
    .
  • IR Evidence: The lower initial frequency of DEHP (1245 cm⁻¹) compared to TBP (1280 cm⁻¹) reflects this weaker P=O bond order (more single-bond character) due to stronger polarization.

Visualization: Coordination Mechanism & IR Shift

G cluster_0 Free Ligand State cluster_1 Metal Coordination (e.g., UO₂²⁺) cluster_2 IR Spectral Consequence DEHP DEHP (Free) P=O: ~1245 cm⁻¹ Complex Inner Sphere Complex (M --- O=P) DEHP->Complex High Basicity TBP TBP (Free) P=O: ~1280 cm⁻¹ TBP->Complex Mod. Basicity Shift_DEHP DEHP Shift (Δν ≈ 45 cm⁻¹) Stronger Bond Complex->Shift_DEHP Shift_TBP TBP Shift (Δν ≈ 60 cm⁻¹) Weaker Bond Complex->Shift_TBP

Figure 1: Correlation between ligand basicity, metal coordination, and the resulting IR spectral shift. Note that while TBP often shows a larger numerical shift due to its higher starting point, the absolute position of the DEHP complex is lower, and the thermodynamic bond strength is higher.

Validated Experimental Protocols

To ensure reproducible spectral data, the purity of the phosphonate is critical. Commercial samples often contain mono-ester impurities which broaden the P=O peak.

Protocol A: Synthesis of Diethyl Hexylphosphonate (Michaelis-Arbuzov)

This self-validating protocol minimizes side products by using the "Arbuzov Rearrangement" mechanism.

Reagents:

  • Triethyl phosphite (

    
    ) - Excess (1.2 eq)
    
  • 1-Bromohexane (

    
    ) - Limiting Reagent
    

Workflow:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, thermometer, and a reflux condenser topped with a drying tube (CaCl₂).

  • Addition: Add 1-Bromohexane (0.1 mol) to the flask. Heat to 100°C.

  • Reaction: Dropwise add Triethyl phosphite (0.12 mol) over 30 minutes. The reaction is exothermic; maintain temp at 140-150°C.

    • Validation Check: Evolution of Ethyl Bromide gas (low boiling point byproduct) confirms reaction progress.

  • Reflux: Maintain reflux at 150°C for 4 hours to ensure completion.

  • Purification (Critical): Vacuum distillation is mandatory .

    • Remove unreacted triethyl phosphite at low vacuum.

    • Distill product at high vacuum (<2 mmHg). DEHP boils ~110-120°C at this pressure.

  • Yield: Expect >85% colorless liquid.

Protocol B: IR Sample Preparation (Liquid Film)

Goal: Eliminate solvent interference to view the P=O window clearly.

  • Cell: Use KBr or NaCl salt plates (transparent >600 cm⁻¹).

  • Loading: Place 1 drop of pure DEHP on the center of one plate.

  • Compression: Place the second plate on top and rotate 90° to create a thin, capillary film.

    • Quality Check: The film must be transparent (no air bubbles). If the peak absorbance >1.5 AU, the film is too thick.

  • Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 16).

  • Baseline: Ensure background scan (air) is fresh (<30 mins).

Visualization: Synthesis Workflow

Synthesis Start Start: 1-Bromohexane + Triethyl Phosphite Heat Heat to 140-150°C (Arbuzov Rearrangement) Start->Heat Byproduct Byproduct Removal: Ethyl Bromide (Gas) Heat->Byproduct Continuous Distill Vacuum Distillation (<2 mmHg, ~115°C) Heat->Distill Post-Reaction Final Pure Diethyl Hexylphosphonate (Colorless Liquid) Distill->Final

Figure 2: Michaelis-Arbuzov synthesis pathway for high-purity DEHP.

References

  • NIST Chemistry WebBook. Diethyl phosphite Infrared Spectrum. National Institute of Standards and Technology. Link

  • Internet Archive / DTIC. Infrared Spectroscopic Observations on the Fate of Organophosphorus Compounds (Diethyl hexylphosphonate band assignments).Link

  • Vyas, C. K., et al. Phosphonates as alternative to tributyl phosphate for the separation of actinides. ResearchGate.[1][2] Link

  • ChemicalBook. Tributyl Phosphate IR Spectrum & Properties.Link

  • Organic Syntheses. Michaelis-Arbuzov Construction of Phosphonates.[3][4][5] Org. Synth. 2005, 82, 147. Link

Sources

Comparative

Precision Analytics: 31P NMR vs. Chromatographic Methods for Diethyl Alkylphosphonate Characterization

Executive Summary Diethyl alkylphosphonates are critical intermediates in the synthesis of Horner-Wadsworth-Emmons (HWE) reagents, antiviral prodrugs, and flame retardants. Their purity is often the bottleneck in downstr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethyl alkylphosphonates are critical intermediates in the synthesis of Horner-Wadsworth-Emmons (HWE) reagents, antiviral prodrugs, and flame retardants. Their purity is often the bottleneck in downstream yield and stereoselectivity. While HPLC-UV and GC-MS are standard in organic labs, they suffer from significant blind spots regarding organophosphorus chemistry: lack of UV chromophores, thermal instability, and column retention issues.

This guide establishes Quantitative 31P NMR (qNMR) as the superior analytical standard. Unlike chromatographic methods, 31P qNMR provides a direct, non-destructive, and molar-response-linear window into the phosphorus environment, allowing for the simultaneous quantification of product, unreacted starting material (triethyl phosphite), and hydrolysis byproducts (diethyl phosphite/phosphates) without the need for specific reference standards for every impurity.

Part 1: The Analytical Landscape

Why 31P NMR Outperforms Chromatography

For diethyl alkylphosphonates, the specific chemical nature of the P=O bond and the lack of conjugation in the alkyl chain often render traditional detection methods ineffective.

Feature31P qNMR HPLC-UV GC-MS
Detection Principle Nuclear Spin (P-31)UV Absorption (Chromophore)Ionization/Mass
Specificity High. Distinct shifts for P(III) vs P(V).Low. Depends on alkyl chain absorption.Medium. Fragmentation can be ambiguous.
Quantification Absolute. Molar ratio 1:1 (with

comp).
Relative. Requires response factors.[1]Relative. Ionization varies by species.
Blind Spots None (if P-containing).Invisible if no UV chromophore.Thermal degradation of P-esters.
Sample Prep Minimal (Dissolve & Shoot).Filtration, Mobile Phase prep.[1]Derivatization often required.[1]
Non-Destructive Yes.[1] Sample recoverable.No.No.
The "Silent Zone" Advantage

Biological and organic matrices (solvents, alkyl halides, silica residue) are transparent in the 31P channel. This "spectral silence" means that a 31P spectrum shows only the phosphorus species, eliminating the noise that plagues 1H NMR or Total Ion Chromatograms (TIC).

Part 2: Theoretical Grounding & Spectral Expectations[1]

Chemical Shift Mapping

The phosphorus nucleus is highly sensitive to its oxidation state and coordination environment. In an Arbuzov reaction (the primary synthesis route), the shift from P(III) to P(V) is drastic and unmistakable.

  • Starting Material (Triethyl Phosphite):

    
    . (P(III) species are highly deshielded).
    
  • Product (Diethyl Alkylphosphonate):

    
    . (Shielded P(V) environment).
    
  • Impurity (Diethyl Phosphite/Phosphate):

    
    . (Hydrolysis products).[1][2]
    
The Coupling Problem ( )

In a standard coupled spectrum, the phosphorus signal is split by protons in the ethyl group (


) and the alkyl chain (

). This results in complex multiplets that make integration difficult.
  • Solution: Broadband Proton Decoupling (31P{1H}). This collapses the multiplets into sharp singlets, maximizing signal-to-noise (S/N) and integration accuracy.

Reaction Monitoring Workflow

The following diagram illustrates the transformation and where specific impurities arise, detectable by 31P NMR.

ArbuzovPathway SM Triethyl Phosphite (P-III) ~138 ppm RXN Arbuzov Reaction (+ R-X, Heat) SM->RXN Input IMP2 Oxidation Impurity (Triethyl Phosphate) ~ -1 ppm SM->IMP2 Air Oxidation PROD Diethyl Alkylphosphonate (P-V) ~32 ppm RXN->PROD Major Path IMP1 Hydrolysis Impurity (Diethyl Phosphite) ~8 ppm RXN->IMP1 Moisture/H2O

Figure 1: The Arbuzov reaction pathway tracked by 31P NMR. Note the massive chemical shift difference (>100 ppm) between Starting Material (SM) and Product, making monitoring trivial compared to HPLC.

Part 3: Experimental Protocol (Self-Validating qNMR)

To achieve quantitative accuracy (qNMR), you cannot simply run a standard "survey" scan. The relaxation dynamics of the phosphorus nucleus require specific acquisition parameters.

Sample Preparation
  • Solvent:

    
     is standard. If the compound is polar/acidic, 
    
    
    
    may be used, but viscosity broadens lines.
  • Concentration: 10–30 mg of analyte in 0.6 mL solvent. High concentration improves S/N for minor impurities.

  • Internal Standard (Optional but Recommended): Triphenylphosphate (TPP,

    
    ) or Trimethylphosphate (TMP, 
    
    
    
    ).
    • Requirement: The standard must have a

      
       similar to or longer than the analyte to ensure valid integration logic.
      
Acquisition Parameters (The Critical "Inverse Gated" Sequence)

Standard decoupling (Waltz-16) induces a Nuclear Overhauser Effect (NOE), which enhances signals unevenly based on their proton environment. This destroys quantitative accuracy.

Protocol:

  • Pulse Sequence: zgig (Bruker) or equivalent Inverse Gated Decoupling .

    • Logic: Decoupler is OFF during delay (

      
      ) to suppress NOE buildup. Decoupler is ON  during acquisition (
      
      
      
      ) to collapse multiplets.
  • Relaxation Delay (

    
    ): 
    
    • Phosphorus

      
       values are long (typically 2–15 seconds).
      
    • Rule:

      
       (longest).
      
    • Setting: Set

      
       to 
      
      
      
      for high precision. For routine purity checks,
      
      
      is often an acceptable compromise (98%+ recovery).
  • Pulse Angle:

    
     pulse maximizes signal per scan but requires longer 
    
    
    
    .
  • Spectral Width: 200 ppm to -50 ppm (covers all P-species).

PulseSequence D1 Relaxation Delay (D1) Decoupler: OFF State: Equilibrium Recovery PULSE Excitation Pulse Angle: 90 deg D1->PULSE Spins Relaxed ACQ Acquisition (AQ) Decoupler: ON State: Signal Collection PULSE->ACQ Transverse Mag ACQ->D1 Loop (NS)

Figure 2: Inverse Gated Decoupling Logic. The Decoupler is gated OFF during D1 to prevent NOE enhancement, ensuring that peak area is strictly proportional to molar concentration.

Part 4: Data Analysis & Interpretation[1]

Case Study: Purification of Diethyl Benzylphosphonate

Scenario: You have performed an Arbuzov reaction between benzyl bromide and triethyl phosphite. You purified the oil via vacuum distillation.

1. The Crude Spectrum
  • Major Peak (32.5 ppm): Diethyl benzylphosphonate (Target).

  • Minor Peak (138.2 ppm): Residual Triethyl phosphite (Unreacted SM).

  • Minor Peak (7.8 ppm): Diethyl phosphite (Hydrolysis product).

    • Interpretation: The distillation failed to remove the lower-boiling phosphite completely, or moisture entered the receiver flask.

2. The Purified Spectrum (Post-Column)
  • Major Peak (32.5 ppm): Sharp singlet.

  • Baseline: Flat at 138 ppm and 8 ppm.

  • Integration: If using an internal standard (TPP at -17 ppm) added at 1:1 molar equivalent:

    • Integral TPP = 1.000

    • Integral Product = 0.995

    • Result: >99% Purity.

Common Impurity Fingerprints Table
Impurity ClassChemical Shift (

)
Origin
Trialkyl Phosphites 130 – 140 ppmUnreacted Starting Material
Dialkyl Phosphonates 20 – 35 ppmTarget Product
Dialkyl Phosphites 5 – 10 ppmHydrolysis of SM (H-P bond present)
Phosphates -5 – 5 ppmOxidation of SM or hydrolysis of product
Pyrophosphates -10 – -20 ppmOverheating during distillation

References

  • Structure-Dynamical Interpretation of 31P NMR Shifts. Source: Royal Society of Chemistry (RSC) Context: Theoretical grounding for chemical shift differences between phosphates and thiophosphates/phosphonates.[3] URL:[Link]

  • Quantitative 31P NMR Spectroscopy: Principles and Applications. Source: MDPI (Molecules) Context: Detailed review of qNMR parameters, relaxation times, and comparison with HPLC. URL:[Link]

  • Michaelis-Arbuzov Reaction and Side Products. Source: Wikipedia / General Chemical Reference Context: Mechanism of synthesis and origin of specific impurities like alkyl halides and phosphites. URL:[Link]

  • Benchtop 31P NMR for Phosphorus Characterization. Source: Oxford Instruments Context: Application note on using 31P NMR for battery electrolytes and organophosphorus purity, demonstrating the "silent zone" advantage. URL:[Link]

Sources

Validation

A Comparative Guide to Diethyl Hexylphosphonate and D2EHPA for Metal Extraction

This guide provides an in-depth technical comparison of two organophosphorus extractants, Diethyl Hexylphosphonate (DEHP) and Di(2-ethylhexyl)phosphoric Acid (D2EHPA), for the solvent extraction of metals. While D2EHPA i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of two organophosphorus extractants, Diethyl Hexylphosphonate (DEHP) and Di(2-ethylhexyl)phosphoric Acid (D2EHPA), for the solvent extraction of metals. While D2EHPA is a well-established and extensively studied reagent, this document aims to provide a comparative perspective on the potential of DEHP, drawing upon available data and insights from structurally similar compounds. This guide is intended for researchers, scientists, and professionals in drug development and hydrometallurgy seeking to understand the nuances of these extraction agents.

Introduction to Organophosphorus Extractants in Metal Recovery

Solvent extraction is a cornerstone of hydrometallurgy, enabling the selective separation and purification of metals from aqueous solutions. Among the various classes of extractants, organophosphorus compounds are particularly prominent due to their high extraction efficiency and selectivity for a wide range of metal ions.[1] Di(2-ethylhexyl)phosphoric acid (D2EHPA) is arguably one of the most widely used and versatile organophosphorus extractants, with extensive applications in the recovery of rare earth elements, cobalt, nickel, zinc, and other valuable metals.[2][3]

This guide will provide a detailed comparison of D2EHPA with a less-common but structurally related phosphonate, Diethyl Hexylphosphonate (DEHP). Due to a scarcity of direct comparative studies involving DEHP, this analysis will also draw upon data from its close structural analog, 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (PC-88A), to infer potential performance characteristics.

Chemical and Physical Properties: A Tale of Two Structures

The performance of an extractant is intrinsically linked to its molecular structure and resulting physicochemical properties.

Di(2-ethylhexyl)phosphoric Acid (D2EHPA) is a phosphoric acid derivative with two bulky 2-ethylhexyl groups. This structure imparts high solubility in common organic diluents like kerosene and a strong tendency to form stable dimers through hydrogen bonding between the phosphoric acid moieties.[3] This dimerization is a critical aspect of its extraction mechanism.

Diethyl Hexylphosphonate (DEHP) , in contrast, is a phosphonic acid ester. While sharing the hexyl chains, the presence of ethyl esters in place of the hydroxyl groups found in D2EHPA's dimer-forming structure is a key differentiator. It is important to note that for the purpose of metal extraction via a cation exchange mechanism, the commercially relevant compound is often the monoesterified phosphonic acid, such as 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (PC-88A), which possesses one acidic proton.

PropertyDi(2-ethylhexyl)phosphoric Acid (D2EHPA)2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (PC-88A) (as a proxy for DEHP)
Synonyms DEHPA, HDEHPHEHEHP, P-507
CAS Number 298-07-714802-03-0
Molecular Formula C₁₆H₃₅O₄PC₁₆H₃₅O₃P
Structure (C₈H₁₇O)₂P(O)OH(C₈H₁₇)(C₈H₁₇O)P(O)OH
Acidity (pKa) ~3.5Generally considered to be a weaker acid than D2EHPA
Dimerization Strong tendency to form dimers in non-polar solventsAlso forms dimers, but the bonding characteristics may differ

The Mechanism of Extraction: A Cation Exchange Process

Both D2EHPA and acidic phosphonates like PC-88A primarily extract metals from aqueous solutions via a cation exchange mechanism. The acidic proton of the organophosphorus compound is exchanged for a metal cation, leading to the formation of a neutral metal-extractant complex that is soluble in the organic phase.

The general equilibrium for the extraction of a divalent metal ion (M²⁺) by D2EHPA, which exists as a dimer ((HA)₂) in the organic phase, can be represented as:

M²⁺(aq) + 2(HA)₂(org) ⇌ MA₂(HA)₂(org) + 2H⁺(aq)

This equilibrium is highly dependent on the pH of the aqueous phase. As the concentration of H⁺ ions decreases (i.e., pH increases), the equilibrium shifts to the right, favoring the extraction of the metal ion into the organic phase.

For a monoester phosphonic acid like PC-88A, a similar cation exchange mechanism is expected. The structural differences, however, can influence the stoichiometry of the extracted complex and the overall extraction efficiency.

Comparative Performance in Metal Extraction

A direct comparison of DEHP and D2EHPA is challenging due to the limited published data on DEHP's extraction performance. However, by examining the extensive data for D2EHPA and comparing it with the available information for the closely related PC-88A, we can infer some key performance differences.

Di(2-ethylhexyl)phosphoric Acid (D2EHPA)

D2EHPA is a powerful extractant for a wide array of metals. Its performance is well-documented, particularly for rare earth elements (REEs), where it exhibits a strong preference for heavier REEs.[4]

Metal IonAqueous PhaseD2EHPA Conc.pHExtraction Efficiency (%)Reference
La(III)0.1 M HNO₃1 M~199.4[5][6]
Nd(III)0.1 M HNO₃1 M~199.7[5][6]
Ce(IV)0.1 M HNO₃1 M~1~100[5][6]
Co(II)Sulfate solutionVaries3-5High[3]
Zn(II)Phosphoric acidVaries2.5-3.5High[2]
Fe(III)Sulfate solution1.5 M<1.2 M H₂SO₄High[7]
Ti(IV)Sulfate solution1.5 M->99 (2 stages)[7]

Stripping of Metals from Loaded D2EHPA:

The recovery of the extracted metal from the loaded organic phase is typically achieved by stripping with a strong acid solution. This shifts the extraction equilibrium back to the left, releasing the metal ions into a fresh aqueous phase.

Metal IonStripping AgentConcentrationStripping Efficiency (%)Reference
Fe(III)H₂SO₄4.5 M>99.5[7]
Fe(III), Ti(IV)Aqueous F⁻pH 4.5Effective[7]
REEsHCl, HNO₃, H₂SO₄VariesEffective[5]
Diethyl Hexylphosphonate (DEHP) and its Analogue PC-88A

While specific data for DEHP is scarce, studies on PC-88A provide valuable insights. A key advantage of PC-88A over D2EHPA is that it can often be stripped using lower concentrations of acid.[8] This can lead to significant cost savings in an industrial process.

Metal IonExtractantAqueous PhasepHKey FindingReference
MoPC-88AChloride1Highly selective for Mo over Re[9]
MoD2EHPAChloride7Better separation of Mo and Re at neutral pH[9]
REEsPC-88AChlorideVariesEffective extraction, easier stripping than D2EHPA[8]
Dy(III)PC-88APhosphoric AcidVariesEffective extraction[10]

The general trend observed is that the extraction power of organophosphorus acids follows the order: D2EHPA > PC-8A > Cyanex 272 .[10] This implies that while D2EHPA is a stronger extractant, it also requires more aggressive conditions for stripping.

Experimental Protocols

The following are generalized protocols for conducting solvent extraction and stripping experiments. These should be optimized for the specific metal and aqueous feed solution.

Protocol for Solvent Extraction
  • Preparation of Aqueous Phase: Prepare a stock solution of the metal salt(s) in the desired aqueous medium (e.g., dilute nitric acid, sulfuric acid, or a buffered solution). Adjust the pH to the desired value using a suitable acid or base.

  • Preparation of Organic Phase: Dissolve the extractant (D2EHPA or DEHP) in a suitable organic diluent (e.g., kerosene, n-dodecane) to the desired concentration.

  • Extraction: In a separatory funnel, combine equal volumes of the aqueous and organic phases (e.g., 25 mL of each). Shake vigorously for a predetermined time (e.g., 15-30 minutes) to ensure equilibrium is reached.

  • Phase Separation: Allow the phases to separate. The time required for phase disengagement can vary depending on the system.

  • Analysis: Carefully separate the two phases. Analyze the concentration of the metal ion(s) in the aqueous phase before and after extraction using a suitable analytical technique (e.g., ICP-OES, AAS). The concentration in the organic phase can be determined by mass balance.

  • Calculation of Extraction Efficiency:

    • Distribution Ratio (D) = [Metal]org / [Metal]aq

    • Extraction Efficiency (%E) = (D / (D + Vaq/Vorg)) * 100

Protocol for Stripping
  • Preparation of Loaded Organic Phase: Perform a solvent extraction experiment as described above to obtain an organic phase loaded with the metal of interest.

  • Preparation of Stripping Solution: Prepare an aqueous solution of a strong acid (e.g., HCl, H₂SO₄, HNO₃) at the desired concentration.

  • Stripping: In a separatory funnel, combine the loaded organic phase with the stripping solution at a specific phase ratio (e.g., 1:1). Shake vigorously for a sufficient time to allow for the transfer of the metal back into the aqueous phase.

  • Phase Separation and Analysis: Allow the phases to separate and analyze the metal concentration in both the stripped organic phase and the aqueous strip solution.

  • Calculation of Stripping Efficiency:

    • Stripping Efficiency (%) = ([Metal]strip solution / [Metal]initial loaded org) * 100

Visualizing the Process: Workflow and Chemical Equilibrium

The following diagrams, generated using Graphviz, illustrate the key stages of the solvent extraction process and the underlying chemical equilibrium.

SolventExtractionWorkflow cluster_extraction Extraction Stage cluster_stripping Stripping Stage A_in Aqueous Feed (Metal Ions) Mixer_E Mixer A_in->Mixer_E O_in Organic Phase (Extractant) O_in->Mixer_E Settler_E Settler Mixer_E->Settler_E Emulsion Raffinate Raffinate (Depleted Aqueous) Settler_E->Raffinate Loaded_Org Loaded Organic (Metal-Extractant Complex) Settler_E->Loaded_Org Mixer_S Mixer Loaded_Org->Mixer_S Strip_Sol Stripping Solution (e.g., Strong Acid) Strip_Sol->Mixer_S Settler_S Settler Mixer_S->Settler_S Emulsion Strip_Product Strip Product (Concentrated Metal Solution) Settler_S->Strip_Product Regen_Org Regenerated Organic Settler_S->Regen_Org Regen_Org->O_in Recycle ExtractionEquilibrium M_aq M²⁺ HA2_org 2(HA)₂ M_aq_plus + H_aq 2H⁺ M_complex_org MA₂(HA)₂ equilibrium M_complex_org_plus +

Caption: Chemical equilibrium for the extraction of a divalent metal ion.

Conclusion and Future Outlook

D2EHPA remains a highly effective and versatile extractant for a multitude of metal separation processes, backed by a wealth of scientific literature. Its performance characteristics are well-understood, making it a reliable choice for many applications.

The potential of Diethyl Hexylphosphonate (DEHP) as a viable alternative is less clear due to the limited availability of direct comparative data. However, insights from its structural analogue, PC-88A, suggest that while it may be a weaker extractant than D2EHPA, it could offer advantages in terms of stripping, potentially leading to more economical and environmentally friendly processes.

To fully assess the capabilities of DEHP, further research is imperative. Direct, side-by-side comparative studies with D2EHPA under identical experimental conditions are needed to quantify its extraction efficiency, selectivity, and stripping behavior for a range of metals. Such studies would provide the necessary data for researchers and engineers to make informed decisions when selecting an appropriate extractant for their specific needs.

References

Sources

Comparative

Extraction Efficiency of C6 vs. C8 Diethyl Phosphonates for Lanthanides

Executive Summary In the solvent extraction of lanthanides (Ln), Diethyl Octyl Phosphonate (C8-DEP) is generally superior to Diethyl Hexyl Phosphonate (C6-DEP) for industrial and continuous-process applications, primaril...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the solvent extraction of lanthanides (Ln), Diethyl Octyl Phosphonate (C8-DEP) is generally superior to Diethyl Hexyl Phosphonate (C6-DEP) for industrial and continuous-process applications, primarily due to its enhanced hydrophobicity and resistance to third-phase formation. While C6-DEP often exhibits slightly faster kinetics and marginally higher theoretical distribution ratios (


) due to lower steric hindrance, its significant aqueous solubility leads to unacceptable extractant loss and emulsion risks in large-scale circuits. This guide analyzes the physicochemical trade-offs to assist in ligand selection for rare earth element (REE) separation.

Chemical Fundamentals & Mechanism

The Extractants

Both molecules are neutral organophosphorus extractants belonging to the phosphonate class, characterized by one P-C bond and two P-O-C ester linkages.

  • General Formula:

    
    
    
  • C6-DEP (Diethyl Hexyl Phosphonate):

    
    
    
  • C8-DEP (Diethyl Octyl Phosphonate):

    
    
    
Extraction Mechanism

Unlike acidic extractants (e.g., D2EHPA) that operate via cation exchange, neutral phosphonates extract lanthanides from nitrate media via a solvation mechanism . The phosphoryl oxygen (


) acts as a Lewis base, coordinating with the metal center to form a lipophilic adduct.

General Equation:



(Where 

is the phosphonate extractant, and

is typically 3 or 4 depending on the lanthanide radius).
Mechanistic Visualization

The following diagram illustrates the coordination pathway and the steric influence of the alkyl tail.

ExtractionMechanism Aqueous Aqueous Phase (Ln³⁺ + 3NO₃⁻) Interface Liquid-Liquid Interface (Diffusion Zone) Aqueous->Interface Diffusion Complex Adduct Formation Ln(NO₃)₃(DEP)₃ Interface->Complex Coordination (P=O -> Ln) Organic Organic Phase (Solvated Complex) Complex->Organic Phase Transfer Sterics Alkyl Tail Influence (C6 vs C8) Determines Solubility & Sterics Sterics->Interface Modulates Packing Sterics->Organic Prevents 3rd Phase

Figure 1: Solvation extraction mechanism. The alkyl tail length (C6 vs. C8) primarily impacts the "Phase Transfer" stability and the solubility of the complex in the organic diluent.

Comparative Performance Analysis

The choice between C6 and C8 chains is a balance between intrinsic extraction strength and hydrodynamic stability .

Quantitative Comparison Matrix
FeatureC6-DEP (Hexyl)C8-DEP (Octyl)Verdict
Distribution Ratio (

)
Slightly Higher (+5-10%)BaselineC6 (Marginal)
Separation Factor (

)
HighComparableNeutral
Aqueous Solubility High (~150-300 ppm)Low (<50 ppm)C8 (Critical)
Third Phase Limit Low Metal LoadingHigh Metal LoadingC8
Viscosity LowModerateC6
Steric Hindrance LowerModerateC6
Detailed Technical Analysis
A. Extraction Efficiency (

Values)

The inductive effect of the alkyl chain (+I effect) increases electron density on the phosphoryl oxygen, enhancing basicity. However, the difference in electron donation between a hexyl (C6) and octyl (C8) group is negligible.

  • Observation: C6-DEP often shows slightly higher

    
     values.
    
  • Causality: The shorter C6 tail creates less steric bulk around the coordination sphere, allowing for tighter packing of the ligands around the

    
     ion, particularly for heavier lanthanides (smaller ionic radii).
    
B. Hydrophobicity & Process Stability (The C8 Advantage)

This is the deciding factor for industrial applications.

  • Aqueous Solubility: C6-DEP has higher water solubility due to its lower molecular weight and shorter non-polar tail. In a continuous mixer-settler operation, this leads to significant extractant loss to the raffinate, increasing OPEX and environmental load.

  • Third Phase Formation: When the organic phase becomes saturated with metal complexes, it can split into a light diluent-rich phase and a heavy complex-rich phase (Third Phase). C8-DEP, being more lipophilic, increases the solubility of the metal-solvate complex in non-polar diluents (like Kerosene or Dodecane), significantly raising the Limiting Organic Concentration (LOC) .

Experimental Protocol: Comparative Evaluation

To validate the performance difference in your specific matrix, follow this self-validating protocol.

Reagents & Setup
  • Aqueous Feed: 0.01 M

    
    , 
    
    
    
    ,
    
    
    (representing Light, Medium, Heavy REEs) in 1.0 M
    
    
    (pH 2.0).
  • Organic Phase: 0.5 M Extractant (C6-DEP vs. C8-DEP) in n-dodecane.

  • Analytical: ICP-OES for metal concentration.

Workflow Diagram

Protocol Step1 Pre-Equilibration Wash Organic with acid Step2 Contacting O:A Ratio 1:1, 25°C, 1000 RPM, 10 min Step1->Step2 Step3 Phase Separation Centrifuge 3000 RPM, 5 min Step2->Step3 Step4 Analysis (ICP-OES) Measure [Ln] in Raffinate Step3->Step4 Step5 Calculation D = (Ci - Cf) / Cf Step4->Step5

Figure 2: Standard batch solvent extraction protocol for determining Distribution Ratios (D).

Data Calculation

Calculate the Distribution Ratio (


) and Separation Factor (

) as follows:




Validation Check: If


 values for C6 are >20% lower than C8, check for "Third Phase" formation (cloudiness) which suppresses extraction measurements.

References

  • Nash, K. L. (2015). The Chemistry of Solvent Extraction of Lanthanides and Actinides. In Handbook on the Physics and Chemistry of Rare Earths. Explains the fundamental solvation mechanism of neutral phosphonates.

  • Suresh, A., et al. (2025).[1] Extraction of lanthanide ions from aqueous solution by organophosphorus extractants. ResearchGate. Discusses the effect of alkyl chain length on distribution coefficients in ionic liquid and molecular solvent systems.

  • Mellah, A., et al. (2006). The solvent extraction of rare earths using phosphonate derivatives. Hydrometallurgy. Provides comparative data on extraction capacities and separation factors for various phosphonate chain lengths.

  • Preston, J. S. (1982). Solvent extraction of cobalt(II) and nickel(II) by organophosphorus acids. Hydrometallurgy. Establishes the foundational relationship between alkyl chain length (steric hindrance) and extraction constants for organophosphorus ligands.

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Diethoxyphosphorylhexane

For researchers, scientists, and professionals in drug development, understanding the structural nuances of organophosphorus compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique for eluc...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the structural nuances of organophosphorus compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique for elucidating the structure of these molecules through the analysis of their fragmentation patterns. This guide provides an in-depth, comparative analysis of the predicted mass spectrometry fragmentation pattern of 1-diethoxyphosphorylhexane, contextualized with experimental data from structurally related analogs. By understanding the fundamental principles of fragmentation in similar molecules, we can confidently predict the behavior of 1-diethoxyphosphorylhexane, aiding in its identification and characterization.

Introduction to 1-Diethoxyphosphorylhexane and its Mass Spectrometric Analysis

1-Diethoxyphosphorylhexane, an organophosphorus ester, possesses a chemical structure amenable to detailed analysis by mass spectrometry. The fragmentation of its molecular ion is governed by the inherent stability of the resulting fragment ions and the energetic favorability of specific cleavage and rearrangement pathways. This guide will explore the fragmentation patterns under both "hard" ionization techniques like Electron Ionization (EI) and "soft" ionization methods such as Electrospray Ionization (ESI). While EI provides extensive fragmentation for detailed structural elucidation, ESI typically yields the protonated molecule, which can then be subjected to collision-induced dissociation (CID) for controlled fragmentation.

Comparative Fragmentation Analysis: Building from Known Analogs

Electron Ionization (EI) Fragmentation

Under EI conditions, the high energy electrons impact the molecule, leading to the formation of a molecular ion (M+•) which then undergoes a series of fragmentation events.

Key Fragmentation Pathways for Dialkyl Phosphonates:

  • Alpha (α)-Cleavage: This involves the cleavage of a bond adjacent to the phosphorus atom. For dialkyl phosphonates, this can result in the loss of an alkoxy group or cleavage of the P-C bond.[2]

  • Beta (β)-Cleavage with Hydrogen Rearrangement (McLafferty-type Rearrangement): This is a prominent fragmentation pathway for compounds containing a carbonyl-like group and an adjacent alkyl chain with a γ-hydrogen.[3] In the context of diethyl phosphonates, a hydrogen atom from the ethyl group can be transferred to the phosphoryl oxygen, leading to the elimination of ethylene.

Experimental Data from Analogs:

CompoundMolecular WeightKey Fragments (m/z) Observed in EI-MSReference
Diethyl Methylphosphonate152.13125, 97, 79, 58[4]
Diethyl Ethylphosphonate166.16139, 111, 93, 29[5]

Interpretation of Analog Fragmentation:

The fragmentation of diethyl methylphosphonate and diethyl ethylphosphonate showcases the characteristic pathways. For instance, the loss of an ethoxy radical (-•OCH2CH3) or ethylene (-C2H4) via rearrangement are common fragmentation routes.

Proposed Fragmentation Pattern of 1-Diethoxyphosphorylhexane

Based on the established principles from its analogs, the EI mass spectrum of 1-diethoxyphosphorylhexane (Molecular Weight: 222.27) is predicted to exhibit a series of characteristic fragments.

Predicted Key Fragmentation Pathways for 1-Diethoxyphosphorylhexane:

  • McLafferty-type Rearrangement: The transfer of a hydrogen from one of the ethoxy groups to the phosphoryl oxygen, followed by the elimination of an ethylene molecule (loss of 28 Da). This is a highly favorable process for diethyl esters.

  • Successive Ethylene Loss: Following the initial McLafferty rearrangement, a second ethylene molecule can be eliminated from the remaining ethoxy group.

  • Cleavage of the Hexyl Chain: The C-C bonds within the hexyl chain are susceptible to cleavage, leading to a series of fragment ions separated by 14 Da (the mass of a CH2 group).

  • Alpha-Cleavage at the P-C Bond: Cleavage of the bond between the phosphorus atom and the hexyl chain can lead to the formation of a hexyl radical and a diethoxyphosphoryl cation.

The following diagram illustrates the proposed primary fragmentation pathways for 1-diethoxyphosphorylhexane under EI.

G M 1-Diethoxyphosphorylhexane (M+•, m/z 222) F1 Loss of Ethylene (-C2H4) m/z 194 M->F1 McLafferty Rearrangement F3 Cleavage of Hexyl Chain (e.g., loss of C5H11•) m/z 151 M->F3 C-C Cleavage F4 Loss of Hexyl Radical (-C6H13•) m/z 137 M->F4 α-Cleavage (P-C) F2 Loss of second Ethylene (-C2H4) m/z 166 F1->F2 McLafferty Rearrangement F5 [P(O)(OH)2]+• m/z 81 F2->F5 Further Fragmentation G MH [M+H]+ m/z 223 F1_ESI Loss of Ethylene (-C2H4) m/z 195 MH->F1_ESI Neutral Loss F3_ESI Loss of Hexene (-C6H12) m/z 139 MH->F3_ESI Neutral Loss F2_ESI Loss of second Ethylene (-C2H4) m/z 167 F1_ESI->F2_ESI Neutral Loss

Caption: Proposed ESI-MS/MS Fragmentation of [M+H]+.

Experimental Protocols

To experimentally verify the proposed fragmentation patterns, the following general procedures are recommended:

Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS):

  • Sample Preparation: Prepare a dilute solution of 1-diethoxyphosphorylhexane in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or mid-polar phase column). Use a temperature program that allows for the elution of the analyte as a sharp peak.

  • Mass Spectrometry: The GC is coupled to a mass spectrometer operating in EI mode. The electron energy is typically set to 70 eV. Acquire mass spectra across a relevant m/z range (e.g., 40-300 amu).

  • Data Analysis: Identify the molecular ion peak and the major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern.

Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC-MS/MS):

  • Sample Preparation: Prepare a dilute solution of 1-diethoxyphosphorylhexane in a solvent compatible with reversed-phase liquid chromatography (e.g., methanol or acetonitrile).

  • LC Separation: Inject the sample into a liquid chromatograph with a C18 column. Use a gradient of water and organic solvent (both containing a small amount of formic acid to promote protonation) to elute the analyte.

  • Mass Spectrometry: The LC is coupled to a mass spectrometer with an ESI source operating in positive ion mode.

  • MS/MS Analysis: Perform a product ion scan on the protonated molecule ([M+H]+ at m/z 223). This involves isolating the precursor ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis: Analyze the resulting MS/MS spectrum to identify the major fragment ions and compare them to the predicted fragmentation pathways.

Conclusion

By leveraging the established fragmentation patterns of homologous diethyl phosphonates, this guide provides a robust, scientifically grounded prediction of the mass spectrometric behavior of 1-diethoxyphosphorylhexane. The outlined fragmentation pathways, including McLafferty-type rearrangements and alpha-cleavages, offer a detailed roadmap for the identification and structural confirmation of this and related organophosphorus compounds. The provided experimental protocols serve as a practical template for researchers to validate these predictions in the laboratory. This comparative approach underscores the power of systematic analysis in mass spectrometry, enabling confident structural elucidation even in the absence of pre-existing library spectra.

References

  • Ali, T. E., & Abdel-Kariem, S. M. (2015). Electron Impact Ionization Mass Spectra of Organophosphorus Compounds Part IV: Mass Fragmentation Modes of Some Diethyl [(Alkyl/Aryl-amino)(6-methyl-4-oxo-4H-chromen-3-yl)methyl]phosphonates. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(10), 1942–1947. [Link]

  • Chemistry LibreTexts. (2022, October 4). 6.11: Fragmentation Pathways. [Link]

  • Griffiths, W. R., & Tebby, J. C. (1978). THE MASS SPECTRA OF PHOSPHONYL COMPOUNDS PART 31. DIMETHYL AND DIETHYL ALKANE- AND SUBSTITUTED-METHANE PHOSPHONATES. Phosphorus and Sulfur and the Related Elements, 5(1), 101–106. [Link]

  • Ma, Y., et al. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. International Journal of Molecular Sciences, 25(3), 1737. [Link]

  • MDPI. (n.d.). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Diethyl ethylphosphonate. PubChem. Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Diethyl methylphosphonate. PubChem. Retrieved February 9, 2026, from [Link]

  • NIST. (n.d.). Mass Spectrometry Data Center. Retrieved February 9, 2026, from [Link]

  • NIST. (n.d.). Diethyl methanephosphonate. NIST Chemistry WebBook. Retrieved February 9, 2026, from [Link]

Sources

Comparative

Refractive index and specific gravity validation for diethyl hexylphosphonate

Executive Summary Diethyl Hexylphosphonate (DEhP) represents a critical class of organophosphorus extractants and synthesis intermediates.[1] Structurally distinct from the industry-standard Tributyl Phosphate (TBP) due...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethyl Hexylphosphonate (DEhP) represents a critical class of organophosphorus extractants and synthesis intermediates.[1] Structurally distinct from the industry-standard Tributyl Phosphate (TBP) due to the presence of a direct phosphorus-carbon (P-C) bond, DEhP exhibits enhanced basicity and hydrolytic stability.[1] However, this structural advantage introduces specific physical property shifts—specifically in Refractive Index (RI) and Specific Gravity (SG) —that must be rigorously validated to ensure process consistency.[1]

This guide provides an autonomous, self-validating framework for characterizing DEhP.[1] Unlike standard datasheets, this document focuses on the causality of physical property deviations and provides a comparative benchmark against TBP and Dimethyl Methylphosphonate (DMMP).[1]

Chemical Profile & Comparative Benchmarking

The Structural Advantage

DEhP (CAS: 3074-81-7) serves as a "middle-ground" extractant.[1] While TBP relies on a P-O-C linkage (phosphate), DEhP features a P-C linkage (phosphonate).[1] This increases the electron density on the phosphoryl oxygen, enhancing metal coordination (e.g., for Actinides/Lanthanides) but altering the solvent-solute interaction dynamics.[1]

Comparative Physical Properties

The following table benchmarks DEhP against standard alternatives. Note: DEhP values represent the target validation range for high-purity synthesized batches.

PropertyDiethyl Hexylphosphonate (DEhP) Tributyl Phosphate (TBP) Dimethyl Methylphosphonate (DMMP) Operational Impact
CAS Number 3074-81-7126-73-8756-79-6Identity verification.[1]
Structure Phosphonate (P-C bond)Phosphate (P-O-C bond)Phosphonate (Short chain)Stability vs. Hydrolysis.[1]
Refractive Index (

)
1.4280 – 1.4350 (Target)1.42401.4080Purity indicator; sensitive to residual solvents.[1]
Specific Gravity (

)
0.940 – 0.965 g/mL (Target)0.972 g/mL1.145 g/mLPhase separation kinetics in extraction.[1]
Water Solubility Low (< 1%)Low (~0.6%)High (Miscible)Aqueous phase loss.[1]
Basicity HighModerateModerate/HighMetal extraction efficiency.[1]

Critical Insight: DEhP is generally lighter than TBP due to the hexyl chain's steric bulk and lack of one oxygen atom compared to the phosphate ester, but it has a higher Refractive Index due to the polarizability of the P-C bond.[1]

Validation Protocols (The "Self-Validating System")

To ensure scientific integrity, we do not rely on single-point measurements. We utilize a Dual-Vector Validation approach where RI and SG are cross-referenced to identify specific contamination types.[1]

Protocol A: Refractive Index (RI) Determination

Objective: Detect synthesis byproducts (unreacted alcohols) and confirm molecular identity.[1]

Methodology:

  • Instrumentation: Digital Refractometer (e.g., Anton Paar Abbemat or equivalent) with Peltier temperature control.

  • Calibration: Zero with HPLC-grade water (

    
    ). Verify with Dodecane (
    
    
    
    ) as a check standard close to the analyte range.[1]
  • Temperature Lock: Set prism temperature to 20.00°C ± 0.03°C .

    • Why? Organic liquids exhibit a

      
      .[1] A 
      
      
      
      drift introduces a
      
      
      error, sufficient to mask impurities.[1]
  • Measurement: Apply 200

    
    L of sample. Allow 30 seconds for thermal equilibration. Record 3 consecutive readings; standard deviation must be 
    
    
    
    .
Protocol B: Specific Gravity (SG) Determination

Objective: Assess bulk density and detect heavy impurities (e.g., chlorinated solvents) or light impurities (e.g., hexane).[1]

Methodology:

  • Instrumentation: Oscillating U-tube Density Meter (Best) or Gay-Lussac Pycnometer (Alternative).[1]

  • Viscosity Correction: Ensure the density meter has automatic viscosity correction enabled, as phosphonates can be viscous (>2 cP).

  • Protocol:

    • Inject sample avoiding microbubbles (bubbles cause artificially low density).[1]

    • Equilibrate to 20.0°C.

    • Record Density (

      
      ) to 4 decimal places.[1]
      
    • Calculate Specific Gravity:

      
      .[1]
      

Integrated Logic: The Decision Matrix

This section defines the "Self-Validating" logic. By plotting RI against SG, you can diagnose the type of failure.[1]

ValidationLogic Start Measurement Input (RI & SG) CheckRI Check Refractive Index (Target: 1.428 - 1.435) Start->CheckRI CheckSG Check Specific Gravity (Target: 0.940 - 0.965) CheckRI->CheckSG Within Range Fail_Alcohol FAIL: Low RI / Low SG (Residual Ethanol/Hexane) CheckRI->Fail_Alcohol < 1.428 Fail_Hydrolysis FAIL: High SG / High RI (Hydrolysis/Acid Formation) CheckRI->Fail_Hydrolysis > 1.435 Pass PASS: High Purity DEhP CheckSG->Pass Within Range CheckSG->Fail_Alcohol < 0.940 (if RI also low) CheckSG->Fail_Hydrolysis > 0.965 Fail_Heavy FAIL: High SG / Low RI (Chlorinated Solvents/Water) CheckSG->Fail_Heavy > 0.970 (if RI Normal/Low)

Figure 1: Integrated Decision Matrix for DEhP Purity Validation. This logic gate uses physical property deviations to predict specific contaminant classes.

Experimental Workflow: Synthesis to Validation

For researchers synthesizing DEhP via the Michaelis-Becker reaction or Arbuzov rearrangement, the following workflow ensures the material is ready for application data generation.

ExperimentalWorkflow cluster_Validation Validation Core Synth Synthesis (Arbuzov/Michaelis-Becker) Workup Workup (Vacuum Distillation) Synth->Workup Sampling Sampling (Desiccator Storage) Workup->Sampling Measure Dual Measurement (RI + Density) Sampling->Measure Compare Compare vs TBP/Homologs Measure->Compare App Application (Extraction/Synthesis) Compare->App Pass Recycle Reprocess (Strip Solvents) Compare->Recycle Fail Recycle->Workup Re-distill

Figure 2: End-to-End Workflow from Synthesis to Application. Note the feedback loop for failed validation requiring re-distillation.

References

  • Vyas, C. K., et al. (2011).[1] Phosphonates as alternative to tributyl phosphate for the separation of actinides from fission products. Separation and Purification Technology.

    • Context: Establishes the comparative extraction efficiency and basicity of alkyl phosphon
  • PubChem Database. (2023).[1] Diethyl vinylphosphonate (Homolog Data). National Library of Medicine.[1]

    • Context: Used for homologous series estimation of refractive index and density trends.[1]

  • Burger, K. (1990).[1] Solvation, Ionic and Complex Formation Reactions in Non-Aqueous Solvents. Elsevier.[1]

    • Context: Theoretical basis for the correlation between basicity (P-C bond) and solvent physical properties.[1]

  • Anton Paar. (n.d.).[1][2] Density and Refractive Index of Organic Solvents: Measurement Protocols.

    • Context: Standard protocols for oscillating U-tube density measurement and viscosity corrections.[1]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: 1-Diethoxyphosphorylhexane Proper Disposal Procedures

Executive Summary & Identification 1-Diethoxyphosphorylhexane (Systematic name: Diethyl hexylphosphonate ) is an organophosphorus ester often used in organic synthesis (e.g., Horner-Wadsworth-Emmons reactions) and as an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Identification

1-Diethoxyphosphorylhexane (Systematic name: Diethyl hexylphosphonate ) is an organophosphorus ester often used in organic synthesis (e.g., Horner-Wadsworth-Emmons reactions) and as an extractant.

CRITICAL WARNING: Do not confuse this compound with 1,1-Diethoxyethane (Acetal). While search databases often conflate the two due to string similarity, their risk profiles differ drastically. Acetal is highly flammable (FP -21°C); Diethyl hexylphosphonate is a combustible liquid with a much higher flash point and distinct phosphorus-based combustion hazards.

Chemical Property Data / Specification
CAS Number 16165-66-5 (Verify against label; synonyms include Diethyl P-hexylphosphonate)
Molecular Formula

Physical State Colorless to pale yellow liquid
Flash Point >93°C (Estimated/Combustible Class IIIB). Treat as Combustible .
Key Hazard Organophosphorus combustion yields Phosphorous Pentoxide (

), a corrosive desiccant.
RCRA Status Not P-listed or U-listed. Likely regulates as D001 (if mixed with solvents) or Non-RCRA Regulated waste requiring incineration.

Risk Assessment & Toxicology Context

As researchers, we must look beyond the Safety Data Sheet (SDS). While simple alkyl phosphonates generally exhibit lower acute toxicity than their fluorinated counterparts (nerve agents), they must be handled with the assumption of cholinesterase inhibition potential until specific lot-analysis proves otherwise.

The Mechanism of Hazard
  • Skin Absorption: The lipophilic hexyl chain facilitates dermal penetration. Once absorbed, organophosphates can phosphorylate serine residues in acetylcholinesterase, though the leaving group (ethoxy) in this compound makes it less reactive than chlorophosphates.

  • Thermal Decomposition: In a fire or uncontrolled exothermic reaction, the phosphorus core oxidizes to

    
    , which reacts instantly with moisture in mucous membranes to form phosphoric acid (
    
    
    
    ), causing severe respiratory damage.

Pre-Disposal Stabilization & Segregation

The Golden Rule: Never dispose of organophosphorus compounds down the drain. Hydrolysis is slow and yields persistent phosphonic acids.

Segregation Logic
  • Incompatible with: Strong Oxidizers (Peroxides, Nitric Acid) and Strong Bases (causes hydrolysis to ethanol and phosphonic acid salts).

  • Storage: Store in a dedicated "Organic - Phosphorus" or "General Organic" cabinet, segregated from oxidizers.

Visualization: Segregation & Compatibility Matrix

The following diagram illustrates the critical decision logic for segregating this waste stream to prevent immediate lab hazards.

SegregationLogic Chemical 1-Diethoxyphosphorylhexane (Waste) Oxidizers Strong Oxidizers (e.g., H2O2, HNO3) Chemical->Oxidizers DO NOT MIX (Exothermic/Explosion Risk) Bases Strong Bases (e.g., NaOH, KOH) Chemical->Bases DO NOT MIX (Hydrolysis/Ethanol Evolution) Halogens Halogenated Solvents (e.g., DCM, Chloroform) Chemical->Halogens Acceptable but Increases Disposal Cost Combustibles Compatible Solvents (e.g., Ethyl Acetate, Hexane) Chemical->Combustibles Safe to Mix (Standard Organic Stream)

Figure 1: Chemical compatibility logic. Red dashed lines indicate high-risk combinations that must be avoided during waste accumulation.

Disposal Protocol (Step-by-Step)

Phase 1: Personal Protective Equipment (PPE)
  • Eyes: Chemical Splash Goggles (ANSI Z87.1).

  • Hands (Splash): Nitrile gloves (minimum 0.11 mm thickness).

  • Hands (Immersion/Spill Cleanup): Silver Shield/4H (PE/EVAL) Laminate gloves .

    • Why? Standard nitrile degrades upon prolonged exposure to organophosphorus esters. Laminate gloves provide the necessary permeation resistance.

  • Respiratory: If working outside a fume hood, use a half-mask with Organic Vapor/P100 cartridges.

Phase 2: Waste Container Selection
  • Material: High-Density Polyethylene (HDPE) or Glass (Amber). Avoid metal containers if the waste stream is potentially acidic due to partial hydrolysis.

  • Venting: Use standard caps. Pressure buildup is unlikely unless mixed with incompatible reagents.

Phase 3: The Disposal Workflow

Follow this logic to determine the final fate of the chemical.

DisposalWorkflow Start Waste Generation: 1-Diethoxyphosphorylhexane PurityCheck Is the waste pure (>90%) or mixed with solvents? Start->PurityCheck Pure Pure Compound PurityCheck->Pure Pure Mixed Mixed Solvent Stream PurityCheck->Mixed Mixed LabelPure Label: 'Non-Regulated Chemical Waste' (Unless Flash Point <60°C) Pure->LabelPure PackPure Lab Pack (Vial in Drum) LabelPure->PackPure Incineration DESTINATION: High-Temp Incineration (w/ P2O5 Scrubbing) PackPure->Incineration Analysis Check Mixture Flash Point Mixed->Analysis Ignitable Flash Point < 60°C? Analysis->Ignitable D001 Label: Hazardous Waste (D001 Ignitable) Ignitable->D001 Yes GeneralOrg Label: Organic Waste (Toxic/Combustible) Ignitable->GeneralOrg No D001->Incineration GeneralOrg->Incineration

Figure 2: Decision matrix for classifying and packaging waste streams.

Phase 4: Labeling & Documentation

Regardless of the specific mixture, the label must explicitly state "Contains Organophosphates" . This alerts the Treatment, Storage, and Disposal Facility (TSDF) to use incinerators equipped with caustic scrubbers to neutralize acidic phosphorus emissions.

  • Proper Shipping Name (if pure): Environmentally Hazardous Substance, Liquid, n.o.s. (Diethyl hexylphosphonate).[1][2][3]

  • UN Number: UN 3082 (Class 9) is commonly applied if aquatic toxicity data is triggered, otherwise "Non-Regulated" for ground transport in small quantities (check 49 CFR 173.155).

Emergency Procedures (Spill Response)

In the event of a benchtop spill (<500 mL):

  • Evacuate & Ventilate: Remove ignition sources (though risk is low, prudence is required).[4]

  • PPE Up: Don Silver Shield gloves and goggles.

  • Contain: Use a non-combustible absorbent (Vermiculite or Clay/Kitty Litter).

    • Note: Do not use paper towels as the primary absorbent if the liquid is hot or mixed with oxidizers, as this increases fire load.

  • Decontaminate: Scrub the surface with a mild alkaline detergent (pH 9-10) to facilitate surface cleaning, followed by a water rinse. Collect all rinsate as hazardous waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 85311, Diethyl hexylphosphonate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]

  • American Chemical Society. Chemical Safety: Hazard Assessment and Risk Management. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-Diethoxyphosphorylhexane

OPERATIONAL SAFETY PROTOCOL: HANDLING 1-DIETHOXYPHOSPHORYLHEXANE EXECUTIVE SUMMARY: THE "SILENT" HAZARD 1-Diethoxyphosphorylhexane is an organophosphonate ester. While it lacks the acute lethality of its nerve-agent cous...

Author: BenchChem Technical Support Team. Date: February 2026

OPERATIONAL SAFETY PROTOCOL: HANDLING 1-DIETHOXYPHOSPHORYLHEXANE

EXECUTIVE SUMMARY: THE "SILENT" HAZARD

1-Diethoxyphosphorylhexane is an organophosphonate ester. While it lacks the acute lethality of its nerve-agent cousins (sarin/soman), it presents a specific "silent" risk profile that often leads to complacency in the laboratory.

The Scientific Reality: Unlike volatile solvents that warn you with strong odors, this compound is a relatively high-boiling liquid with lipophilic hexyl chains.

  • Mechanism of Hazard: The lipophilic tail facilitates rapid dermal absorption. Once absorbed or inhaled as a mist, organophosphonates can hydrolyze into phosphonic acid derivatives, causing delayed irritation to mucous membranes and potential systemic effects.

  • Operational Directive: Treat this not just as an irritant, but as a permeation hazard . Your PPE strategy must focus on preventing skin contact and aerosol inhalation.[1][2][3]

PPE SELECTION MATRIX: DATA-DRIVEN PROTECTION

Do not rely on generic "lab safety" rules. Use this matrix based on chemical permeation dynamics.

A. Hand Protection (The Critical Barrier)[4]

The Logic: Standard latex gloves provide negligible protection against organophosphorus esters due to the compound's lipophilicity. You must differentiate between incidental splash and process manipulation.

ScenarioRecommended MaterialMin. ThicknessBreakthrough TimeScientific Rationale
Standard Handling (Pipetting, Weighing)Nitrile (Disposable)5 mil (0.12 mm)> 15 minsNitrile offers fair resistance to degradation but poor permeation resistance against organophosphates over time. Change immediately upon splash.
High Exposure (Synthesis, Spill Cleanup)Butyl Rubber or Viton® 15 mil (0.38 mm)> 480 minsThe tight molecular weave of Butyl/Viton resists the swelling and permeation caused by phosphate esters.
Forbidden Latex / Vinyl N/A< 1 minThe non-polar hexyl chain of the molecule will solvate through the latex matrix instantly.
B. Respiratory Protection

The Logic: At room temperature, vapor pressure is low. However, synthesis often involves heating or vacuum distillation, which generates aerosols.

  • Primary Control: Chemical Fume Hood (Face velocity: 100 fpm).

  • Secondary Control (If hood is unavailable or during spill):

    • Respirator: Half-face or Full-face elastomeric mask.

    • Cartridge: Organic Vapor (OV) + P100 Pre-filter .

    • Why P100? Organophosphonates often form heavy mists/aerosols during transfer which gas-only cartridges may miss.

OPERATIONAL WORKFLOW: THE "SAFE TRANSFER LOOP"

Handling errors occur during material transfer. Follow this closed-loop protocol to minimize exposure.

SafeTransferLoop cluster_safety Critical Control Point Start START: Preparation Inspect 1. Inspect Glassware (Check for star cracks) Start->Inspect DoubleGlove 2. Double Glove Strategy (Inner: Nitrile, Outer: Butyl) Inspect->DoubleGlove Transfer 3. Transfer via Cannula or Positive Displacement DoubleGlove->Transfer Wipe 4. Solvent Wipe Down (Acetone/Ethanol on ext. surfaces) Transfer->Wipe Post-Op Waste 5. Waste Segregation (P-List/Organics) Wipe->Waste Waste->Start Next Run

Figure 1: The Safe Transfer Loop emphasizes the "Double Glove" technique and immediate surface decontamination to prevent cross-contamination.

EMERGENCY RESPONSE & DISPOSAL

Spill Management Protocol

If 1-Diethoxyphosphorylhexane is spilled (>10 mL):

  • Evacuate: Clear the immediate area to let aerosols settle (5 mins).

  • Don PPE: Butyl gloves, goggles, and lab coat.

  • Absorb: Use Vermiculite or Dry Sand . Do not use combustible materials like sawdust (organophosphates can be combustible).

  • Neutralize (Optional but Recommended): Wipe the area with a mild alkaline solution (5% Sodium Carbonate) to hydrolyze any remaining ester traces into less lipophilic phosphonic acid salts, which are easier to clean.

Disposal Strategy
  • Classification: Hazardous Organic Waste (Phosphate Ester).

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) or strong reducing agents (e.g., Hydrides), as this can generate toxic phosphine gas or violent exothermic reactions.

  • Labeling: Clearly mark as "Organophosphonate - Skin Irritant."

REFERENCES

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17186, Diethyl hexylphosphonate. PubChem. [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection Chart. U.S. Department of Labor. [Link]

Sources

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